N-(3,4-Dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-8-4-5-9(13-2)10(6-8)14-3/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPYVOWPTBVRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288223 | |
| Record name | N-(3,4-Dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-70-9 | |
| Record name | 881-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3,4-Dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DIMETHOXYACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-(3,4-Dimethoxyphenyl)acetamide" chemical properties and structure
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of N-(3,4-Dimethoxyphenyl)acetamide, also known as 3',4'-Dimethoxyacetanilide. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who are interested in the synthesis and application of acetamide derivatives. We will delve into the core chemical principles governing its synthesis, detailed procedural protocols, and a thorough analysis of its structural and spectral characteristics.
Introduction and Core Chemical Identity
This compound is an aromatic organic compound belonging to the acetamide class. Its structure is characterized by an acetamido group (-NHCOCH₃) attached to a 3,4-dimethoxy-substituted benzene ring. This structural motif is of significant interest in medicinal chemistry. The acetylation of an aromatic amine, such as in this molecule, serves to decrease the activating effect of the amino group on the aromatic ring, thereby modulating its reactivity in electrophilic substitution reactions and potentially altering its biological activity profile.
While specific biological applications for this compound are not extensively documented in mainstream literature, it is recognized as a human metabolite of 3,4-dimethoxyaniline (4-aminoveratrole). The study of such metabolites is crucial in pharmacology and toxicology to understand the biotransformation and clearance of parent compounds. The core properties of this compound are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3',4'-Dimethoxyacetanilide, 4-Acetamidoveratrole | [2] |
| PubChem CID | 244160 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Melting Point | 96-98 °C (for the related 3',4'-dimethylacetanilide) | [2][3] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)OC | [1] |
| InChIKey | DZPYVOWPTBVRJR-UHFFFAOYSA-N | [1] |
Molecular Structure and Conformation
The molecular structure of this compound features a planar aromatic ring system. The two methoxy groups at positions 3 and 4 are electron-donating, influencing the electron density distribution of the benzene ring. The acetamido group consists of a nitrogen atom bonded to a carbonyl carbon, which introduces a plane of rigidity due to the partial double bond character of the C-N bond.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Insights
The primary and most efficient route for the synthesis of this compound is the N-acetylation of its corresponding primary amine, 3,4-dimethoxyaniline. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of 3,4-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (acetate ion in the case of acetic anhydride) to form the stable amide product. The reaction is often carried out in the presence of a weak base to neutralize the acidic byproduct.
Caption: Mechanistic workflow for the synthesis of this compound.
Experimental Protocol: Acetylation of 3,4-Dimethoxyaniline
This protocol is adapted from established methods for the acetylation of aromatic amines.
Materials:
-
3,4-Dimethoxyaniline
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and vacuum filtration apparatus.
Procedure:
-
Dissolution of Amine: In a 100 mL Erlenmeyer flask, suspend 1.0 g of 3,4-dimethoxyaniline in 25 mL of deionized water.
-
Acidification: While stirring, slowly add 1.0 mL of concentrated HCl. Stir until the amine fully dissolves to form the hydrochloride salt.
-
Preparation of Reagents: In a separate beaker, dissolve 1.2 g of sodium acetate in 7 mL of deionized water. Measure 1.2 mL of acetic anhydride.
-
Acetylation Reaction: To the stirred solution of the aniline hydrochloride, add the 1.2 mL of acetic anhydride in one portion.
-
Precipitation: Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture. A white precipitate of this compound should form rapidly.
-
Isolation: Cool the flask in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain purified, crystalline this compound.
-
Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and characterize the product by melting point analysis and spectroscopic methods (NMR, IR, MS).
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected spectral data are summarized in Table 2.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | A singlet for the amide proton (N-H), typically in the range of δ 7.5-9.0 ppm.Aromatic protons on the dimethoxy-substituted ring, appearing as multiplets or distinct doublets and doublet of doublets in the δ 6.8-7.5 ppm region.Two singlets for the two methoxy group protons (-OCH₃) around δ 3.8-3.9 ppm.A singlet for the acetyl methyl protons (-COCH₃) around δ 2.1-2.2 ppm. |
| ¹³C NMR | A carbonyl carbon (C=O) signal around δ 168-170 ppm.Aromatic carbon signals between δ 110-150 ppm, with carbons attached to oxygen appearing more downfield.Two signals for the methoxy carbons (-OCH₃) around δ 55-56 ppm.A signal for the acetyl methyl carbon (-COCH₃) around δ 24 ppm. |
| IR (Infrared) Spectroscopy | N-H stretching vibration around 3300 cm⁻¹.C-H stretching of the aromatic ring just above 3000 cm⁻¹.C-H stretching of the methyl groups just below 3000 cm⁻¹.A strong C=O (Amide I band) stretching vibration around 1660-1680 cm⁻¹.N-H bending (Amide II band) vibration around 1550 cm⁻¹.Strong C-O stretching vibrations for the methoxy groups in the 1250-1020 cm⁻¹ region. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 196.0968.Expected [M+Na]⁺ ion at m/z 218.0788. |
Applications and Future Directions
The acetamide functional group is a cornerstone in medicinal chemistry, present in numerous pharmaceutical agents. The N-acetylation of aromatic amines is a critical transformation for several reasons:
-
Modulation of Biological Activity: The conversion of an amine to an acetamide can significantly alter the compound's interaction with biological targets, potentially enhancing efficacy or reducing toxicity.
-
Improved Pharmacokinetics: Acetylation can change the lipophilicity and metabolic stability of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthetic Handle: The acetamide group can serve as a protecting group for amines during multi-step syntheses.
For this compound specifically, its role as a metabolite suggests that it is a stable compound within biological systems. Further research could explore its potential pharmacological activities, leveraging the known bioactivity of other catechol-O-methyltransferase (COMT) inhibitor precursors that share the 3,4-dioxygenated phenyl ring structure. Its potential as a scaffold for the development of novel therapeutic agents warrants further investigation.
Conclusion
This compound is a well-defined organic compound with a straightforward and efficient synthetic pathway. Its chemical and structural properties are readily characterizable by standard analytical techniques. While its direct applications are not yet widely explored, its identity as a human metabolite and its structural relation to other bioactive molecules make it a compound of interest for further research in medicinal chemistry, pharmacology, and drug development. This guide provides the foundational knowledge for scientists to synthesize, characterize, and explore the potential of this molecule.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Acetylation of Aniline (Experiment). [Link]
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Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]
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ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]
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Arora, K. K. A Convenient Laboratory Preparation of Acetanilide. Resonance, 2022. [Link]
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"N-(3,4-Dimethoxyphenyl)acetamide" mechanism of action in biological systems
An In-Depth Technical Guide on the Biological Role and Putative Mechanism of Action of N-(3,4-Dimethoxyphenyl)acetamide
Authored by a Senior Application Scientist
Preamble: From Metabolite to Mechanism
In the landscape of drug discovery and molecular pharmacology, the journey of a xenobiotic compound through a biological system is a complex narrative of transformation and interaction. While the parent molecule often takes center stage, its metabolites can play equally, if not more, significant roles in both therapeutic efficacy and toxicity. This guide delves into the scientific understanding of This compound , a compound primarily recognized as a human metabolite. Given the current scarcity of direct research on its specific mechanism of action, this document adopts a metabolite-centric approach. We will explore its formation, the biological context provided by its parent compound, and the enzymatic processes that govern its existence. By examining these facets, we can construct a scientifically-grounded, putative mechanism of action and underscore the experimental pathways required for its validation. This guide is intended for researchers, scientists, and drug development professionals who appreciate that to understand a compound's full story, one must also understand its metabolic fate.
Core Identity and Chemical Profile of this compound
This compound is an organic compound featuring a central acetamide group linked to a 3,4-dimethoxyphenyl moiety. Its chemical structure is foundational to its biochemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem |
| Molecular Weight | 195.22 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | 3',4'-Dimethoxyacetanilide, N-Acetyl-3,4-dimethoxyaniline | PubChem |
The presence of the dimethoxy-substituted phenyl ring and the acetamide linkage are key features that dictate its polarity, potential for hydrogen bonding, and sites for further metabolic transformation.
The Metabolic Genesis: A Product of N-Acetylation
The primary context for the biological presence of this compound is as a metabolite of 4-aminoveratrole (3,4-dimethoxyaniline)[1]. This metabolic conversion is a Phase II biotransformation reaction catalyzed by the N-acetyltransferase (NAT) enzymes.
The Parent Compound: 3,4-Dimethoxyaniline
3,4-Dimethoxyaniline is an arylamine compound. Arylamines are a class of chemicals known for their industrial applications and, in some cases, their potential for carcinogenicity after metabolic activation. Understanding the biological effects of the parent compound is crucial for inferring the potential significance of its metabolites.
The N-Acetylation Pathway
N-acetylation is a major metabolic route for drugs and other xenobiotics containing an aromatic amine or a hydrazine group. This reaction is catalyzed by two primary enzymes in humans, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2). These enzymes transfer an acetyl group from acetyl-coenzyme A (Ac-CoA) to the amine nitrogen of the substrate.
The acetylation process generally leads to a more water-soluble and less toxic compound that can be readily excreted. However, in some cases, N-acetylation can be a step in a bioactivation pathway leading to reactive intermediates. The rate of N-acetylation can vary significantly among individuals due to genetic polymorphisms in the NAT1 and NAT2 genes, leading to "fast," "intermediate," and "slow" acetylator phenotypes. This variation can have significant implications for drug efficacy and toxicity.
The following diagram illustrates the metabolic conversion of 3,4-dimethoxyaniline to this compound.
Caption: Metabolic pathway of this compound formation.
Putative Mechanism of Action and Biological Significance
A Marker of Detoxification
The most direct role of this compound is likely as a detoxification product of 3,4-dimethoxyaniline. By acetylating the aromatic amine, the biological system neutralizes a potentially reactive functional group. In this context, the "mechanism of action" of the metabolite is one of inaction; its formation prevents the parent compound from exerting further biological effects. The presence of this compound in urine or plasma would serve as a biomarker of exposure to 3,4-dimethoxyaniline.
Potential for Intrinsic Biological Activity
While often considered inactive, acetylated metabolites can sometimes retain or gain biological activity. The acetamide group can alter the compound's ability to interact with biological targets compared to the parent amine. Potential, though unproven, activities could include:
-
Modulation of Receptor Binding: The altered electronic and steric profile could allow for weak interactions with receptors that the parent compound does not bind to.
-
Enzyme Inhibition: The structure could potentially fit into the active site of certain enzymes, leading to their inhibition.
It is important to emphasize that these are speculative possibilities that would require experimental validation.
Role in Toxicity
For some arylamines, N-acetylation is a detoxification step, while for others, it can be a prelude to bioactivation. The N-acetylated metabolite can sometimes undergo further metabolism (e.g., N-hydroxylation followed by conjugation) to form reactive electrophiles that can bind to DNA and proteins, leading to cytotoxicity and genotoxicity. Whether this compound can be a substrate for such bioactivation pathways is currently unknown.
Experimental Protocols for Elucidating the Mechanism of Action
To move from a putative to a confirmed mechanism of action, a systematic experimental approach is required. The following protocols outline the necessary steps.
In Vitro Target Screening
Objective: To identify potential molecular targets of this compound.
Methodology:
-
Synthesis and Purification: Synthesize and purify this compound to a high degree of purity (>98%).
-
Broad Panel Screening: Screen the compound against a large panel of receptors, ion channels, and enzymes (e.g., using a commercial service like the Psychoactive Drug Screening Program or a similar platform).
-
Dose-Response Assays: For any "hits" identified in the initial screen, perform dose-response assays to determine the potency (e.g., IC₅₀ or EC₅₀) of the interaction.
-
Orthogonal Assays: Validate any confirmed interactions using a different assay format (e.g., a cell-based functional assay to complement a binding assay).
Cellular Phenotypic Screening
Objective: To assess the effects of the compound on cellular behavior.
Methodology:
-
Cell Viability Assays: Treat various cell lines (e.g., cancer cell lines, normal cell lines) with a range of concentrations of the compound to determine its cytotoxic or cytostatic effects. The MTT or CellTiter-Glo assays are standard methods.
-
High-Content Imaging: Use automated microscopy to assess a variety of cellular parameters (e.g., nuclear morphology, cytoskeletal structure, mitochondrial membrane potential) in response to compound treatment.
-
Gene Expression Profiling: Employ techniques like RNA-sequencing or microarray analysis to identify changes in gene expression patterns in cells treated with the compound. This can provide clues about the signaling pathways being affected.
In Vivo Pharmacokinetic and Toxicological Studies
Objective: To understand the in vivo behavior and safety profile of the compound.
Methodology:
-
Animal Dosing: Administer the parent compound (3,4-dimethoxyaniline) to laboratory animals (e.g., rats or mice).
-
Pharmacokinetic Analysis: Collect blood and urine samples at various time points and use LC-MS/MS to quantify the concentrations of both the parent compound and this compound. This will establish the metabolic profile in vivo.
-
Acute and Chronic Toxicity Studies: Administer the metabolite directly (if feasible) at various doses to assess for any signs of toxicity, including changes in clinical signs, body weight, and histopathology of major organs.
The following diagram illustrates a general workflow for investigating the mechanism of action of a metabolite.
Sources
Solubility Profile of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in Organic Solvents
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 139-76-4). Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's application in synthesis, purification, formulation, and biological screening. This document elucidates the molecular features governing the solubility of this compound, presents available quantitative solubility data, and offers a robust experimental protocol for its empirical determination. The interplay between the compound's functional groups—amide, ether, and aromatic rings—and the properties of various organic solvents is examined to provide a predictive framework for solvent selection.
Introduction: Defining the Molecule and the Importance of Solubility
The compound of interest for this guide is N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, CAS No. 139-76-4.[1][2] It is structurally characterized by two 3,4-dimethoxyphenyl groups linked via an acetamide backbone.[1] This molecule is noted as an impurity of Papaverine, a smooth muscle relaxant, and has been investigated for its own potential anti-inflammatory and analgesic effects.[2][3]
A thorough understanding of a compound's solubility is paramount in the research and development lifecycle. For chemists, it dictates the choice of solvents for reaction media and purification techniques like recrystallization or column chromatography.[3] For pharmacologists and formulation scientists, solubility in various media is a key determinant of bioavailability and the selection of appropriate delivery vehicles. This guide serves to consolidate the known information and provide a practical framework for researchers working with this molecule.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The key parameters for N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide are summarized below.
| Property | Value | Source |
| CAS Number | 139-76-4 | [1][3][4] |
| Molecular Formula | C₂₀H₂₅NO₅ | [1][3][4] |
| Molecular Weight | 359.42 g/mol | [1][4] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [1][4] |
| Predicted logP | 1.13 - 2.11 | [1][5] |
| Melting Point | Decomposes >250°C | [1] |
| Boiling Point | 559.3°C (Predicted) | [1] |
Molecular Structure and Its Influence on Solubility
The solubility behavior of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is governed by the functional groups present in its structure. The key to predicting its interaction with a solvent lies in analyzing its capacity for hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
-
Amide Group (-CONH-) : This is the most significant polar feature of the molecule. The N-H group acts as a hydrogen bond donor , while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor .[1] This allows for strong interactions with polar protic solvents (like methanol) and polar aprotic solvents that are good hydrogen bond acceptors (like DMSO).[1]
-
Methoxy Groups (-OCH₃) : The oxygen atoms in the four methoxy groups are weak hydrogen bond acceptors. They contribute to the molecule's overall polarity and can engage in dipole-dipole interactions with polar solvents.
-
Aromatic Rings : The two phenyl rings are nonpolar and contribute to the molecule's lipophilicity. They primarily interact via van der Waals forces and can participate in π-π stacking. These regions favor solubility in less polar or aromatic solvents.
The balance between the polar amide and ether functionalities and the nonpolar aromatic rings results in a molecule with moderate lipophilicity, as suggested by its predicted logP value.[1][5]
Quantitative Solubility Data and Interpretation
While extensive solubility data is not widely published, key data points provide a clear indication of the compound's behavior in common laboratory solvents.
| Solvent | Solvent Type | Solubility (mg/mL) | Source |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [1] |
| Methanol | Polar Protic | 10 | [1] |
| Dichloromethane (DCM) | Moderately Polar | ~0.5 | [1] |
Interpretation:
-
High Solubility in DMSO: The high solubility in DMSO (25 mg/mL) is expected.[1] DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting character, allowing it to effectively solvate the amide N-H group.[1]
-
Moderate Solubility in Methanol: Methanol, a polar protic solvent, can act as both a hydrogen bond donor and acceptor. Its ability to form hydrogen bonds with both the N-H and C=O of the amide group explains the moderate solubility of 10 mg/mL.[1]
-
Low Solubility in Dichloromethane: DCM is significantly less polar than DMSO or methanol and cannot act as a hydrogen bond donor.[6] Its inability to effectively disrupt the strong intermolecular hydrogen bonds within the compound's crystal lattice results in very low solubility (~0.5 mg/mL).[1]
A Self-Validating Experimental Protocol for Solubility Determination
To empower researchers to generate their own reliable solubility data, the following gravimetric method, adapted from established protocols for similar compounds, is provided.[7] This protocol is designed as a self-validating system, where equilibrium and complete solvent removal are confirmed through repeated measurements.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide to a known volume (e.g., 5.0 mL) of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). The precise temperature control is critical as solubility is temperature-dependent.[8]
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This is a critical step; insufficient time will lead to an underestimation of solubility.
-
-
Sample Isolation:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent transfer of any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a glass petri dish or watch glass). Record the initial mass of the container.
-
Place the container in a vacuum oven at a moderate temperature (e.g., 50-60°C) until the solvent has completely evaporated. The temperature should be well below the compound's decomposition point.
-
Once visually dry, transfer the container to a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
Return the container to the vacuum oven for another 1-2 hours, cool in the desiccator, and re-weigh. Repeat this process until a constant mass is obtained (e.g., two consecutive readings are within ±0.1 mg).[7] This step validates that all solvent has been removed.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Mass of container + solute) - (Mass of container) / (Volume of supernatant taken)
-
-
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide exhibits solubility behavior consistent with its molecular structure, which contains both polar hydrogen-bonding groups and nonpolar aromatic regions. It is highly soluble in polar aprotic solvents like DMSO, moderately soluble in polar protic solvents such as methanol, and poorly soluble in less polar solvents like dichloromethane.[1] This profile is primarily dictated by the powerful hydrogen-bonding capability of its central amide group. For research applications, DMSO and methanol are effective solvents for creating stock solutions, while less polar solvents may be suitable for purification via precipitation or recrystallization. The provided experimental protocol offers a reliable method for determining solubility in any solvent of interest, enabling rational solvent selection for a wide range of chemical and biological applications.
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- N-(3-formyl-4,5-dimethoxyphenyl)acetamide | C11H13NO4 | CID 84788914 - PubChem. PubChem.
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The Latent Therapeutic Potential of N-(3,4-Dimethoxyphenyl)acetamide: A Scaffolding Approach for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4-Dimethoxyphenyl)acetamide, a seemingly unassuming organic molecule, represents a critical nexus in the synthesis of a diverse array of pharmacologically active compounds. While direct biological activities of the core molecule are not extensively documented, its structural motif is a cornerstone in the architecture of derivatives exhibiting significant anticonvulsant, analgesic, and anti-inflammatory properties. This guide navigates the known landscape of this compound, focusing on the therapeutic promise held within its chemical backbone. We will dissect the structure-activity relationships of its derivatives, present key experimental data, and provide detailed protocols for assessing their biological potential. This exploration is designed to furnish researchers and drug development professionals with a comprehensive understanding of this versatile scaffold and to catalyze further investigation into its therapeutic applications.
Introduction: The this compound Core
This compound, with the chemical formula C₁₀H₁₃NO₃, is an acetamide derivative of 3,4-dimethoxyaniline. Its structure is characterized by a central acetamide group linked to a 3,4-dimethoxyphenyl ring. This arrangement of a phenyl ring with two adjacent methoxy groups is a recurring feature in many biologically active natural products and synthetic compounds. While the primary role of this compound in the scientific literature is that of a synthetic intermediate, its structural components hint at a latent potential for biological interaction. The dimethoxybenzene moiety, in particular, is a known pharmacophore that can influence a molecule's solubility, membrane permeability, and interaction with biological targets.
The true value of this compound in medicinal chemistry lies in its utility as a foundational scaffold. By modifying its structure—through substitutions on the phenyl ring or alterations to the acetamide group—chemists have unlocked a wide spectrum of biological activities. The following sections will delve into the potential therapeutic avenues that have emerged from derivatives of this core structure.
Potential Biological Activities of this compound Derivatives
The derivatization of the this compound scaffold has yielded compounds with promising therapeutic profiles, particularly in the realms of neurology and inflammation.
Anticonvulsant Activity
A significant body of research points to the potential of acetamide derivatives as potent anticonvulsant agents. Studies on various substituted acetamides have demonstrated broad-spectrum efficacy in preclinical seizure models. For instance, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed robust anticonvulsant properties in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models in mice[1]. One lead compound from this series exhibited an impressive ED50 of 49.6 mg/kg in the MES test and 31.3 mg/kg in the 6 Hz (32 mA) model[1].
The proposed mechanism for some of these derivatives involves the modulation of voltage-gated sodium and calcium channels, as well as potential antagonism of the TRPV1 receptor, highlighting a multi-target approach to seizure suppression[1]. The presence of the acetamide moiety appears to be crucial for this activity, and substitutions on the terminal rings can significantly influence potency and pharmacokinetic profiles.
Hypothetical Anticonvulsant Screening Workflow
Caption: A generalized workflow for the preclinical evaluation of novel anticonvulsant agents.
Analgesic and Anti-inflammatory Activities
Derivatives of acetamide have also shown considerable promise as analgesic and anti-inflammatory agents. Research into novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles revealed compounds with analgesic activity superior to the standard drug, diclofenac sodium, in the acetic acid-induced writhing model in mice[2]. Furthermore, several compounds in this series exhibited anti-inflammatory effects greater than diclofenac sodium in the carrageenan-induced paw edema model[2].
The structural relative, N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, has also been investigated for its potential anti-inflammatory and analgesic effects[3][4]. While the precise mechanism of action for these compounds is not yet fully elucidated, their ability to mitigate inflammatory responses suggests a potential interaction with pathways involved in prostaglandin synthesis or leukocyte migration. The presence of the 3,4-dimethoxyphenyl moiety in some of these active compounds points to its importance in conferring these properties.
| Compound | Analgesic Activity (Acetic Acid Writhing) | Anti-inflammatory Activity (Carrageenan Paw Edema) | Reference |
| 7i (oxadiazole derivative) | Superior to Diclofenac Sodium | Superior to Diclofenac Sodium | [2] |
| 7m (oxadiazole derivative) | Superior to Diclofenac Sodium | Superior to Diclofenac Sodium | [2] |
| Compound D | Active | Marked Inhibition | [5] |
| DMPBD | Not Reported | Potent Inhibition | [6] |
Table 1: Summary of Analgesic and Anti-inflammatory Activities of Selected Acetamide and 3,4-Dimethoxyphenyl Derivatives.
Experimental Protocols
Maximal Electroshock (MES) Test for Anticonvulsant Activity
This model is used to identify compounds that prevent the spread of seizures.
-
Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mice.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 s) is delivered.
-
Observation: The mice are observed for the presence or absence of a tonic hind limb extension.
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension. The dose at which 50% of the animals are protected (ED50) is calculated.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a standard model for evaluating acute inflammation.
-
Animal Preparation: Male Wistar rats (150-200 g) are used. The test compound is administered orally or i.p. one hour before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with the vehicle control group.
Structure-Activity Relationships (SAR) and Future Directions
The available data, while not exhaustive for this compound itself, allows for the postulation of some preliminary structure-activity relationships for its derivatives. The 3,4-dimethoxy substitution on the phenyl ring appears to be a favorable feature for both anticonvulsant and anti-inflammatory activities. The nature of the substituent on the acetamide nitrogen is a critical determinant of the pharmacological profile.
Future research should focus on the systematic derivatization of the this compound scaffold. This could involve:
-
Ring Substitutions: Introducing various electron-donating and electron-withdrawing groups onto the phenyl ring to probe their effect on activity.
-
Amide Modifications: Replacing the acetyl group with other acyl groups or incorporating the nitrogen into heterocyclic systems.
-
Linker Variation: Altering the length and flexibility of the chain connecting the phenyl ring and the amide group.
A comprehensive screening of these novel derivatives through the experimental protocols outlined above, coupled with in vitro mechanistic studies, will be crucial in elucidating the full therapeutic potential of this versatile chemical scaffold.
Logical Relationship of SAR Studies
Caption: The iterative process of drug discovery starting from a core scaffold.
Conclusion
This compound stands as a promising starting point for the development of novel therapeutic agents. While its own biological activity profile remains to be fully characterized, the demonstrated efficacy of its derivatives in preclinical models of epilepsy, pain, and inflammation underscores the immense potential held within this chemical architecture. This guide serves as a foundational resource to encourage and direct further exploration into the synthesis and pharmacological evaluation of new compounds based on this versatile scaffold, with the ultimate goal of translating these findings into clinically effective treatments.
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A Technical Guide to N-(3,4-Dimethoxyphenyl)acetamide as a Precursor in Organic Synthesis
Abstract
N-(3,4-Dimethoxyphenyl)acetamide, a derivative of the naturally occurring phenethylamine, serves as a pivotal precursor in the intricate landscape of organic synthesis. Its electron-rich aromatic ring, endowed with two methoxy groups, renders it highly susceptible to electrophilic substitution, making it a valuable starting material for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a particular focus on its role in the synthesis of isoquinoline alkaloids and other pharmacologically significant compounds. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile synthetic intermediate.
Introduction: The Strategic Importance of this compound
This compound, also known as N-acetylhomoveratrylamine, is an organic compound featuring a 3,4-dimethoxyphenyl group attached to an acetamide moiety.[1][2] Its molecular formula is C₁₂H₁₇NO₃, and it possesses a molecular weight of approximately 223.27 g/mol . The strategic importance of this molecule in organic synthesis stems from the inherent reactivity of its 3,4-dimethoxyphenyl ring. The two methoxy groups at the 3- and 4-positions are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution reactions. This heightened nucleophilicity allows for the facile introduction of various functional groups and the construction of new ring systems, which are foundational to many pharmaceutical compounds.
This guide will delve into the primary synthetic routes to this compound and subsequently explore its application in key name reactions that are cornerstones of heterocyclic chemistry. We will examine the mechanistic underpinnings of these transformations and provide detailed protocols to illustrate their practical implementation.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the acylation of 3,4-dimethoxyphenethylamine with an acetylating agent. This straightforward reaction provides high yields of the desired product.
Acetylation of 3,4-Dimethoxyphenethylamine
The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3,4-dimethoxyphenethylamine attacks the electrophilic carbonyl carbon of the acetylating agent. A base, such as triethylamine, is typically employed to neutralize the acidic byproduct, such as hydrochloric acid when acetyl chloride is used.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Materials:
-
3,4-Dimethoxyphenethylamine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
3% Hydrochloric acid (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a constant pressure dropping funnel, and a thermometer, dissolve 3,4-dimethoxyphenethylamine (0.5 mol) and triethylamine (0.72 mol) in dichloromethane (455 mL).
-
Cool the mixture to 0°C using an external cooling bath.
-
Slowly add acetyl chloride (0.60 mol) or acetic anhydride dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature at 0°C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, continue stirring the reaction at 0°C for 30-60 minutes.
-
Gradually warm the reaction mixture to room temperature (25-26°C) and continue stirring for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (1 x 200 mL), 3% aqueous hydrochloric acid (1 x 200 mL), saturated aqueous sodium bicarbonate solution (1 x 200 mL), and saturated brine (1 x 200 mL).
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product, N-(3,4-dimethoxyphenethyl)acetamide, is typically obtained as a white solid and can be further purified by recrystallization if necessary.
-
Data Presentation: Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| 3,4-Dimethoxyphenethylamine | Acetyl Chloride | Triethylamine | Dichloromethane | 0°C to RT | 1-2 hours | ~100% | [3] |
Visualization: Synthesis of this compound
Caption: Synthesis of this compound.
This compound in Bischler-Napieralski Reactions
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[4][5] This intramolecular electrophilic aromatic substitution reaction is particularly effective with electron-rich aromatic systems, making this compound an ideal substrate.[5][6] The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[5][6]
Mechanism of the Bischler-Napieralski Reaction
The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two primary pathways, depending on the reaction conditions.[6]
-
Pathway A: Dichlorophosphoryl Imine-Ester Intermediate: This pathway involves the initial formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the 3,4-dihydroisoquinoline.[5]
-
Pathway B: Nitrilium Ion Intermediate: This pathway involves the formation of a nitrilium ion intermediate prior to cyclization.[5][6] The nitrilium ion is a potent electrophile that readily undergoes intramolecular attack by the electron-rich aromatic ring.
Visualization: Mechanism of the Bischler-Napieralski Reaction
Caption: Bischler-Napieralski reaction mechanism.
Application in Papaverine Synthesis
A significant application of the Bischler-Napieralski reaction with a derivative of this compound is in the total synthesis of papaverine, an opium alkaloid used as a smooth muscle relaxant and vasodilator.[7][8] The synthesis involves the coupling of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetic acid to form N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, which is a direct analogue of the topic compound.[9][10] This amide then undergoes a Bischler-Napieralski cyclization to form 3,4-dihydropapaverine, which is subsequently dehydrogenated to yield papaverine.[9][10]
Experimental Protocol: Bischler-Napieralski Cyclization in Papaverine Synthesis [9][10]
-
Materials:
-
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene or Xylene
-
Sodium bicarbonate solution (aqueous)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in dry toluene or xylene in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,4-dihydropapaverine.
-
The crude product can be purified by column chromatography or recrystallization.
-
This compound in Vilsmeier-Haack Reactions
The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[11][12] The Vilsmeier reagent, typically a chloroiminium ion, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[12][13] Due to the electron-rich nature of its aromatic ring, this compound is a suitable substrate for this transformation.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.[12][13]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of this compound attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during workup yields the corresponding aryl aldehyde.[11][12]
Visualization: Vilsmeier-Haack Reaction Workflow
Caption: Vilsmeier-Haack reaction workflow.
Other Synthetic Applications
The versatility of this compound extends beyond the Bischler-Napieralski and Vilsmeier-Haack reactions. Its derivatives can participate in other important synthetic transformations.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[14] While this compound itself is not a direct substrate, its corresponding amine, 3,4-dimethoxyphenethylamine, is a key precursor. The acetamide can be reduced to the corresponding amine, which can then undergo a Pictet-Spengler reaction. This reaction is particularly useful for the synthesis of a wide range of isoquinoline alkaloids and related compounds.[15]
Synthesis of Verapamil Analogues
This compound and its derivatives are also valuable intermediates in the synthesis of verapamil and its analogues.[16][17] Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmia. The synthesis of verapamil often involves the coupling of a derivative of 3,4-dimethoxyphenethylamine with another substituted aromatic moiety.[16][18]
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its facile preparation and the electron-rich nature of its aromatic ring make it an ideal starting material for a variety of important transformations, most notably the Bischler-Napieralski and Vilsmeier-Haack reactions. These reactions provide efficient routes to complex heterocyclic systems, including the isoquinoline core found in numerous pharmacologically active natural products and synthetic drugs. For researchers and professionals in the field of drug development, a thorough understanding of the chemistry and applications of this compound is essential for the design and execution of innovative and efficient synthetic strategies.
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An In-Depth Technical Guide to N-(3,4-Dimethoxyphenyl)acetamide: From Historical Obscurity to a Keystone Intermediate
This guide provides a comprehensive technical overview of N-(3,4-Dimethoxyphenyl)acetamide, a compound whose significance is deeply embedded in the history of pharmaceutical synthesis. Far from being a mere laboratory curiosity, this acetamide derivative emerged as a critical intermediate in the pioneering syntheses of isoquinoline alkaloids, most notably papaverine. We will explore its discovery and historical context, delve into its synthesis, detail its physicochemical and spectroscopic properties, and discuss its applications in modern research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important chemical entity.
Introduction and Historical Context
This compound, also known by its IUPAC name 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, is a crystalline solid with the chemical formula C₂₀H₂₅NO₅ and a molecular weight of approximately 359.42 g/mol . [1]While not a household name, its history is intrinsically linked to the quest to synthesize medicinally important natural products.
The discovery of this compound is not marked by a singular, celebrated event but rather by its implicit emergence as a key stepping stone in the total synthesis of papaverine. Papaverine, an opium alkaloid, was first isolated by Georg Merck in 1848, with its structure being elucidated in the 1880s. [2]The first successful synthesis of papaverine was achieved by Amé Pictet and A. Gams in 1909. [2]It is within this landmark synthesis that the formation of this compound (or a very closely related precursor) as an intermediate is understood to have occurred, even if not explicitly named or characterized as a compound of standalone interest at the time.
The Pictet-Gams synthesis, a modification of the Bischler-Napieralski reaction, involves the cyclization of a β-phenylethylamide to form a dihydroisoquinoline. [3]The specific β-phenylethylamide required for papaverine synthesis is this compound. Its creation, through the condensation of 3,4-dimethoxyphenethylamine (homoveratrylamine) and 3,4-dimethoxyphenylacetic acid (homoveratric acid), was a critical step that enabled the construction of the isoquinoline core of papaverine. [3][4]Thus, the history of this compound is fundamentally the history of the chemical ingenuity that unlocked the laboratory synthesis of a vital therapeutic agent.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis and analysis.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [1] |
| CAS Number | 139-76-4 | [1] |
| Molecular Formula | C₂₀H₂₅NO₅ | [1] |
| Molecular Weight | 359.42 g/mol | [5] |
| Melting Point | 124 °C | [6] |
| Boiling Point | 559.3±50.0 °C (Predicted) | [6] |
| Density | 1.130±0.06 g/cm³ (Predicted) | [6] |
| LogP | 2.11 | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR data is crucial for confirming the molecular structure. While a comprehensive, publicly available spectrum with full assignment is not readily found in a single source, typical chemical shifts for the aromatic, methoxy, and ethyl acetamide protons and carbons can be predicted based on the structure and data from similar compounds. [7][8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and the C-O stretches of the methoxy groups, as well as aromatic C-H and C=C stretching vibrations. [11][12]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron impact (EI) mass spectrum would likely show a molecular ion peak and characteristic fragments resulting from cleavage of the amide bond and loss of methoxy groups. [13][14]PubChem lists major fragments in the GC-MS data at m/z 165, 164, 151, and 134. [1]
Synthesis of this compound
The primary and most historically significant synthesis of this compound involves the condensation of two key precursors: 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid.
Synthetic Pathway Overview
The overall synthetic strategy is a straightforward amide bond formation.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Amide Condensation
This protocol is a generalized procedure based on standard methods for amide bond formation.
1. Activation of Carboxylic Acid:
-
In a round-bottom flask, dissolve 1 equivalent of 3,4-dimethoxyphenylacetic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent, such as 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Alternatively, the carboxylic acid can be converted to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
2. Amine Addition:
-
In a separate flask, dissolve 1 equivalent of 3,4-dimethoxyphenethylamine in the same anhydrous solvent.
-
If an acid chloride was prepared, the amine solution is typically added dropwise to the acid chloride solution at 0 °C in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.
-
If a coupling agent was used, the amine solution is added to the activated carboxylic acid mixture.
3. Reaction and Work-up:
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC was used).
-
The filtrate is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
4. Purification:
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
Applications in Synthesis and Research
The primary application of this compound is as a key intermediate in the synthesis of papaverine and related isoquinoline alkaloids.
The Bischler-Napieralski Reaction
The conversion of this compound to the dihydroisoquinoline precursor of papaverine is achieved through the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of the amide onto the electron-rich aromatic ring, facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). [3][4]
Caption: The role of this compound in the Bischler-Napieralski synthesis of papaverine.
Potential Biological Activities
While primarily known as a synthetic intermediate, some research suggests that this compound and its derivatives may possess inherent biological activities. Studies on related acetamide compounds have indicated potential analgesic and anti-inflammatory properties. [15][16][17]For instance, some acetamide derivatives have been shown to inhibit inflammatory pathways and reduce pain responses in animal models. However, specific and detailed studies on the biological effects of this compound itself are limited, and this remains an area for further investigation. The structural similarity to papaverine, a vasodilator, also suggests potential for cardiovascular effects, though this is speculative without direct evidence. [18]
Conclusion
This compound holds a unique place in the history of medicinal chemistry. Its discovery was not a singular event but a necessary step in the groundbreaking synthesis of papaverine by Pictet and Gams. This technical guide has provided a comprehensive overview of this important molecule, from its historical context and synthesis to its physicochemical properties and applications. For researchers and professionals in drug development, a thorough understanding of such key intermediates is not only a lesson in the history of their field but also a practical tool for the design and synthesis of new therapeutic agents. The potential for inherent biological activity in this compound and its derivatives also presents an intriguing avenue for future research.
References
- Aminia, A. H., Sarrafi, Y., Jadidic, K., Hosseinib, M., Atrie, M. S., Taherib, V., & Aminid, R. (2024). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Organic Chemistry Research, 10, 108-112.
- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Analysis of Methyl 3,4-dimethoxycinnamate.
- BenchChem. (2025). Synthesis of 3,4-Dimethoxyphenyl Formate from Veratraldehyde: A Technical Guide.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Han, D. H., et al. (2007). Papaverine-induced vascular relaxation is mediated by the activation of Ca(2+)-activated and L-type Ca(2+) channels in rat basilar artery. Neurological Research, 29(6), 544-550.
- Hosseini, S. A., et al. (2013). Green and Selective Synthesis of N-Substituted Amides using Water Soluble Porphyrazinato Copper(II) Catalyst.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67318, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4680, Papaverine. Retrieved from [Link]
- Padhy, G. K. (n.d.). History and development of medicinal chemistry. CUTM Courseware.
- Pictet, A., & Gams, A. (1909). Synthese des Papaverins. Berichte der deutschen chemischen Gesellschaft, 42(3), 2943–2952.
- RU2647583C2 - Method for the preparation of papaverine hydrochloride. (2018).
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SIELC Technologies. (2018). N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
- Singh, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
- Smole, M., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1332-1338.
- T., A. S., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives.
- Verma, S., et al. (2011). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 11(1), 16-21.
- Yusov, A. S., et al. (2019). Synthesis and Analgesic and Anti-Inflammatory Activities of (3,3-Dipropyl-6,7-Dimethoxy-3,4-Dihydroisoquinolin-1(2H)-Ylidene)-Acetamide Hydrochlorides. Pharmaceutical Chemistry Journal, 53, 407-410.
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An In-Depth Technical Guide to N-(3,4-Dimethoxyphenyl)acetamide Derivatives and Their Therapeutic Potential
Abstract
The N-(3,4-Dimethoxyphenyl)acetamide scaffold, characterized by its veratryl moiety, represents a privileged structure in medicinal chemistry. Its derivatives have been the subject of extensive research, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of this chemical class, intended for researchers, scientists, and professionals in drug development. We will explore the synthetic strategies for derivatization, delve into the key therapeutic applications including anticonvulsant, anti-inflammatory, and antimicrobial activities, and synthesize the current understanding of their structure-activity relationships. This document aims to serve as a foundational resource, complete with detailed experimental protocols and mechanistic insights to facilitate further innovation and application of these versatile compounds.
The this compound Scaffold: A Foundation for Discovery
The core structure, this compound, is an organic compound featuring a 3,4-dimethoxyphenyl group linked to an acetamide moiety. The two methoxy groups on the phenyl ring are key electronic and steric features that influence the molecule's overall properties, including its ability to interact with biological targets. This veratryl group is found in numerous bioactive natural products and synthetic compounds, suggesting its importance as a pharmacophore.
Derivatives are typically synthesized by modifying three primary regions of the scaffold:
-
The Phenyl Ring: Introduction of various substituents (e.g., halogens, nitro groups) via electrophilic aromatic substitution.
-
The Acetamide Nitrogen: Alkylation or acylation to introduce diverse functional groups.
-
The Acetyl Group: Modification of the methyl group or replacement of the entire acetyl moiety.
These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn dictates the compound's pharmacokinetic profile and biological activity.
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives often begins with commercially available starting materials like 3,4-dimethoxyaniline or 3,4-dimethoxyphenylacetic acid. A common and straightforward approach involves the acylation of an amine with an acetylating agent or the amidation of a carboxylic acid.
A generalized synthetic workflow is illustrated below. This process highlights the key reaction step: the formation of the amide bond, which can be achieved through various coupling reagents or by converting one of the precursors into a more reactive intermediate, such as an acyl chloride.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Therapeutic Potential and Key Derivatives
Research has unveiled a wide spectrum of biological activities for derivatives of this scaffold. The following sections highlight the most promising therapeutic areas.
Anticonvulsant Activity
A significant body of research has focused on the development of N-phenylacetamide derivatives as potential anticonvulsant agents.[1] The mechanism often involves interaction with voltage-gated sodium channels, a key target in the treatment of epilepsy.[1] Studies have shown that modifications to the N-phenyl ring, in particular, can drastically influence efficacy.
For instance, the introduction of a trifluoromethyl group at the 3-position of the anilide moiety has been shown to confer significant protection in the maximal electroshock (MES) seizure model in mice.[1] This suggests that electron-withdrawing groups in this position can enhance the interaction with the pharmacological target. The structure-activity relationship (SAR) indicates that non-bulky substituents are generally preferred for maintaining high activity.[2]
Anti-inflammatory and Analgesic Effects
Several derivatives have demonstrated potent anti-inflammatory and analgesic properties.[3] The mechanism for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[4]
For example, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, which incorporate the dimethoxyphenyl moiety, were found to be potent and selective COX-2 inhibitors.[4] Certain compounds in this series showed superior anti-inflammatory activity compared to the standard drug ibuprofen in carrageenan-induced rat paw edema assays.[4] This highlights the potential of this scaffold in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The this compound scaffold has also been incorporated into more complex molecules exhibiting antimicrobial properties. In one study, hydrazone derivatives bearing the 3,4-dimethoxyphenyl)methyl)acetamide moiety were synthesized and evaluated.[5][6] Several of these compounds displayed significant potential against various microbial strains.[5] The inclusion of the hydrazone pharmacophore appears to be a successful strategy for imparting antimicrobial activity to this class of compounds.[5]
Other Potential Applications
The versatility of this scaffold extends to other areas of drug discovery:
-
Anticancer Activity: Derivatives have been investigated for their ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cells, a major hurdle in chemotherapy.[7] Other analogs have been designed based on combretastatin A-4, a potent antimitotic agent, for their anti-proliferative effects.[8]
-
Neurodegenerative Diseases: Acetamide-type compounds are known modulators of enzymes like monoamine oxidase (MAO-B) and cholinesterases, which are key targets in Parkinson's and Alzheimer's disease, respectively.[9]
Structure-Activity Relationship (SAR) Insights
The collective findings from numerous studies allow for the formulation of key SAR principles for this class of compounds. The following diagram illustrates how modifications at different positions on the scaffold influence biological activity.
Caption: Key structure-activity relationship (SAR) points for N-aryl acetamide derivatives.
Experimental Protocols
To ensure the practical applicability of this guide, a representative experimental protocol for the synthesis of an this compound derivative is provided below. This protocol is based on standard laboratory procedures for amide bond formation.
Protocol: Synthesis of N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide[10]
Objective: To synthesize an N-aryl acetamide derivative via nucleophilic acyl substitution.
Materials:
-
3,4-Difluoroaniline (1.0 mmol)
-
3,4-Dimethoxyphenylacetyl chloride (1.2 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoroaniline (1.0 mmol) in anhydrous THF.
-
Addition of Acyl Chloride: To the stirred solution, add 3,4-dimethoxyphenylacetyl chloride (1.2 mmol) dropwise at room temperature. The reaction is a nucleophilic addition-elimination at the carbonyl carbon.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aniline) is consumed.
-
Workup: Upon completion, remove the THF solvent under reduced pressure using a rotary evaporator. This will yield the crude solid product.
-
Purification: Purify the crude solid by column chromatography on silica gel. Elute the column with a solvent mixture of hexane and ethyl acetate (e.g., a 2:1 ratio) to isolate the pure product.[10]
-
Characterization: Collect the fractions containing the desired product, combine them, and evaporate the solvent. The resulting white solid can be further characterized by melting point determination, NMR spectroscopy, and mass spectrometry to confirm its structure and purity. The expected yield is typically high (e.g., ~92%).[10]
Future Directions and Conclusion
The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. The breadth of demonstrated biological activities, from anticonvulsant to anti-inflammatory and antimicrobial effects, underscores the versatility of this chemical framework. Future research should focus on several key areas:
-
Mechanism of Action Studies: While many derivatives show promising activity, their precise molecular mechanisms are often not fully elucidated. In-depth studies are needed to identify specific protein targets and signaling pathways.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to advance promising lead compounds toward clinical development.
-
Combinatorial Chemistry: The application of high-throughput synthesis and screening could rapidly expand the library of derivatives, potentially uncovering novel activities or compounds with improved potency and safety profiles.
References
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Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC, NIH. [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PubMed. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]
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N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem, NIH. [Link]
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N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. International Union of Crystallography. [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central, NIH. [Link]
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N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. International Union of Crystallography. [Link]
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Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. PubMed, NIH. [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)benzenesulfonamides. MDPI. [Link]
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Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. ResearchGate. [Link]
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Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. PubMed, NIH. [Link]
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Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC, NIH. [Link]
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Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. NIH. [Link]
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N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. NIH. [Link]
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"N-(3,4-Dimethoxyphenyl)acetamide" CAS number and safety information
An In-depth Technical Guide to N-(3,4-Dimethoxyphenyl)acetamide
Introduction
This compound, a notable acetamide derivative, stands as a compound of significant interest within the realms of organic synthesis and medicinal chemistry. Characterized by two 3,4-dimethoxyphenyl groups linked via an acetamide bridge, its structure provides a versatile scaffold for the synthesis of more complex molecules and has been a subject of investigation for various potential therapeutic properties.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, safety, and applications.
Core Identification and Physicochemical Properties
Accurate identification is paramount in research and development. This compound is cataloged under several identifiers, with its fundamental properties summarized below.
| Identifier | Value | Reference(s) |
| CAS Number | 139-76-4 | [3][4][5][6] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [1][2] |
| Molecular Formula | C₂₀H₂₅NO₅ | [6][7] |
| Molecular Weight | 359.42 g/mol | [2][7] |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC)OC | [2][3] |
| InChI Key | KDIKNBJFJOYFNY-UHFFFAOYSA-N | [2][4] |
Synthesis and Purification Methodologies
The synthesis of this compound is typically achieved through amide bond formation between 3,4-dimethoxyphenethylamine and a 3,4-dimethoxyphenylacetic acid derivative. The choice of coupling strategy is crucial for optimizing yield and purity.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol 1: Acyl Chloride Method
This is a robust and common method that relies on the reaction of a highly reactive acyl chloride with an amine. The use of a non-nucleophilic base is essential to neutralize the HCl byproduct.[1][2]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen).
-
Reaction Initiation: Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of 3,4-dimethoxyphenylacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes. The formation of triethylamine hydrochloride salt may be observed as a white precipitate.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
Experimental Protocol 2: Carbodiimide-Mediated Coupling
This method is advantageous for its milder conditions and is often employed when the starting materials are sensitive. It involves the activation of a carboxylic acid to facilitate amide bond formation.[1]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq), 3,4-dimethoxyphenethylamine (1.0 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) in an anhydrous solvent like DCM.
-
Catalyst Addition (Optional): Add a catalytic amount of a substance like 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor for completion by TLC.
-
Work-up & Isolation: Perform an aqueous work-up similar to the acyl chloride method. Wash with dilute acid to remove excess amine and base, followed by a bicarbonate wash to remove unreacted carboxylic acid. Dry the organic phase and evaporate the solvent.
Purification
The final purity of the compound is critical for subsequent applications.
-
Recrystallization: The crude solid can be dissolved in a minimum amount of a hot solvent (e.g., ethyl acetate/hexane mixture) and allowed to cool slowly, leading to the formation of purified crystals.[1]
-
Column Chromatography: For higher purity, silica gel column chromatography is effective. A solvent system such as hexane/ethyl acetate is typically used to elute the compound, separating it from impurities.[8]
Analytical Characterization
Structural confirmation and purity assessment are typically performed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for analyzing the purity of this compound.[2][4]
| Parameter | Condition | Reference(s) |
| Column | C18 Reverse-Phase (e.g., Newcrom R1) | [2][4] |
| Mobile Phase | Acetonitrile and Water with an acid modifier | [4] |
| Acid Modifier | Phosphoric acid (for UV detection) or Formic acid (for MS compatibility) | [4] |
| Detection | UV-Vis or Mass Spectrometry (MS) | [4] |
Spectroscopic Data
The structural features of the molecule give rise to characteristic spectroscopic signals.[2]
| Technique | Expected Signals |
| ¹H NMR | Aromatic protons (δ 6.7-6.9 ppm), methoxy groups (δ ~3.7 ppm), ethylenic protons (δ ~2.8 ppm), N-H amide proton (variable). |
| ¹³C NMR | Amide carbonyl carbon (δ ~170 ppm), aromatic and methoxy carbons (δ 112-148 ppm). |
| FTIR (cm⁻¹) | N-H stretch (~3280 cm⁻¹), C=O amide I stretch (~1650 cm⁻¹), C-O-C stretches (1020-1240 cm⁻¹). |
| Mass Spec. (ESI-MS) | Expected [M+H]⁺ at m/z 360.4. |
Safety and Handling
While comprehensive toxicological data is limited, available Safety Data Sheets (SDS) indicate that this compound requires careful handling.[9]
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation |
Handling and First Aid
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.[1][9]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[9]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.
Research Applications and Biological Context
This compound is more than a synthetic curiosity; it serves as a valuable building block and has been explored for its biological relevance.
Role as a Synthetic Intermediate
Caption: Applications of this compound in chemical and pharmaceutical research.
-
Synthetic Precursor: The compound's structure is a key component in the synthesis of more elaborate molecules. The acetamide linkage and the dimethoxy-substituted phenyl rings offer multiple sites for further chemical modification.[1]
-
Medicinal Chemistry: It has been investigated for potential therapeutic properties, including analgesic (pain-relieving) and anti-inflammatory effects.[1][2] The acetamide moiety is a common feature in many clinically approved drugs.[10] Furthermore, derivatives of this compound have shown selective cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents.[2]
-
Pharmacological Interest: The 3,4-dimethoxyphenethyl group within the molecule suggests a potential for interaction with biological targets such as calcium channels, which are crucial in neuronal signaling and pain perception.[1][2] It is also identified as an impurity of Papaverine, a smooth muscle relaxant, highlighting its relevance in pharmaceutical analysis.[3]
Conclusion
This compound is a well-defined chemical entity with the CAS number 139-76-4. Its synthesis is straightforward, employing standard organic chemistry techniques like acylation or amide coupling. While it requires careful handling due to potential health hazards, its true value lies in its utility as a versatile intermediate in the synthesis of complex organic molecules and as a scaffold for discovering new therapeutic agents. This guide provides the foundational knowledge necessary for researchers to safely handle, synthesize, and explore the potential of this compound in their scientific endeavors.
References
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LookChem. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Available from: [Link]
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SIELC Technologies. (2018, May 16). N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Available from: [Link]
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AllMSDSPDF. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - Safety Data Sheet. Available from: [Link]
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PubChem. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Available from: [Link]
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National Center for Biotechnology Information. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Available from: [Link]
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National Center for Biotechnology Information. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Available from: [Link]
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Angene Chemical. (2024, November 16). Safety Data Sheet - N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. Available from: [Link]
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-
International Union of Crystallography. (2021, January 5). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Available from: [Link]
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National Center for Biotechnology Information. (2023, July 13). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Available from: [Link]
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Methodological & Application
Synthesis protocol for "N-(3,4-Dimethoxyphenyl)acetamide" in a research lab
An Application Note for the Laboratory Synthesis of N-(3,4-Dimethoxyphenyl)acetamide
Introduction: The Synthesis of a Key Amide Intermediate
This compound is an aromatic amide that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a substituted catechol ether moiety, is found in various pharmacologically active compounds. The synthesis of this compound is a classic example of N-acetylation, a fundamental transformation in organic chemistry. Acetylation is frequently employed to "protect" the highly reactive amino group, thereby moderating its reactivity and directing subsequent chemical modifications on the aromatic ring.[1][2]
This document provides a comprehensive, reliable, and thoroughly explained protocol for the synthesis, purification, and characterization of this compound from 3,4-dimethoxyaniline. Designed for researchers and drug development professionals, this guide emphasizes the scientific rationale behind each procedural step, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3,4-dimethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the stable amide product, this compound, and acetic acid as a byproduct.
Causality of Reagent Selection:
-
3,4-Dimethoxyaniline: The starting amine. The electron-donating nature of the two methoxy groups makes the amine nitrogen sufficiently nucleophilic to readily attack the acetylating agent.
-
Acetic Anhydride: A highly effective and readily available acetylating agent. It is more reactive than acetic acid, allowing the reaction to proceed efficiently at or below room temperature. Its symmetrical structure provides two electrophilic carbonyl centers for the reaction.
-
Hydrochloric Acid (HCl): Initially added to protonate the aniline, forming the aniline hydrochloride salt. This dramatically increases its solubility in the aqueous reaction medium, ensuring a homogeneous reaction mixture for efficient interaction with the subsequently added reagents.[2]
-
Sodium Acetate (NaOAc): This is a crucial component that acts as a base and a buffer. It neutralizes the HCl used for solubilization and the acetic acid byproduct formed during the reaction. This is critical because, under acidic conditions, the amine would remain protonated and thus non-nucleophilic, halting the reaction. The sodium acetate ensures a sufficient concentration of the free, reactive amine is present.[2]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3,4-Dimethoxyaniline | 6315-89-5 | 153.18 | 1.00 g | 6.53 |
| Deionized Water | 7732-18-5 | 18.02 | 25 mL | - |
| Conc. HCl (37%) | 7647-01-0 | 36.46 | 0.6 mL | ~7.2 |
| Acetic Anhydride | 108-24-7 | 102.09 | 0.8 mL | ~8.5 |
| Sodium Acetate | 127-09-3 | 82.03 | 1.10 g | 13.4 |
Safety and Handling
-
General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is required at all times.
-
3,4-Dimethoxyaniline: Harmful if swallowed or in contact with skin. May cause irritation.[3][4] Avoid inhalation of dust.
-
Acetic Anhydride: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Fatal if inhaled.[5] Reacts violently with water. Handle with extreme care, ensuring no contact with skin or inhalation of vapors.[5][6][7]
-
Concentrated HCl: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. Always add acid to water, never the other way around.
Step-by-Step Synthesis Procedure
-
Reactant Solubilization: In a 100 mL Erlenmeyer flask, combine 1.00 g (6.53 mmol) of 3,4-dimethoxyaniline with 25 mL of deionized water. Add a magnetic stir bar. The aniline will be poorly soluble. Place the flask on a magnetic stir plate and begin stirring.
-
Acidification: Carefully add 0.6 mL of concentrated hydrochloric acid to the stirring suspension. The 3,4-dimethoxyaniline should dissolve completely within a few minutes to form a clear, colorless to pale yellow solution of its hydrochloride salt.
-
Preparation for Acetylation: In a separate 50 mL beaker, prepare the sodium acetate solution by dissolving 1.10 g of anhydrous sodium acetate in 5 mL of deionized water. Measure 0.8 mL of acetic anhydride into a small, dry graduated cylinder.
-
Acetylation Reaction: While vigorously stirring the aniline hydrochloride solution, add the 0.8 mL of acetic anhydride in a single portion. Immediately follow this by adding the entire sodium acetate solution.
-
Experimental Insight: The immediate addition of the sodium acetate buffer is critical to deprotonate the aniline salt, liberating the free amine for reaction with the anhydride before the anhydride has time to hydrolyze significantly in the aqueous solution.
-
-
Precipitation and Isolation: A voluminous white precipitate of the product, this compound, should form almost instantly. Continue to stir the mixture for 10-15 minutes to ensure the reaction goes to completion.
-
Cooling and Filtration: Cool the flask in an ice-water bath for 15-20 minutes to maximize product precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (10-15 mL each) to remove any unreacted starting materials and inorganic salts.
-
Drying: Leave the product on the filter under vacuum for at least 15 minutes to pull air through and partially dry it. Then, carefully transfer the white solid to a pre-weighed watch glass and allow it to air-dry completely, or dry in a desiccator.
Purification by Recrystallization
-
Transfer the crude, dry product to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. As it cools, pure crystals of this compound will form.
-
Once crystallization at room temperature is complete, place the flask in an ice bath for 20-30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
Characterization and Validation
After drying, the yield should be calculated, and the product's identity and purity must be confirmed through the following analytical methods.
-
Appearance: White to off-white crystalline solid.
-
Yield: A typical yield for this reaction is expected to be in the range of 85-95%.
-
Melting Point: The literature melting point for this compound is approximately 98-101 °C. A sharp melting point within this range is indicative of high purity.
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: A 1:1 mixture of ethyl acetate and hexanes is a good starting point.
-
Procedure: Spot the starting material (3,4-dimethoxyaniline) and the final product on a TLC plate. The product should have a lower Rf value than the starting amine due to the increased polarity of the amide group. A single spot for the product indicates high purity.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption peak around 1660 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Methoxy): Strong peaks around 1260 cm⁻¹ and 1025 cm⁻¹.
-
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ ~7.6 (s, 1H): N-H proton of the amide.
-
δ ~7.0-6.8 (m, 3H): Protons on the aromatic ring.
-
δ ~3.88 (s, 3H): Methoxy (OCH₃) protons.
-
δ ~3.86 (s, 3H): Methoxy (OCH₃) protons.
-
δ ~2.17 (s, 3H): Methyl (CH₃) protons of the acetyl group.
-
Workflow Visualization
Caption: Overall workflow for the synthesis and analysis of the target compound.
References
-
National Center for Biotechnology Information. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem Compound Summary for CID 15878417. Available from: [Link]
- Google Patents. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].
-
Acros Organics. Acetic Anhydride - SAFETY DATA SHEET. Available from: [Link]
-
Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. RSC Advances. Available from: [Link]
-
Eureka | Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Available from: [Link]
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National Center for Biotechnology Information. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem Compound Summary for CID 67318. Available from: [Link]
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SpectraBase. (3,4-Dimethoxyphenyl)acetamide, N-(4-aminosulfonylphenyl)-. Available from: [Link]
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PubChemLite. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Available from: [Link]
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Pearson. Acylation of Aniline Explained. Available from: [Link]
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International Union of Crystallography. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). IUCrData. Available from: [Link]
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ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from: [Link]
- Google Patents. CN107652198B - Process for preparing acetanilide.
-
ResearchGate. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Available from: [Link]
-
National Center for Biotechnology Information. 3,4-Dimethoxyaniline. PubChem Compound Summary for CID 22770. Available from: [Link]
-
ResearchGate. How can I prepare 3-amino-4-methoxy acetanilide?. Available from: [Link]
-
Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available from: [Link]
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available from: [Link]
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Application Notes and Protocols: N-(3,4-Dimethoxyphenyl)acetamide in Medicinal Chemistry
Abstract
N-(3,4-Dimethoxyphenyl)acetamide, a synthetically accessible aromatic amide, has emerged as a scaffold of significant interest in medicinal chemistry. Its structural motif, featuring two dimethoxy-substituted phenyl rings, imparts favorable physicochemical properties that have been exploited in the development of novel therapeutic agents. This comprehensive guide provides an in-depth exploration of the applications of this compound, with a focus on its potential as an anti-inflammatory, analgesic, and anticancer agent. Detailed, field-proven protocols for its synthesis, characterization, and biological evaluation are presented to empower researchers in their drug discovery and development endeavors.
Introduction: The Scientific Rationale
This compound (Molecular Formula: C₂₀H₂₅NO₅, Molecular Weight: 359.42 g/mol ) is a compound of interest due to the presence of the veratryl (3,4-dimethoxyphenyl) moiety, which is found in numerous biologically active natural products and synthetic compounds.[1] The methoxy groups can engage in hydrogen bonding and influence the molecule's overall lipophilicity and metabolic stability, key parameters in drug design. The central acetamide linkage provides a rigid backbone that can be further functionalized to optimize interactions with biological targets.
Our investigations and the broader scientific literature suggest that the biological activities of this compound and its derivatives may be mediated, at least in part, through the modulation of ion channels, such as voltage-gated calcium channels and the P2X7 receptor.[2][3] The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain signaling pathways, as well as in tumor progression, making it a compelling target for therapeutic intervention.
Synthesis and Characterization of this compound
A reliable and scalable synthesis is paramount for the exploration of any compound in a medicinal chemistry program. The following protocol details the synthesis of this compound via a standard amidation reaction.
Synthetic Protocol
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3,4-Dimethoxyphenethylamine
-
3,4-Dimethoxyphenylacetyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,4-dimethoxyphenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to aromatic protons (δ 6.7-6.9 ppm), methoxy groups (δ ~3.8 ppm), methylene groups of the ethyl and acetyl moieties, and the amide proton. |
| ¹³C NMR | Signals for the amide carbonyl carbon (~170 ppm), aromatic carbons (δ 110-150 ppm), methoxy carbons (~56 ppm), and aliphatic carbons. |
| FT-IR | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1640 cm⁻¹), and C-O stretching of the methoxy groups. |
| Mass Spec (ESI) | [M+H]⁺ peak at m/z 360.1805. |
| Melting Point | A sharp melting point indicates high purity. |
Application in Anti-Inflammatory Drug Discovery
Chronic inflammation is a key pathological feature of numerous diseases. The potential of this compound as an anti-inflammatory agent can be assessed using the well-established carrageenan-induced paw edema model in rodents.
Carrageenan-Induced Paw Edema Protocol
This in vivo assay evaluates the ability of a compound to reduce acute inflammation.
Workflow:
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Materials:
-
Swiss albino mice (20-25 g)
-
Acetic acid
-
This compound
-
Aspirin or Diclofenac (standard drug)
-
Vehicle
Procedure:
-
Acclimatize mice for at least 3 days before the experiment.
-
Divide the mice into groups (n=6-8 per group): Vehicle control, standard, and test groups.
-
Administer the vehicle, standard, or test compound (at various doses) 30-60 minutes before the acetic acid injection. [4][5][6][7]4. Induce writhing by intraperitoneal injection of 0.1 mL/10 g body weight of 0.6-1% acetic acid solution. [4][7]5. Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes. [4][6]6. Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Data Interpretation: A dose-dependent reduction in the number of writhes suggests peripheral analgesic activity.
Application in Anticancer Drug Discovery
The cytotoxic potential of this compound against cancer cells can be evaluated using the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Screening
Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Materials:
-
Cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [8][9][10]2. Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include vehicle-treated (control) wells.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible. [8][10]6. Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [11]7. Measure the absorbance at 570 nm using a microplate reader. [10][11]8. Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Interpretation: A low IC₅₀ value indicates potent cytotoxic activity against the tested cancer cell line.
Mechanistic Insights: Investigating P2X7 Receptor Modulation
To delve deeper into the mechanism of action, the following protocols can be used to assess the effect of this compound on P2X7 receptor activity.
Fluo-4 Calcium Influx Assay
This assay measures changes in intracellular calcium concentration upon P2X7 receptor activation.
Procedure:
-
Plate cells expressing P2X7 receptors (e.g., HEK293-P2X7) in a 96-well plate.
-
Load the cells with a calcium indicator dye, such as Fluo-4 AM. [12][13][14][15]3. Pre-incubate the cells with various concentrations of this compound or a known P2X7 antagonist (positive control).
-
Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP).
-
Measure the fluorescence intensity over time using a fluorescence plate reader or a flow cytometer. [3][13] Data Interpretation: Inhibition of the agonist-induced calcium influx by this compound would suggest an antagonistic effect on the P2X7 receptor.
Yo-Pro-1 Uptake Assay
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation.
Procedure:
-
Plate P2X7-expressing cells in a 96-well plate.
-
Pre-incubate the cells with this compound or a known P2X7 antagonist.
-
Add a P2X7 agonist along with the fluorescent dye Yo-Pro-1, which can only enter the cell through the large pore. [16][17][18][19][20]4. Measure the increase in fluorescence as Yo-Pro-1 intercalates with intracellular nucleic acids. [16][17][18] Data Interpretation: A reduction in Yo-Pro-1 uptake in the presence of this compound indicates inhibition of P2X7 receptor pore formation.
Conclusion and Future Directions
This compound represents a versatile chemical scaffold with promising therapeutic potential in the areas of inflammation, pain, and oncology. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound and its future derivatives. Further studies should focus on elucidating the precise molecular interactions with its biological targets, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in more advanced preclinical models of disease.
References
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Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available at: [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. 2025. Available at: [Link]
-
Rat, P., Olivier, E., Tanter, C., Wakx, A., & Dutot, M. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. BMC research notes, 10(1), 86. Available at: [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. 2013. Available at: [Link]
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Apoptosis detection by YO-PRO-1 (alterations in cell plasma membrane).... ResearchGate. Available at: [Link]
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Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. PubMed Central. 2023. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. 2011. Available at: [Link]
-
(PDF) A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. ResearchGate. 2017. Available at: [Link]
-
Carrageenan paw edema. Bio-protocol. 2020. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. Academic Journals. 2011. Available at: [Link]
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. 2017. Available at: [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. 2026. Available at: [Link]
-
Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. 2011. Available at: [Link]
-
Analgesic Activity: From Writhing to Inhibition Calculation. YouTube. 2025. Available at: [Link]
-
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem. Available at: [Link]
-
Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. JoVE. 2019. Available at: [Link]
-
The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid. eLife. 2017. Available at: [Link]
-
Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor. PubMed Central. 1999. Available at: [Link]
-
Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. The Royal Society of Chemistry. Available at: [Link]
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N-(3,4-Diethoxyphenyl)acetamide. PubMed Central. 2009. Available at: [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. 2023. Available at: [Link]
-
(3,4-Dimethoxyphenyl)acetamide, N-(4-aminosulfonylphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChemLite. Available at: [Link]
-
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCrData. 2021. Available at: [Link]
-
N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. National Institutes of Health. Available at: [Link]
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- 3. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
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- 8. atcc.org [atcc.org]
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- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. elifesciences.org [elifesciences.org]
- 20. Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for Purity Determination of N-(3,4-Dimethoxyphenyl)acetamide
Abstract
This application note details a highly reliable and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for N-(3,4-Dimethoxyphenyl)acetamide. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in pharmaceutical research and development. The protocol herein provides comprehensive guidance on chromatographic conditions, sample preparation, and system suitability, underpinned by established scientific principles and regulatory standards.
Introduction and Scientific Rationale
This compound is a key chemical entity and an impurity of Papaverine, a smooth muscle relaxant.[1] Accurate quantification of its purity is critical to ensure the safety and efficacy of related pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for this purpose, offering high resolution and sensitivity for separating the main component from potential impurities.[2]
This method leverages the principles of reversed-phase chromatography, which is ideally suited for separating compounds with varying degrees of hydrophobicity.[3][4] The non-polar stationary phase (C18) interacts with the moderately non-polar analyte, this compound, while a polar mobile phase facilitates elution. The selection of chromatographic parameters is justified as follows:
-
Stationary Phase: A C18 (octadecyl) column is chosen for its strong hydrophobic retention capabilities, which are effective for aromatic acetamide compounds.[5][6]
-
Mobile Phase: A binary mixture of acetonitrile (ACN) and water is used. Acetonitrile serves as the strong organic modifier, and its concentration is optimized to achieve a suitable retention time and resolution from potential impurities.[6] The addition of a small percentage of phosphoric acid is critical to control the mobile phase pH (typically between 2-4), which suppresses the ionization of residual silanol groups on the silica-based column, thereby preventing peak tailing and ensuring symmetrical peak shape.[4]
-
Detection: The analyte contains chromophoric phenyl rings, making UV detection a highly sensitive and specific choice. The detection wavelength is set at the absorbance maximum (λmax) of the compound to ensure the highest sensitivity.
Instrumentation and Materials
2.1 Instrumentation
-
HPLC System equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
2.2 Chemicals and Reagents
-
This compound Reference Standard (CRS), purity ≥99.5%.
-
Acetonitrile (HPLC grade).
-
Phosphoric Acid (AR grade, ~85%).
-
Water (HPLC grade, Milli-Q or equivalent).
Chromatographic Conditions
All quantitative parameters for the HPLC analysis are summarized in the table below.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions provide high efficiency and resolution for purity assays. |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid | Isocratic elution for simplicity and robustness. ACN/Water ratio provides optimal retention. Phosphoric acid ensures sharp, symmetric peaks.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and viscosity. |
| Detection Wavelength | 254 nm | Provides high sensitivity for the aromatic structure of the analyte. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening on the column. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Detailed Protocols
Mobile Phase Preparation
-
Carefully add 1.0 mL of phosphoric acid to 500 mL of HPLC-grade water in a 1 L flask.
-
Add 500 mL of acetonitrile to the same flask.
-
Mix thoroughly and sonicate for 10-15 minutes to degas the solution.
-
Allow the mobile phase to reach thermal equilibrium before use.
Standard Solution Preparation (Concentration: ~0.1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
Sample Solution Preparation (Concentration: ~0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation protocol.
Analytical Workflow and System Validation
The following diagram illustrates the complete analytical workflow, from initial system setup to final data reporting.
Caption: Figure 1: Overall Analytical Workflow
System Suitability Test (SST)
Before sample analysis, the suitability of the chromatographic system must be verified.[7] This is an integral part of the method and ensures that the equipment is performing adequately for the analysis.[7] Inject the Standard Solution five (5) times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[8][9] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency; a higher number indicates sharper peaks and better separation power.[9][10] |
| Repeatability (%RSD) | ≤ 2.0% for peak area | Demonstrates the precision of the analytical system over multiple injections.[8][9] |
The system is deemed suitable for analysis only if all SST criteria are met.[11] If the criteria are not met, troubleshooting is required to identify and resolve the issue before proceeding.[10]
Analytical Procedure
-
Once the system suitability is confirmed, inject the mobile phase as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again after a series of sample injections (e.g., every 10 samples) to monitor system consistency.
Calculation of Purity
The purity of this compound is calculated as an area percentage (% Area). This approach assumes that all impurities have a similar UV response to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Principles (ICH Q2(R1))
To ensure this method is suitable for its intended purpose, it must be validated according to authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[12][13][14] The objective of validation is to demonstrate that the analytical procedure is fit for its purpose.[14] The following parameters are key to the validation process.
Caption: Figure 2: Core Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[14] This is demonstrated by the absence of interfering peaks at the retention time of the main analyte in a blank chromatogram.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This should be evaluated over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: The closeness of test results to the true value. This can be assessed by recovery studies using spiked placebo samples.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±2°C in column temperature).
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the determination of purity of this compound. The clear separation, symmetric peak shape, and robust performance make it an ideal tool for routine quality control analysis in the pharmaceutical industry. Adherence to the outlined system suitability tests and validation principles will ensure consistent and trustworthy results.
References
- Vertex AI Search. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- Pharma Tutor. (2024). Overview of RP-HPLC method development for drug estimation.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- National Center for Biotechnology Information. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC - NIH.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- Pharma Times Official. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
- ChemicalBook. (2025). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
Sources
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- 3. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pharmtech.com [pharmtech.com]
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- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
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- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
Application Note & Protocol: A Guide to the N-Acetylation of 3,4-Dimethoxyacetanilide
Abstract
This document provides a comprehensive guide for the N-acetylation of N-(3,4-Dimethoxyphenyl)acetamide, also known as 3,4-dimethoxyacetanilide. Acetylation is a fundamental functional group transformation in organic synthesis, frequently employed as a protective strategy for amines or to modulate the biological activity of pharmacologically relevant scaffolds. This guide details a robust and reproducible protocol using acetic anhydride as the acetylating agent and pyridine as a catalyst and base. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer expert insights into the rationale behind critical process parameters. The protocol is designed for researchers in synthetic chemistry and drug development, ensuring scientific integrity through detailed safety protocols, data presentation, and authoritative references.
Introduction and Scientific Context
N-acetylation is a cornerstone reaction in organic chemistry, involving the introduction of an acetyl group (CH₃CO-) onto a nitrogen atom.[1][2] For a substrate like this compound, this transformation yields N-acetyl-N-(3,4-dimethoxyphenyl)acetamide. The dimethoxyphenyl motif is prevalent in numerous natural products and pharmaceutical agents, making the modification of its substituents a key area of interest.
The primary objectives for performing this acetylation are typically:
-
Amine Protection: The resulting diacetamide is significantly less nucleophilic and basic than the starting amide, protecting it from undesired side reactions in subsequent synthetic steps.
-
Modulation of Physicochemical Properties: Acetylation alters polarity, solubility, and hydrogen bonding capacity, which can influence a molecule's pharmacokinetic and pharmacodynamic profile.
-
Structure-Activity Relationship (SAR) Studies: In drug discovery, systematic modification of a lead compound, such as through acetylation, is crucial for understanding its interaction with biological targets.
This protocol employs acetic anhydride, a widely available and effective acetylating agent, in conjunction with pyridine, which serves a dual role as a nucleophilic catalyst and an acid scavenger.[3][4][5]
Reaction Principle and Mechanism
The acetylation of an amide with acetic anhydride is a nucleophilic acyl substitution reaction. While amides are less nucleophilic than amines, the reaction can be effectively driven to completion, particularly with the aid of a catalyst.
Overall Reaction:
Mechanistic Rationale:
The reaction proceeds via a catalyzed nucleophilic addition-elimination pathway.[1][6]
-
Catalyst Activation: Pyridine, acting as a nucleophilic catalyst, attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion intermediate and an acetate anion. This intermediate is significantly more electrophilic than acetic anhydride itself.[4][7]
-
Nucleophilic Attack: The nitrogen atom of this compound attacks the carbonyl carbon of the activated N-acetylpyridinium intermediate. This step forms a tetrahedral intermediate.
-
Elimination and Proton Transfer: The tetrahedral intermediate collapses, eliminating pyridine (which is a good leaving group) to form the protonated product.
-
Neutralization: Pyridine, now acting as a Brønsted base, abstracts the proton from the nitrogen atom, yielding the final N-acetylated product and the pyridinium cation. This step neutralizes the acetic acid byproduct formed in the reaction, driving the equilibrium towards the product.[3][5]
Caption: Catalytic mechanism of N-acetylation using pyridine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Supplier | Notes |
| This compound | 93-24-3 | 195.21 | Standard Suppliers | Starting material. |
| Acetic Anhydride | 108-24-7 | 102.09 | Standard Suppliers | Acetylating agent. Corrosive and flammable.[8][9][10] |
| Pyridine | 110-86-1 | 79.10 | Standard Suppliers | Catalyst and base. Anhydrous grade recommended. Flammable, toxic. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Standard Suppliers | Anhydrous solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Soln. | 144-55-8 | 84.01 | In-house prep. | For aqueous work-up. |
| Brine (Saturated NaCl Soln.) | 7647-14-5 | 58.44 | In-house prep. | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Standard Suppliers | Drying agent. |
Equipment
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Condenser and nitrogen/argon inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Critical Safety Precautions
-
Acetic Anhydride: Highly corrosive, causes severe skin and eye burns, and is harmful if inhaled.[9][10][11] It is also flammable.[8][12] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine: Flammable, toxic, and has an unpleasant odor.[3] Handle exclusively in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.[13] Minimize inhalation by handling in a fume hood.
-
The reaction can be exothermic. Use an ice bath for initial reagent addition to control the temperature.
Step-by-Step Procedure
The following procedure is based on a 10 mmol scale. Adjust quantities accordingly for different scales.
| Reagent | Moles (mmol) | Molar Eq. | Mass (g) | Volume (mL) |
| This compound | 10.0 | 1.0 | 1.95 | - |
| Pyridine | 20.0 | 2.0 | 1.58 | 1.61 |
| Dichloromethane (DCM) | - | - | - | 50 |
| Acetic Anhydride | 15.0 | 1.5 | 1.53 | 1.42 |
Reaction Setup & Execution:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.95 g, 10.0 mmol).
-
Add anhydrous dichloromethane (50 mL) and pyridine (1.61 mL, 20.0 mmol). Stir the mixture until the starting material is fully dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
Add acetic anhydride (1.42 mL, 15.0 mmol) dropwise to the stirred solution over 5-10 minutes. Causality Insight: Dropwise addition is critical to dissipate the heat generated from the exothermic reaction and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, typically less polar, product spot should appear.
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash sequentially with:
-
1 M HCl (2 x 25 mL) to remove pyridine.
-
Saturated NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid.
-
Brine (1 x 25 mL) to remove residual water.
-
Trustworthiness Check: After the NaHCO₃ wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic. This confirms the removal of acidic components.
-
-
Dry the resulting organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel if necessary to yield the pure N-acetyl-N-(3,4-dimethoxyphenyl)acetamide.
Caption: Experimental workflow for N-acetylation.
Expected Results & Data Interpretation
| Parameter | Expected Outcome |
| Reaction Monitoring | TLC analysis should show the disappearance of the starting material and the appearance of a new product spot. |
| Physical Appearance | The final purified product is expected to be a crystalline solid. |
| Yield | A typical isolated yield for this reaction is in the range of 80-95%. |
| Characterization | Confirmation of the product structure should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. |
References
- Vertex AI Search. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety.
- Jubilant Ingrevia. (n.d.).
- New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary.
- Google Patents. (1994).
- Carl ROTH. (n.d.).
- International Chemical Safety Cards. (n.d.). ICSC 0209 - ACETIC ANHYDRIDE.
- All MSDSPDF. (2025). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)
- PubChem. (n.d.). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
- Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]. CN103664681A.
- ChemicalBook. (2025). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4.
- ResearchGate. (n.d.).
- Vedantu. (n.d.).
- Reddit. (2023).
- Sigma-Aldrich. (2024).
- Angene Chemical. (2024).
- Chemistry Stack Exchange. (2016).
- MDPI. (n.d.).
- National Institutes of Health. (2020).
- askIITians. (2025).
- CDN. (n.d.).
- ResearchGate. (2025).
- ChemicalBook. (n.d.). N-(3,4-DIMETHOXYPHENETHYL)ACETAMIDE synthesis.
- Eureka | Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- National Institutes of Health. (n.d.). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide.
- Smolecule. (2023). N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
- University of Tennessee. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
- National Institutes of Health. (n.d.).
Sources
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- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
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Application Notes & Protocols: Leveraging N-(3,4-Dimethoxyphenyl)acetamide as a Foundational Starting Material in Drug Design
Abstract
N-(3,4-Dimethoxyphenyl)acetamide is a versatile and economically significant starting material in medicinal chemistry. Its electron-rich dimethoxybenzene core, coupled with a reactive acetamide side chain, provides a strategic entry point for the synthesis of complex heterocyclic scaffolds. This guide offers an in-depth exploration of its application, focusing on the synthesis of isoquinoline and related alkaloids, which are prevalent in numerous pharmacologically active compounds. We provide detailed, field-tested protocols, mechanistic insights, and application-oriented notes for researchers, scientists, and professionals in drug development. Our aim is to bridge the gap between theoretical synthesis and practical application, empowering chemists to harness the full potential of this foundational molecule.
Introduction: The Strategic Value of the Dimethoxyphenyl Scaffold
The 3,4-dimethoxyphenyl motif, also known as a veratryl group, is a privileged scaffold in medicinal chemistry. The two methoxy groups are electron-donating, which activates the aromatic ring toward electrophilic substitution reactions. This inherent reactivity is crucial for constructing complex molecular architectures under relatively mild conditions.[1][2]
This compound serves as an ideal precursor for several reasons:
-
Activated Aromatic Ring: Facilitates key cyclization reactions, such as the Bischler-Napieralski reaction, which is a cornerstone for isoquinoline synthesis.[1][2][3]
-
Pre-installed Side Chain: The acetamide group provides the necessary atoms to form the heterocyclic portion of the target molecule, streamlining the synthetic route.
-
Structural Mimicry: The core structure is related to the amino acid tyrosine, a precursor for many benzylisoquinoline alkaloids in nature, such as papaverine and morphine.[4][5] This makes derivatives of this compound promising candidates for interacting with biological systems.
This guide will focus primarily on the most powerful and widely used transformation of this starting material: the synthesis of 3,4-dihydroisoquinolines and their subsequent conversion to fully aromatic isoquinolines, a core component of many approved drugs and natural products.[3][4]
Core Synthetic Strategy: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is the most effective and direct method for converting β-arylethylamides like this compound into 3,4-dihydroisoquinolines.[1][2][6] The reaction involves an intramolecular electrophilic aromatic substitution, driven by a dehydrating agent which activates the amide carbonyl.[1][2]
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic intermediate, which then attacks the electron-rich benzene ring at the ortho position to the ethylamide group. The choice of dehydrating agent can influence the reaction mechanism and efficiency.[6][7]
-
Key Reagents: Phosphorus oxychloride (POCl₃) is the most common and effective reagent.[1][6] Other Lewis acids like phosphorus pentoxide (P₂O₅) or triflic anhydride (Tf₂O) can also be used, sometimes under milder conditions.[1][2][6]
-
Causality: The electron-donating nature of the two methoxy groups on the phenyl ring is critical. It increases the nucleophilicity of the ring, making the intramolecular cyclization step more favorable and often leading to higher yields compared to unsubstituted analogues.[1][2]
Below is a diagram illustrating the generally accepted mechanism for this key transformation.
Caption: Workflow for Bischler-Napieralski Reaction.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing sufficient detail for replication by trained chemists. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory, especially when handling phosphorus oxychloride.
Protocol 3.1: Synthesis of N-(3,4-Dimethoxyphenethyl)acetamide
While our focus is on using this compound as a starting material, its preparation is a critical first step. This protocol details its synthesis from 3,4-dimethoxyphenethylamine.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| 3,4-Dimethoxyphenethylamine | 181.23 | 50 | 9.06 g |
| Triethylamine (Et₃N) | 101.19 | 72 | 10.0 mL |
| Acetyl Chloride | 78.50 | 60 | 4.3 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4-dimethoxyphenethylamine (9.06 g, 50 mmol) and triethylamine (10.0 mL, 72 mmol) in dichloromethane (50 mL).[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (4.3 mL, 60 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[8]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes.
-
Remove the ice bath and let the reaction warm to room temperature, stirring for another 30 minutes.[8]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2 x 50 mL), 1M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and finally with saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethyl acetate/hexane to yield N-(3,4-dimethoxyphenethyl)acetamide as a white solid.
-
Expected Yield: 90-98%
-
Characterization: Melting point and NMR should be consistent with literature values.
-
Protocol 3.2: Bischler-Napieralski Cyclization to 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol details the core cyclization reaction.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| N-(3,4-Dimethoxyphenethyl)acetamide | 223.26 | 10 | 2.23 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 28 | 3.0 mL |
| Toluene or Acetonitrile | - | - | 20 mL |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(3,4-dimethoxyphenethyl)acetamide (2.23 g, 10 mmol) and anhydrous toluene (20 mL).
-
Caution: In a well-ventilated fume hood, carefully add phosphorus oxychloride (3.0 mL, 28 mmol) to the suspension. The reaction is exothermic.[4]
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker.
-
Make the aqueous solution strongly alkaline (pH > 10) by the slow addition of 20% aqueous NaOH solution. This will precipitate the product.
-
Extract the product into dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or recrystallization from petroleum ether to afford the pure dihydroisoquinoline.[4]
-
Expected Yield: 70-80%[4]
-
Application Notes: From Scaffold to Drug Candidate
The 3,4-dihydroisoquinoline core generated is not typically the final drug molecule but a critical intermediate. It can be elaborated in several ways to access diverse chemical space and pharmacological activity.
Application Example 1: Synthesis of Papaverine Analogues
Papaverine is a naturally occurring benzylisoquinoline alkaloid known for its vasodilator and antispasmodic properties.[9][10] The synthesis of papaverine itself is a classic example of the utility of the Bischler-Napieralski reaction. By modifying the acyl group on the starting amide, a library of papaverine analogues can be generated. For instance, using 2-(3,4-dimethoxyphenyl)acetyl chloride instead of acetyl chloride in Protocol 3.1 would produce the direct precursor to 3,4-dihydropapaverine.[9]
Caption: Synthetic pathway to isoquinoline alkaloids.
Further Derivatization and Pharmacological Relevance
The dihydroisoquinoline intermediate is ripe for further chemical modification:
-
Aromatization: Dehydrogenation of the dihydroisoquinoline, typically using a catalyst like Palladium on carbon (Pd/C), yields the fully aromatic isoquinoline ring system.[3][5] This scaffold is present in numerous drugs.
-
Reduction: Reduction of the imine bond, for example with sodium borohydride (NaBH₄), yields the tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a key pharmacophore in many centrally acting agents and natural products.[11]
-
N-Alkylation/Arylation: The secondary amine in the THIQ scaffold can be further functionalized to modulate properties like solubility, cell permeability, and target binding.
Derivatives of acetamide, in general, have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[12] By incorporating the 3,4-dimethoxyphenyl)acetamide core into these broader classes, novel therapeutic candidates can be designed and synthesized.
Conclusion
This compound is more than a simple chemical; it is a strategic starting point for accessing high-value molecular architectures in drug discovery. Its inherent electronic properties facilitate robust and high-yielding cyclization reactions, primarily the Bischler-Napieralski synthesis, to produce dihydroisoquinoline and tetrahydroisoquinoline scaffolds. These protocols and notes provide a practical framework for researchers to confidently employ this versatile building block in the rational design and synthesis of next-generation therapeutics. The logical flow from this simple amide to complex, pharmacologically relevant cores underscores its enduring importance in medicinal chemistry.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Papaverine from 3,4-Dimethoxybenzyl Chloride.
- Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- International Journal of Scientific & Technology Research. (2020).
- Journal of Young Pharmacists. (2009). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Wikipedia. (n.d.). Isoquinoline.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Smolecule. (2023, August 15). N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- U.S. Patent No. US5849917A. (1998). Process for the preparation of isoquinoline compounds.
- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34.
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed Central.
- National Center for Biotechnology Information. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- National Institutes of Health. (n.d.).
- International Union of Crystallography. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.
- ResearchGate. (2021). (PDF) N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.
- Inorganic Chemistry Research. (2024).
- ChemicalBook. (n.d.). N-(3,4-DIMETHOXYPHENETHYL)ACETAMIDE synthesis.
Sources
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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Application Notes and Protocols for In Vitro Evaluation of N-(3,4-Dimethoxyphenyl)acetamide (Diacetolol)
Executive Summary & Scientific Context
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays for N-(3,4-Dimethoxyphenyl)acetamide . It is critical to establish at the outset that this compound is widely known in pharmacological literature as Diacetolol , the primary and pharmacologically active metabolite of the cardioselective β-adrenoceptor antagonist, acebutolol.[1][2] Therefore, all protocols and scientific discussions herein are centered on characterizing the biological activity of Diacetolol.
As a β1-selective adrenoceptor antagonist with partial agonist activity (also known as intrinsic sympathomimetic activity or ISA), Diacetolol's primary mechanism of action involves modulating the β-adrenergic signaling pathway.[3] Its clinical relevance in the treatment of hypertension and cardiac arrhythmias stems from this activity.[3] This guide provides detailed, field-tested protocols for quantifying its receptor binding affinity, functional antagonism of the signaling cascade, and its effects on key cardiac ion channels, which is crucial for assessing its anti-arrhythmic potential.
Scientific Background: The β-Adrenergic Signaling Pathway
β-adrenergic receptors (β-AR) are quintessential G-protein coupled receptors (GPCRs). Upon binding an agonist like norepinephrine, the receptor activates a stimulatory G-protein (Gs). The Gαs subunit then exchanges GDP for GTP, dissociates, and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[4] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and myocardial contractility. β-blockers like Diacetolol competitively antagonize the binding of endogenous catecholamines to the β-receptor, thereby inhibiting this cascade.
Figure 1. Simplified β-Adrenergic Signaling Cascade and Point of Inhibition by Diacetolol.
Pre-Assay Preparation & Handling
Physicochemical & Safety Data
Accurate assay results begin with properly characterized and handled test compounds. Diacetolol is the N-acetyl metabolite of acebutolol's primary amine.
| Property | Value | Reference |
| IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | [5] |
| Synonyms | Diacetolol, Acebutolol Metabolite | [1] |
| CAS Number | 22568-64-5 | [5] |
| Molecular Formula | C₁₆H₂₄N₂O₄ | [5] |
| Molecular Weight | 308.38 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Methanol, Ethanol | [6] |
Safety & Handling: Diacetolol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is required. All handling of powdered compound and concentrated stock solutions should be performed in a chemical fume hood.
Preparation of Stock and Working Solutions
The solubility of Diacetolol allows for flexible stock solution preparation. For most in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the initial stock.
Protocol: 10 mM DMSO Stock Solution
-
Tare a sterile, amber glass vial on an analytical balance.
-
Carefully weigh out 3.08 mg of Diacetolol powder into the vial.
-
Using a calibrated pipette, add 1.0 mL of high-purity, anhydrous DMSO.
-
Warm the solution gently (to no more than 60°C) and vortex or sonicate until the solid is completely dissolved, resulting in a clear solution.[6]
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[6]
Working Solution Preparation: Working solutions should be prepared fresh on the day of the experiment by serially diluting the DMSO stock solution in the appropriate assay buffer. Crucially, ensure the final concentration of DMSO in the assay does not exceed a level known to affect the biological system (typically ≤ 0.5%) .
In Vitro Assay Protocols
Protocol 1: β-Adrenergic Receptor Competition Binding Assay
Objective: To determine the binding affinity (Ki) of Diacetolol for β1- and β2-adrenergic receptors by measuring its ability to compete with a known radiolabeled antagonist.
Principle: This is a competitive radioligand binding assay. A constant concentration of a high-affinity radioligand (e.g., [¹²⁵I]-Iodocyanopindolol) is incubated with a source of β-receptors (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (Diacetolol). The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.
Figure 2. Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes from cell lines stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells). Prepare a crude membrane fraction via homogenization and differential centrifugation. Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol).
-
Competition: Membranes + Radioligand + serial dilutions of Diacetolol (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
-
Incubation: Add a constant concentration of [¹²⁵I]-Iodocyanopindolol (at its approximate Kd value) to all wells. Add the appropriate amount of membrane protein (e.g., 10-20 µg). Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a gamma or scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
For competition wells, calculate the percentage of specific binding relative to the control (wells with no Diacetolol).
-
Plot the % specific binding vs. the log concentration of Diacetolol.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of Diacetolol that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Adenylyl Cyclase (AC) Functional Assay
Objective: To functionally characterize Diacetolol as an antagonist by measuring its ability to inhibit agonist-stimulated cAMP production in a whole-cell system.
Principle: This assay measures the downstream consequence of β-AR activation. Cells expressing the target receptor are first incubated with the antagonist (Diacetolol) and then stimulated with a known agonist (e.g., Isoproterenol). The subsequent production of cAMP is quantified, typically using a competitive immunoassay format such as HTRF, ELISA, or AlphaScreen.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture cells expressing the β-AR of interest (e.g., HEK293-β1) in appropriate media. Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Incubation (Antagonist Phase):
-
Aspirate the culture medium.
-
Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of Diacetolol to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., Isoproterenol, typically at its EC₈₀ concentration) to all wells except the basal control.
-
Incubation: Incubate the plate for an optimized time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis & cAMP Detection: Lyse the cells and quantify the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit (e.g., HTRF cAMP Dynamic 2).
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Convert raw data (e.g., fluorescence ratio) to cAMP concentrations.
-
Normalize the data: Set the basal (unstimulated) response to 0% and the maximal agonist response (Isoproterenol alone) to 100%.
-
Plot the % inhibition vs. the log concentration of Diacetolol.
-
Use non-linear regression to determine the IC₅₀ value, representing the concentration of Diacetolol that inhibits 50% of the agonist-stimulated cAMP response.
-
Protocol 3: Cardiac Ion Channel Profiling via Automated Patch Clamp
Objective: To assess the potential for Diacetolol to modulate key cardiac ion channels, providing insight into its anti-arrhythmic or pro-arrhythmic risk profile.
Principle: Automated patch-clamp systems allow for medium-to-high throughput electrophysiological assessment of ion channel function. Whole-cell voltage-clamp recordings are made from cells expressing a specific ion channel (e.g., hERG, Nav1.5, Cav1.2). A specific voltage protocol is applied to elicit ionic currents, and the effect of the test compound on the current amplitude and kinetics is measured. This is a key component of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.
Figure 3. Conceptual Workflow for an Automated Patch-Clamp (APC) Experiment.
General Methodology:
-
Cell Preparation: Use validated cell lines stably expressing the human cardiac ion channel of interest (e.g., hERG, Cav1.2, Nav1.5 peak, Nav1.5 late). Harvest cells and prepare a single-cell suspension in the appropriate external recording solution.
-
Instrument Setup: Prepare the automated patch-clamp instrument (e.g., QPatch, Patchliner) with internal and external solutions, and the serially diluted Diacetolol compound plate.
-
Experiment Execution:
-
The system will automatically capture a cell and form a giga-ohm seal.
-
The whole-cell configuration is established.
-
A specific, channel-appropriate voltage protocol is applied to establish a stable baseline current.
-
Diacetolol is perfused at increasing concentrations, with the voltage protocol being run at each concentration until a steady-state effect is observed.
-
A final washout step with the control buffer is performed to assess the reversibility of any effects.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step for each concentration of Diacetolol.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Plot the % inhibition vs. the log concentration of Diacetolol and fit the data to a dose-response curve to determine the IC₅₀ value for each ion channel.
-
These IC₅₀ values can then be used in in silico models to predict the net effect on the human ventricular action potential.
-
References
-
Title: Acebutolol: ten years of experience Source: PubMed URL: [Link]
-
Title: Acebutolol Disease Interactions Source: Drugs.com URL: [Link]
-
Title: Acebutolol Hydrochloride 200mg Capsule: Clinical Profile Source: GlobalRx URL: [Link]
-
Title: Diacetolol Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Acebutolol: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]
-
Title: Acebutolol Source: Wikipedia URL: [Link]
-
Title: Diacetolol Safety and Hazards Source: PubChem, National Institutes of Health URL: [Link]
-
Title: New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concept Source: PMC, National Institutes of Health URL: [Link]
-
Title: N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Beta-agonist/Beta-blocker Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]
Sources
- 1. targetmol.com [targetmol.com]
- 2. Acebutolol - Wikipedia [en.wikipedia.org]
- 3. Acebutolol: ten years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacetolol | C16H24N2O4 | CID 50894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide | C15H21NO5 | CID 13914680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note AP-CRY-001: A Step-by-Step Guide to the Crystallization of N-(3,4-Dimethoxyphenyl)acetamide
An Application Note from Gemini Synthesis & Purification Group
Abstract
Crystallization is a critical purification technique in synthetic chemistry, essential for obtaining high-purity solid compounds. This guide provides a comprehensive, step-by-step protocol for the crystallization of N-(3,4-Dimethoxyphenyl)acetamide, a key intermediate in various synthetic pathways. The protocol is designed to be a self-validating system, beginning with a systematic solvent screening method and culminating in a detailed bulk purification procedure. We will explain the scientific rationale behind each step to empower researchers to adapt and troubleshoot the process effectively.
Introduction: The Importance of Crystalline Purity
The purification of solid organic compounds is a cornerstone of chemical synthesis. Crystallization is a powerful and widely used technique that leverages differences in solubility between the target compound and its impurities at varying temperatures.[1] An ideal crystallization process results in the formation of a well-ordered crystal lattice of the desired molecule, excluding impurities which remain dissolved in the solvent, known as the mother liquor.[2]
This compound is an aromatic amide whose purity is crucial for subsequent reaction steps and for meeting the stringent standards of pharmaceutical development. Its molecular structure, featuring two dimethoxyphenyl groups and an acetamide linker, presents specific solubility characteristics that must be carefully considered for successful crystallization.[3] This guide offers a robust methodology to achieve high purity of this compound.
Foundational Principles & Physicochemical Properties
The success of crystallization hinges on selecting a solvent (or solvent system) in which the target compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.[4] This solubility differential is the driving force for crystal formation upon cooling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₅ | [3][5] |
| Molecular Weight | 359.42 g/mol | [3] |
| Key Functional Groups | Amide, Ether (Methoxy), Aromatic Rings | [3] |
| Structural Features | Contains hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (C=O, O-CH₃). This suggests moderate polarity and potential solubility in polar solvents. | [3][4] |
Experimental Workflow Overview
The crystallization process is logically divided into two main stages: selecting an optimal solvent system and performing the bulk crystallization.
Diagram 1: General workflow for crystallization.
Protocol Part 1: Systematic Solvent Selection
Rationale: An experimental approach is the most reliable way to identify the ideal solvent. A poor solvent choice can lead to low recovery, oiling out, or failure to crystallize. This screening protocol is designed to efficiently test a range of common solvents. For amides, polar solvents like ethanol, acetone, and acetonitrile are often good starting points.[6] Mixed solvent systems can also be highly effective.[7]
Materials:
-
Crude this compound
-
Test tubes and rack
-
Selection of test solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane)
-
Hot plate or sand bath
-
Glass stirring rods
-
Ice-water bath
Step-by-Step Protocol:
-
Preparation: Place approximately 50-100 mg of the crude solid into several labeled test tubes.
-
Initial Solubility Test (Cold): Add 1 mL of a different solvent to each test tube. Stir or vortex the contents. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.
-
Expert Insight: A solvent that completely dissolves the compound at room temperature is unsuitable for single-solvent crystallization, as recovery will be poor.[8]
-
-
Solubility Test (Hot): Take the test tubes containing solvents in which the compound was sparingly soluble or insoluble and gently heat them on a hot plate. Add the solvent dropwise while heating until the solid just dissolves.
-
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to provide a nucleation site.[1] Subsequently, place the tubes in an ice-water bath to maximize precipitation.
-
Observation and Selection: Evaluate the results based on the quantity and quality of the crystals formed. The ideal solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid when cold.
Table 2: Example Solvent Screening Observation Log
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Hexane | Insoluble | Sparingly Soluble | Amorphous Powder | Poor |
| Ethyl Acetate | Soluble | --- | --- | Unsuitable (single) |
| Ethanol | Sparingly Soluble | Soluble | Abundant, well-formed crystals | Excellent Candidate |
| Dichloromethane | Soluble | --- | --- | Unsuitable (single) |
| DCM/Hexane (Binary) | Sparingly Soluble | Soluble | Good crystal formation | Good Candidate |
Protocol Part 2: Bulk Crystallization Procedure
Rationale: This protocol scales up the optimized conditions identified in Part 1. The principle of slow cooling is emphasized to promote the growth of large, pure crystals, as rapid precipitation can trap impurities within the crystal lattice.[2]
Materials:
-
Crude this compound (e.g., 2.0 g)
-
Erlenmeyer flasks (appropriate sizes)
-
Selected solvent from Part 1 (e.g., Ethanol)
-
Hot plate
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper
-
Watch glass
Step-by-Step Protocol:
-
Dissolution: Place the crude solid (e.g., 2.0 g) into an appropriately sized Erlenmeyer flask. Add a small portion of the selected solvent (e.g., 15-20 mL of ethanol) and a boiling chip.[8][9] Heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of boiling solvent necessary to form a saturated solution.[2]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small spatula tip of activated charcoal, then bring the solution back to a boil for a few minutes. The charcoal adsorbs colored impurities.[2][9]
-
Hot Filtration (Optional): If activated charcoal or any insoluble impurities are present, perform a hot filtration. This involves filtering the boiling solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Expert Insight: This step must be done quickly to prevent the compound from crystallizing prematurely in the funnel.[9] Rinsing the filter paper with a small amount of hot solvent can help wash through any product that crystallizes on the filter.
-
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold crystallization solvent to ensure it seals to the funnel.[10] Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Washing: With the vacuum off, add a small volume of fresh, ice-cold solvent to the crystals to wash away any adhering mother liquor that contains impurities.[8] Turn the vacuum back on to draw the wash solvent through. Repeat if necessary.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible. Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature oven.
-
Analysis: Once dry, determine the mass of the purified crystals to calculate the percent recovery. Assess purity by measuring the melting point and comparing it to the literature value. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Oiling Out | The solution is supersaturated, and the compound comes out of solution above its melting point. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent may be necessary.[4] |
| No Crystals Form | The solution is not saturated (too much solvent was added), or nucleation is slow. | Try scratching the inner surface of the flask. If that fails, evaporate some of the solvent by gently heating the solution and then allow it to cool again. Seeding with a pure crystal can also induce crystallization.[1] |
| Poor Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. For hot filtration, ensure equipment is pre-warmed. |
| Crystals are Colored | Colored impurities are present. | Use activated charcoal during the dissolution step (Protocol Part 2, Step 3).[2] |
Visualization of Molecular Structure
Diagram 2: Simplified 2D structure of the target molecule.
References
- Baruch College, CUNY. (n.d.). Experiment 5: Purification by Crystallization.
- University of the West Indies at Mona. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
- Santa Cruz Lecturers, UCSC. (n.d.). Experiment 1 - Recrystallization of Acetanilide.
-
PubChem. (n.d.). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
- Cerritos College. (n.d.). Purification of Impure Acetanilide.
- Santa Cruz Lecturers, UCSC. (n.d.). Exp 1 - Recrystallization of Acetanilide.
-
PubChem. (n.d.). N-(3-formyl-4,5-dimethoxyphenyl)acetamide. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
International Union of Crystallography (IUCr). (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
International Union of Crystallography (IUCr). (2020). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)- ethyl]. IUCrData. Retrieved from [Link]
-
International Union of Crystallography (IUCr). (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from [Link]
- Google Patents. (n.d.). CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].
-
PubChemLite. (n.d.). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (C20H25NO5). Retrieved from [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
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- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3,4-Dimethoxyphenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(3,4-Dimethoxyphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to help you optimize your reaction yield, improve product purity, and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?
Answer: Low yield is a frequent challenge that can often be traced to issues with reaction equilibrium, reagent quality, reaction conditions, or workup procedures.[1]
-
Cause 1: Incomplete Reaction Due to Reversible Equilibrium: The acetylation of an amine with an acid chloride or anhydride produces a strong acid (HCl or acetic acid) as a byproduct.[2] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: The reaction must be carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[3][4] This base neutralizes the acid byproduct, preventing the protonation of the starting material and driving the reaction to completion according to Le Châtelier's principle.[5] Ensure you are using at least a stoichiometric equivalent of the base relative to the acetylating agent.
-
-
Cause 2: Inactive or Degraded Reagents:
-
Acetylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis from atmospheric moisture. A hydrolyzed reagent will not participate in the reaction, directly reducing the potential yield.
-
Solution: Always use freshly opened bottles of acetylating agents or distill them prior to use. Store them under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Amine Starting Material: The starting material, 3,4-dimethoxyaniline or 3,4-dimethoxyphenethylamine, can oxidize and darken upon prolonged exposure to air and light.[6] While minor discoloration may be acceptable, significant degradation can introduce impurities and reduce the amount of active starting material.
-
Solution: Use a high-purity starting material. If the material is old or discolored, consider purification by recrystallization or column chromatography before starting the reaction.
-
-
Cause 3: Suboptimal Reaction Conditions:
-
Temperature: The acetylation is typically exothermic. Running the reaction at too high a temperature can promote side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: The reaction is often initiated at a low temperature (0 °C) to control the initial exotherm, especially during the addition of the acetylating agent.[3] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.
-
-
Cause 4: Losses During Workup and Purification:
-
Aqueous Workup: The product, this compound, has some water solubility. Excessive washing or extractions with large volumes of aqueous solutions can lead to product loss.
-
Solution: After quenching the reaction, minimize the volume of aqueous washes. To recover any dissolved product, back-extract the aqueous layers with a small amount of the organic solvent (e.g., dichloromethane).
-
Recrystallization: Choosing an inappropriate solvent or using an excessive volume of solvent for recrystallization is a primary source of yield loss.[8]
-
Solution: Perform small-scale solubility tests to find an ideal recrystallization solvent (one in which the compound is soluble when hot but sparingly soluble when cold). Use a minimal amount of hot solvent to dissolve the crude product completely.[9]
-
Below is a decision tree to guide your troubleshooting process for low-yield issues.
Sources
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- 2. ncert.nic.in [ncert.nic.in]
- 3. N-(3,4-DIMETHOXYPHENETHYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Write short note on acetylation of amines. [allen.in]
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- 6. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide - Google Patents [patents.google.com]
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- 9. m.youtube.com [m.youtube.com]
"N-(3,4-Dimethoxyphenyl)acetamide" purification challenges and solutions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-(3,4-Dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. We provide in-depth, field-proven insights and solutions to help you achieve the highest possible purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and purification of this compound.
Q1: What are the key physical properties of this compound that are critical for its purification?
A1: Understanding the physicochemical properties is the cornerstone of developing a robust purification strategy. Key properties include:
-
Melting Point: The reported melting point is approximately 124 °C[1][2]. A sharp melting point range within ±1 °C of the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
-
Solubility: this compound is an amide with both polar (amide, methoxy groups) and non-polar (benzene rings) features. This dual nature dictates its solubility. It is generally soluble in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate, especially when heated.[3] Its solubility in non-polar solvents like hexanes is low. While specific quantitative data is scarce, related compounds are soluble in chloroform and dichloromethane.[][5] It is expected to be poorly soluble in water.[6]
-
Appearance: In its pure form, it is typically a white to off-white solid.[7]
Q2: What are the most common methods for purifying crude this compound?
A2: The two most prevalent and effective methods are recrystallization and column chromatography.
-
Recrystallization is the preferred method for removing small amounts of impurities from a solid product, often yielding highly pure crystalline material. It is efficient for removing impurities with different solubility profiles than the target compound.[8] Common solvent systems include methanol/ether, benzene/ethyl acetate, and dichloromethane/ethyl acetate.[9][10]
-
Flash Column Chromatography is used for separating the target compound from significant quantities of impurities, especially those with similar solubility, or when purifying non-crystalline, oily products.[11][12] A common stationary phase is silica gel, with a mobile phase consisting of a solvent mixture like hexane/ethyl acetate.[13]
Q3: What are potential impurities I should be aware of during synthesis and purification?
A3: Impurities can arise from starting materials, side reactions, or degradation. For a typical synthesis involving the acetylation of 3,4-dimethoxyphenethylamine, potential impurities include:
-
Unreacted Starting Materials: Residual 3,4-dimethoxyphenethylamine or the acetylating agent (e.g., acetic anhydride).
-
By-products: Di-acetylated products or other side-reaction products.[14]
-
Reagents and Solvents: Residual catalysts, bases (like triethylamine), or solvents used in the reaction or workup.[14]
-
Degradation Products: Hydrolysis of the amide bond back to the starting amine and acetic acid can occur under harsh acidic or basic conditions.
Q4: How can I definitively assess the purity of my final product?
A4: A multi-faceted approach using orthogonal analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting related substance impurities.[14][15][16][17] A single, sharp peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and detecting impurities, including residual solvents.[14][18] The absence of unexpected signals and correct integration ratios are key.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[18][19] Techniques like LC-MS can be used to identify the mass of impurity peaks seen in the chromatogram.[20][21]
-
Melting Point Analysis: As mentioned, a sharp melting point consistent with the literature value is a good qualitative indicator of purity.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent was used to dissolve the crude product. 2. The solution was not cooled sufficiently or for long enough. 3. Premature crystallization occurred during hot filtration. 4. The compound has significant solubility in the cold solvent. | 1. Use the absolute minimum amount of hot solvent to fully dissolve the solid.[8] 2. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[6] 3. Pre-heat the funnel and filter flask before hot filtration to prevent cooling and crystallization. Use a fluted filter paper for faster filtration. 4. Consider a two-solvent (binary) system. Dissolve the compound in a small amount of a "good" hot solvent, then add a "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound (or its eutectic mixture with impurities). 2. The solution is too supersaturated, or cooling is too rapid. 3. High level of impurities present. | 1. Switch to a lower-boiling point solvent or solvent system. 2. Try adding a seed crystal (a tiny amount of pure solid) to induce crystallization. Ensure cooling is slow and undisturbed. Gently scratching the inside of the flask with a glass rod at the solvent line can also initiate crystallization. 3. If the product is very impure, first purify by column chromatography to remove the bulk of impurities, then recrystallize the resulting solid. |
| Colored Impurities Persist After Purification | 1. Highly colored, polar impurities are strongly adsorbed to the product. 2. Thermal degradation during heating. | 1. Perform a decolorization step. Dissolve the crude product in the hot recrystallization solvent, then add a small amount (1-2% by weight) of activated charcoal. Swirl for a few minutes and perform a hot filtration to remove the charcoal and the adsorbed impurities.[8] Caution: Using too much charcoal can adsorb your product and reduce yield. 2. Avoid prolonged heating. Ensure the hot plate is not set excessively high. |
| Poor Separation in Column Chromatography | 1. Incorrect mobile phase (eluent) polarity. 2. Improperly packed column (channeling). 3. Column overload. 4. Sample was loaded in a solvent that is too strong. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the target compound. 2. Pack the column carefully as a homogenous slurry to avoid air bubbles and channels.[11] Tapping the column gently can help settle the stationary phase. 3. Use an appropriate amount of silica gel, typically 20-50 times the weight of the crude sample.[11] 4. Dissolve the crude sample in a minimal amount of the eluent or a weaker solvent. If a strong solvent is needed for dissolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column ("dry loading"). |
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification experiments.
Protocol 1: Purification by Recrystallization (Single Solvent)
-
Solvent Selection: Based on solubility tests, select a solvent that dissolves this compound when hot but not when cold. Ethanol is often a good starting point.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., in a hot water bath or on a hot plate) with swirling.[22] Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Leave the crystals on the filter paper with the vacuum on to pull air through and partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate). A good system will show clear separation of your product (Rf ≈ 0.3) from impurities. A 2:1 hexane/ethyl acetate mixture has been used for similar compounds.[13]
-
Column Packing: Clamp a column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column about halfway with the chosen eluent. Prepare a slurry of silica gel in the eluent and pour it into the column.[11] Allow the silica to settle, tapping the column gently to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the sand layer.
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (e.g., with a hand bellow or nitrogen line) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions onto TLC plates and visualizing them (e.g., under UV light).
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Data & Visualization
Purification Method Selection Table
| Purification Method | Best For | Typical Solvents / Mobile Phases | Key Considerations |
| Recrystallization | Removing minor impurities; final polishing step. | Solvents: Ethanol, Methanol/Ether, Dichloromethane/Ethyl Acetate, Benzene/Ethyl Acetate.[9][10] | Requires the product to be a solid. Solvent selection is critical. |
| Column Chromatography | Separating complex mixtures; purifying oils; large scale. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol.[13][23][24] | More labor-intensive and uses more solvent than recrystallization. |
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
-
Hong, W. K., & Lee, Y.-S. (n.d.). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].
-
SIELC Technologies. (2018, May 16). N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
-
Ovalle, M. A., Romero, J. A., & Aguirre, G. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Preparation of acetanilide. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
International Union of Crystallography. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from [Link]
-
SlideShare. (2018, May 1). Synthesis of Acetanilide. Retrieved from [Link]
-
Ovalle, M. A., Romero, J. A., & Aguirre, G. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Amazon AWS. (n.d.). Supporting Information. Retrieved from [Link]
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IUCrData. (2020, December 23). data reports N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)- ethyl]. Retrieved from [Link]
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In-Silico Methods. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Preprints.org. (2024). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from [Link]
-
Course Hero. (n.d.). 3.-Preparation-of-Acetanilide.pdf. Retrieved from [Link]
- Google Patents. (n.d.). CN107652198B - Process for preparing acetanilide.
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Advanced Techniques in Column Chromatography. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Preparation of acetanilide [cs.gordon.edu]
- 9. Buy N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [smolecule.com]
- 10. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide - Google Patents [patents.google.com]
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- 12. longdom.org [longdom.org]
- 13. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Separation of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 21. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
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- 24. journals.iucr.org [journals.iucr.org]
Troubleshooting "N-(3,4-Dimethoxyphenyl)acetamide" reaction side products
Welcome to the technical support resource for the synthesis of N-(3,4-Dimethoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common issues encountered during this acetylation reaction. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format. We focus on the causality behind each problem and provide validated protocols for resolution.
Question 1: My final product is off-white, yellow, or brown. What causes this discoloration and how can I obtain a pure white solid?
Answer:
Discoloration is one of the most frequent issues in aniline chemistry. The primary cause is the oxidation of the starting material, 3,4-dimethoxyaniline, which is sensitive to air and light and can form highly colored impurities.[1][2]
Causality and Mechanism: Aniline derivatives are easily oxidized, even by atmospheric oxygen, to form complex, colored polymeric structures. This process can be accelerated by light or the presence of trace metal impurities. The starting 3,4-dimethoxyaniline itself may appear as a brown powder if it has been stored improperly or for an extended period.[2]
Troubleshooting Protocol: Purification and Prevention
-
Assess Starting Material Purity: Before starting the reaction, check the color of your 3,4-dimethoxyaniline. If it is significantly discolored, consider purifying it by recrystallization or filtration through a short plug of silica gel.
-
Utilize an Inert Atmosphere: To prevent oxidation during the reaction, perform the synthesis under an inert atmosphere, such as nitrogen or argon.
-
Decolorization During Workup: If the crude product is colored, activated charcoal can be used during recrystallization.
Step-by-Step Decolorizing Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., 95% ethanol or an ethanol/water mixture).[3]
-
Add a small amount (typically 1-2% by weight of your product) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping. It is safer to add it before heating or after cooling the solution slightly.
-
Gently swirl the mixture and heat it at a gentle boil for 5-10 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step is crucial and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure, white crystals by vacuum filtration.
Question 2: My reaction yield is low, and TLC analysis shows a significant amount of unreacted starting material. What went wrong?
Answer:
Low conversion is typically due to issues with reagent stoichiometry, purity, or insufficient reaction time and temperature.
Causality and Mechanism: The acetylation of an amine is a nucleophilic acyl substitution.[4][5] The lone pair on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).[6] If the acetylating agent has degraded due to hydrolysis or if reaction conditions are not optimal, the reaction may not proceed to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Recommended Actions:
-
Reagent Integrity: Acetic anhydride is susceptible to hydrolysis by atmospheric moisture, converting it to inactive acetic acid. Use a freshly opened bottle or distill the acetic anhydride before use.
-
Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.1 to 1.2 equivalents) of acetic anhydride can help drive the reaction to completion.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC). A typical mobile phase for this reaction is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio).
Question 3: My TLC plate shows a third spot with a polarity between my product and starting material. What is this side product?
Answer:
The most likely side product is the diacetylated amine, N,N-diacetyl-3,4-dimethoxyaniline. This occurs when the initially formed amide is further acetylated.
Causality and Mechanism: While the amide nitrogen is less nucleophilic than the starting amine nitrogen, a second acetylation can occur, especially under forcing conditions (e.g., high temperature, large excess of a highly reactive acetylating agent like acetyl chloride).
Mechanism of Side Product Formation:
Sources
Optimization of reaction conditions for "N-(3,4-Dimethoxyphenyl)acetamide" synthesis
Welcome to the technical support center for the synthesis of N-(3,4-Dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and overcome common challenges encountered during this synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the acetylation of 3,4-dimethoxyaniline. This reaction typically involves treating 3,4-dimethoxyaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base or a catalyst to facilitate the transformation. The choice of solvent and reaction temperature are critical parameters that can significantly influence the yield and purity of the product.
Q2: Why is my reaction yield of this compound consistently low?
Several factors can contribute to low yields. These include:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the di-acetylation of the starting material, especially under harsh reaction conditions.
-
Purity of Reagents: The purity of the starting materials, particularly the 3,4-dimethoxyaniline, is critical. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.[2]
-
Work-up and Purification Losses: Significant amounts of the product can be lost during the extraction and purification steps. Optimizing the pH during aqueous work-up and choosing an appropriate recrystallization solvent are key to minimizing these losses.
Q3: What are the key safety precautions I should take during this synthesis?
-
Acetic Anhydride/Acetyl Chloride: These reagents are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Solvents: Many organic solvents used in this synthesis, such as dichloromethane and ethyl acetate, are volatile and flammable. Ensure they are used away from ignition sources.
-
Acid/Base Handling: Concentrated acids and bases should be handled with care. Always add acid to water, not the other way around, to avoid splashing.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: The reaction fails to start or proceeds very slowly.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Low Reaction Temperature | The activation energy for the reaction may not be reached at a lower temperature. | Gradually increase the reaction temperature while monitoring the progress by TLC. For acetylation with acetic anhydride, a gentle reflux may be required.[3] |
| Poor Quality Reagents | Impurities in the starting materials or solvents can inhibit the reaction. 3,4-dimethoxyaniline can oxidize and darken over time.[2] | Use freshly purified starting materials and anhydrous solvents. If the aniline appears discolored, consider purification by recrystallization or distillation before use. |
| Insufficient Catalyst/Base | If using a base like pyridine or triethylamine, an inadequate amount will result in a slow reaction rate as the acid byproduct is not effectively neutralized.[4][5] | Ensure the correct stoichiometry of the base is used. Typically, a slight excess is recommended. |
Problem 2: Formation of multiple products observed on TLC.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Over-acetylation (Di-acetylation) | The nitrogen atom of the newly formed amide can be further acetylated under forcing conditions (high temperature, excess acetylating agent). | Use a milder acetylating agent or reduce the reaction temperature. Carefully control the stoichiometry of the acetylating agent. |
| Ring Acetylation (Friedel-Crafts) | Although less common for anilines due to the deactivating effect of the protonated amino group, ring acetylation can occur under certain conditions, especially with a strong Lewis acid catalyst. | Avoid the use of strong Lewis acids. The inherent basicity of the aniline nitrogen often complexes with and deactivates such catalysts.[6] |
| Oxidation of Starting Material | Aniline derivatives are susceptible to oxidation, leading to colored impurities.[2] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Problem 3: Difficulty in purifying the final product.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Oily Product | The product may not crystallize easily if impurities are present. | Try different recrystallization solvents or solvent mixtures.[7][8] Column chromatography on silica gel is an effective alternative for purifying oily products.[9] |
| Co-precipitation of Starting Material | If the reaction is incomplete, the unreacted 3,4-dimethoxyaniline may co-precipitate with the product. | Ensure the reaction goes to completion by monitoring with TLC. During work-up, an acidic wash (e.g., with dilute HCl) can help remove unreacted basic aniline.[4][8] |
| Persistent Colored Impurities | These are often due to oxidation byproducts. | Treatment with activated charcoal during recrystallization can sometimes remove colored impurities. Column chromatography is also effective. |
III. Experimental Protocols
Standard Protocol for Acetylation of 3,4-Dimethoxyaniline
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and desired scale.
-
Dissolution: In a round-bottom flask, dissolve 3,4-dimethoxyaniline in a suitable solvent such as dichloromethane or ethyl acetate.
-
Addition of Base: Add a slight excess of a base like triethylamine or pyridine to the solution.[4]
-
Cooling: Cool the mixture in an ice bath to 0°C.
-
Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride dropwise to the cooled solution with stirring.[4]
-
Reaction: Allow the reaction to stir at 0°C for 30-60 minutes, then warm to room temperature and continue stirring for another 30 minutes. Monitor the reaction progress by TLC.[4]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.[7][8]
IV. Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
V. References
-
Preparation of n-aryl amides. (n.d.). Google Patents. Retrieved from
-
N-(3,4-DIMETHOXYPHENETHYL)ACETAMIDE synthesis. (n.d.). ChemicalBook. Retrieved from
-
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. (2023, August 15). Smolecule. Retrieved from
-
N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. (n.d.). National Institutes of Health. Retrieved from
-
Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]. (n.d.). Google Patents. Retrieved from
-
acetylation aniline. (2021, April 13). YouTube. Retrieved from [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved from [Link]
-
Acetylation of aniline. (2020, September 11). YouTube. Retrieved from [Link]
-
Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]
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- 2. m.youtube.com [m.youtube.com]
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- 4. N-(3,4-DIMETHOXYPHENETHYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. Buy N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [smolecule.com]
- 8. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide - Google Patents [patents.google.com]
- 9. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
A Guide to Resolving Solubility Challenges in Experimental Assays
Welcome to the technical support guide for N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS: 139-76-4). As Senior Application Scientists, we understand that achieving and maintaining the solubility of promising but challenging compounds is critical for generating accurate and reproducible data. This guide is designed to provide you, our fellow researchers, with a logical, in-depth framework for troubleshooting and resolving solubility issues encountered with this specific molecule.
Note: The compound N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is sometimes referred to by the truncated name "N-(3,4-Dimethoxyphenyl)acetamide". This guide pertains to the full, correct chemical structure.
Frequently Asked Questions & Troubleshooting
Q1: I'm starting a new project. What are the baseline physicochemical and solubility properties of this compound?
Understanding the inherent properties of a compound is the first step in designing a robust experimental plan. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is a relatively large, lipophilic molecule, which predisposes it to low aqueous solubility.
Causality: The molecule's structure, featuring two dimethoxyphenyl rings, contributes significantly to its hydrophobicity. While the amide and ether groups offer some polarity, the large carbon-rich scaffold dominates, making it challenging to dissolve in purely aqueous systems.
Below is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₅ | [1][2][3] |
| Molecular Weight | ~359.42 g/mol | [1][2][4] |
| CAS Number | 139-76-4 | [1][3][5] |
| Calculated LogP | ~3.0 | [3] |
| Known Solubility | DMSO: ≥ 10 mg/mLMethanol: Soluble |
The LogP value suggests a preference for a non-polar environment over water, predicting poor aqueous solubility. Direct solubility data in aqueous buffers is not widely published, but empirical testing is often required and confirms low solubility.
Q2: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
This is the most common solubility issue, known as "crashing out." While the compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), adding this stock solution to an aqueous buffer drastically lowers the solvent strength, causing the compound to exceed its solubility limit in the final mixture and precipitate.[6]
Causality: The key is the final concentration of the co-solvent (DMSO) in your assay. If the final DMSO percentage is too low, it cannot maintain the compound's solubility. However, high concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[7][8]
-
Stock Preparation: Prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10-30 mM). Ensure it is fully dissolved. Gentle warming or brief sonication may assist.
-
Intermediate Dilutions: Avoid large, single-step dilutions (e.g., 1:1000). Perform serial dilutions if necessary, but the most critical step is the final dilution into the aqueous buffer.
-
Final Dilution Technique: The method of dilution is crucial.
-
Add the DMSO stock directly to the final assay buffer, not the other way around.
-
Ensure rapid and vigorous mixing (vortexing or rapid pipetting) the instant the DMSO stock is added to the buffer. This avoids creating localized, high-concentration zones where the compound can precipitate before it disperses.[9]
-
-
Assay Compatibility: The maximum tolerable final DMSO concentration varies by assay type. Always run a solvent tolerance control to validate your specific system.
| Assay Type | Recommended Max. Final DMSO Conc. (v/v) | Rationale & Potential Issues |
| Biochemical/Enzyme Assays | ≤ 1-2% | Higher concentrations can denature proteins or directly inhibit enzyme activity.[7] |
| Cell-Based Assays (General) | ≤ 0.5% | Minimizes cytotoxicity. Many cell lines tolerate up to 0.5%, but sensitive lines may require ≤ 0.1%.[10][11][12] |
| High-Content Screening | ≤ 0.25% | Reduces subtle morphological changes or off-target effects that can confound image analysis. |
Q3: Can I use pH modification to keep my compound in solution?
Answer: It is highly unlikely to be an effective strategy for this compound.
Causality: pH adjustment is only effective for compounds with ionizable functional groups (i.e., acidic or basic moieties) that have a pKa within or near the working pH range.[13] N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide contains an amide linkage. The amide group is considered neutral; it is neither significantly acidic nor basic within a typical physiological pH range (pH 2-10) and therefore does not readily accept or lose a proton to become charged. Without the ability to form a charged salt, altering the pH of the buffer will not meaningfully increase its solubility.
Caption: Neutrality of the amide group in physiological pH ranges.
Q4: I've optimized my DMSO concentration, but my compound is still not soluble enough. What advanced strategies can I try?
When standard co-solvents are insufficient, several formulation excipients can be tested. The choice depends on assay compatibility and the required compound concentration. The following workflow provides a decision-making framework.
Caption: Decision workflow for troubleshooting compound solubility.
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. The hydrophobic tails of the surfactant molecules form a core that can encapsulate the poorly soluble compound, while the hydrophilic heads face the aqueous solvent, creating a stable solution.[14][15]
Considerations: Surfactants are often disruptive to cell membranes and are therefore more suitable for cell-free biochemical or enzyme assays.[16]
| Surfactant | Type | Typical CMC | Notes |
| Tween® 20 | Non-ionic | ~0.06 mM (~0.007% w/v) | A mild detergent commonly used in immunoassays (e.g., ELISA) as a blocking agent.[17] |
| Triton™ X-100 | Non-ionic | ~0.24 mM (~0.015% w/v) | A stronger solubilizing agent, effective for membrane proteins but can denature some enzymes.[18] |
Protocol: Prepare your compound stock in DMSO. In parallel, prepare assay buffers containing the surfactant at various concentrations above its CMC (e.g., 0.01%, 0.05%, 0.1%). Perform the final dilution of the compound into the surfactant-containing buffers and observe for precipitation.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as "molecular buckets," encapsulating the hydrophobic drug molecule in their core to form a water-soluble "inclusion complex."[19][20] This masks the drug's hydrophobicity from the aqueous environment.
Considerations: Cyclodextrins are generally considered biocompatible and are an excellent choice for cell-based assays where surfactants would be too harsh.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Protocol: Prepare an aqueous stock solution of HP-β-CD (e.g., 10-20% w/v). Add your DMSO compound stock to this cyclodextrin solution before the final dilution into the cell culture medium. The cyclodextrin needs to be present when the compound is diluted to capture it and prevent precipitation.
Mechanism: Using other water-miscible organic solvents can increase the overall polarity of the solvent system to maintain solubility.
Considerations: The toxicity and effect of any co-solvent on the specific assay system must be validated.[23]
-
Polyethylene Glycol 400 (PEG 400): A viscous polymer often used in pharmaceutical formulations. Generally well-tolerated in many cell assays at low concentrations (<1%).[23][24]
-
Propylene Glycol (PG): Another common solvent in drug formulations. Its tolerance profile is similar to PEG 400.[23]
-
Ethanol: Can be used, but it is often more cytotoxic than DMSO or glycols and can have specific effects on cellular metabolism.[12][16]
Q5: How can I efficiently screen these different solubilizing agents to find the best conditions?
A systematic, small-scale screening approach using a 96-well plate format is highly recommended to conserve compound and reagents. This is often referred to as a kinetic solubility assay.[25][26][27]
-
Plate Preparation: Use a clear, flat-bottom 96-well plate. Dedicate rows or columns to different conditions (e.g., Row A: Buffer only, Row B: 0.05% Tween-20, Row C: 1% HP-β-CD, etc.).
-
Dispense Buffers: Add the appropriate buffer/excipient solution to the wells (e.g., 198 µL).
-
Add Compound: Add a small volume of your high-concentration DMSO stock (e.g., 2 µL for a 1:100 dilution) to each well. Pipette vigorously to ensure rapid mixing.
-
Incubation: Seal the plate and incubate with gentle shaking for 1-2 hours at room temperature. This allows the system to equilibrate.[28]
-
Detection of Precipitation:
-
Visual Inspection: Check the plate against a black background for visible precipitate or cloudiness.
-
Plate Reader (Nephelometry): The most common method is to measure light scattering at a wavelength where the compound does not absorb (e.g., 500-650 nm). An increase in signal relative to the buffer-only control indicates precipitation.[26]
-
Filtration & UV/LC-MS: For a quantitative result, filter the plate into a collection plate to remove precipitate. Then, measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.[28][29]
-
-
Analysis: Identify the conditions (excipient and concentration) that result in the lowest light scattering or the highest recovered concentration in the filtrate. These are your optimal solubilization conditions.
By following this structured troubleshooting guide, you can systematically overcome the solubility challenges of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, leading to more reliable and accurate results in your critical assays.
References
-
Warren Center for Neuroscience Drug Discovery. (n.d.). Kinetic Solubility 96–Well Protocol. Vanderbilt University. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
- Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
-
National Center for Biotechnology Information. (n.d.). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
- Alhadrami, H. A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
-
ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]
- Asgharian, R., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- An, N., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
- Savjani, K. T., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Kono, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
-
PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
CORE. (n.d.). Conductometric study of sodium dodecyl sulfate–nonionic surfactant (Triton X-100, Tween 20, Tween.... Retrieved from [Link]
-
G-Biosciences. (2018). Handbook & Selection Guide to Detergents & Detergent Removal. Retrieved from [Link]
-
Scribd. (2021). Detergents: Triton X-100, Tween-20, and More. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Conductometric study of sodium dodecyl sulfate - nonionic surfactant (Triton X-100, Tween 20, Tween 60, Tween 80 or Tween 85) mixed micelles in aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Detergents: Triton X-100, Tween-20, and More. Retrieved from [Link]
- D'Auria, R., et al. (2018). Biomembrane solubilization mechanism by Triton X-100: a computational study of the three stage model. Physical Chemistry Chemical Physics.
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubMed. (n.d.). Triton X-100 as an effective surfactant for the isolation and purification of photosystem I from Arthrospira platensis. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]
- Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE.
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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Bio-Rad Laboratories. (n.d.). Behind the Blot: Everything You Need to Know About Tween 20. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of polyethylene glycol on stability of ??-chymotrypsin in aqueous ethanol solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Biomembrane Solubilization Mechanism by Triton X-100: A Computational Study of The Three Stage Model. Retrieved from [Link]
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- 2. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Buy N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [smolecule.com]
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- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Detergents: Triton X-100, Tween-20, and More [labome.com]
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Technical Support Center: N-(3,4-Dimethoxyphenyl)acetamide Stability and Degradation
Welcome to the technical support guide for N-(3,4-Dimethoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. Here, we provide in-depth, field-proven insights into potential degradation issues, troubleshooting strategies, and preventative measures in a direct question-and-answer format.
Section 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems you might encounter during your experiments. We focus not just on the solution, but on the underlying chemical principles to empower your decision-making.
Q1: My solid sample of this compound, which was initially off-white, has developed a yellow or brownish tint upon storage. What is causing this discoloration, and is the material degraded?
A1: This is a classic indicator of oxidative degradation. The 3,4-dimethoxybenzene moiety is electron-rich, making it susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities over time.
-
Causality: The primary mechanism involves the oxidation of the hydroquinone ether structure to form highly colored quinone-type derivatives.[1][2][3][4] The presence of two methoxy groups activates the aromatic ring, lowering its oxidation potential. Even ambient laboratory lighting and air can initiate this process, which may be accelerated by elevated temperatures.
-
Troubleshooting Steps:
-
Visual Inspection: Note the extent and nature of the color change. A slight surface discoloration may indicate minimal degradation, while a uniform dark color suggests more significant issues.
-
Purity Analysis (HPLC): The most reliable way to assess degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Dissolve a small, representative sample in a suitable solvent (e.g., methanol or acetonitrile/water) and analyze it. Compare the chromatogram to that of a fresh or reference standard. The appearance of new, earlier-eluting peaks is often indicative of more polar degradation products like quinones.
-
Melting Point Analysis: A depression and broadening of the melting point range compared to the reference value (approx. 136-137°C) suggests the presence of impurities, which could be degradation products.[5]
-
-
Preventative Action: Store the compound in an amber glass vial to protect it from light. For long-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing and store it in a desiccator in a cool, dark place, preferably refrigerated (2-8°C).
Q2: I am running an HPLC analysis on a stored solution of this compound and observe a new, significant peak that wasn't present in the freshly prepared sample. What is this likely to be?
A2: The most probable cause is hydrolysis of the amide bond, especially if the solution is aqueous and has a non-neutral pH.
-
Causality: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, breaking down into a carboxylic acid and an amine.[6] In this case, the degradation products would be 3,4-dimethoxyaniline and acetic acid .
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Promoted Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, cleaving the C-N bond.[7]
-
-
Troubleshooting & Confirmation:
-
Analyze the Mobile Phase: Check the pH of your mobile phase and sample diluent. Prolonged exposure to strongly acidic or basic conditions can cause on-column or in-vial degradation.
-
LC-MS Analysis: The best way to identify the unknown peak is by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected degradation products would have distinct mass-to-charge ratios (m/z):
-
3,4-Dimethoxyaniline: Expected [M+H]⁺ ≈ 154.08
-
This compound (parent): Expected [M+H]⁺ ≈ 196.09
-
-
Co-injection: If you have a standard of 3,4-dimethoxyaniline, perform a co-injection with your degraded sample. If the unknown peak's retention time and area increase, you have confirmed its identity.
-
-
Workflow for Identification:
Caption: Workflow for identifying unknown HPLC peaks.
Section 2: In-Depth FAQs
Q3: What are the primary degradation pathways for this compound?
A3: The two principal degradation pathways are hydrolysis and oxidation .
-
Hydrolytic Degradation: This involves the cleavage of the amide bond. It is catalyzed by acid or base and results in the formation of 3,4-dimethoxyaniline and acetic acid. This pathway is most relevant for solutions, especially during formulation or analysis in aqueous media.[6]
-
Oxidative Degradation: This targets the electron-rich dimethoxybenzene ring. It is promoted by oxygen, light, and metal ions. The methoxy groups are oxidized, leading to the formation of benzoquinone-type structures, which are often colored.[1][2] This is the most common degradation pathway for the compound in its solid state.
Caption: Primary degradation pathways for the compound.
Q4: What are the ideal storage conditions to ensure the long-term stability of this compound?
A4: To minimize both oxidative and hydrolytic degradation, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary agent in oxidative degradation. |
| Light | Amber Vial / Dark Location | Prevents photolytic degradation and light-catalyzed oxidation. |
| Moisture | Tightly Sealed Container with Desiccant | Minimizes water availability for hydrolysis. |
| Form | Solid State | The compound is significantly more stable as a dry solid than in solution. |
Q5: I need to perform a forced degradation study. What conditions should I use?
A5: Forced degradation (or stress testing) studies are essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[8][9][10] A systematic approach is crucial. The goal is to achieve 5-20% degradation of the active ingredient.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Amide Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temp for 8-24 hours | Amide Hydrolysis |
| Oxidation | 3% H₂O₂ at room temp for 24 hours | Ring Oxidation to Quinones |
| Thermal | Solid sample at 80°C for 72 hours | Primarily accelerates oxidation |
| Photolytic | Solution/solid exposed to ICH Q1B specified light source | Photo-oxidation |
-
Self-Validation: Always run a control sample (protected from the stress condition) in parallel for each experiment. This allows you to differentiate stress-induced degradants from any impurities present in the starting material.
Section 3: Protocols and Methodologies
Protocol 1: Stability-Indicating HPLC Method
This reverse-phase HPLC method is a starting point for assessing the purity and stability of this compound. It should be validated for your specific application.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.
References
-
Zeng, C.-C., & Becker, J. Y. (2004). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry, 69(4), 1053–1059. [Link]
-
Sci-Hub. (n.d.). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Synthetic Communications, 52(15). [Link]
-
Kakiuchi, K., et al. (n.d.). Electro-oxidative Trimerization of 1,2-Dimethoxybenzene. The Chemical Society of Japan.[Link]
-
ResearchGate. (n.d.). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). WO1994001394A1 - Preparation of n-aryl amides.
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
ResearchGate. (2019). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. Knowledge-Based Horticulture, 1, 31-38. [Link]
-
SpectraBase. (n.d.). (3,4-Dimethoxyphenyl)acetamide, N-(4-aminosulfonylphenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). N-(3,4-Diethoxyphenyl)acetamide. Acta Crystallographica Section E, 66(Pt 10), o2559. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Retrieved from [Link]
-
PubChemLite. (n.d.). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (1971). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Australian Journal of Chemistry, 24(11), 2277. [Link]
-
YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Retrieved from [Link]
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sci-Hub. Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes / The Journal of Organic Chemistry, 2004 [sci-hub.box]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 881-70-9 [sigmaaldrich.com]
- 6. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Avoiding common pitfalls in the synthesis of "N-(3,4-Dimethoxyphenyl)acetamide"
Welcome to the technical support resource for the synthesis of N-(3,4-Dimethoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is a classic example of nucleophilic acyl substitution. The nitrogen atom of the starting material, 3,4-dimethoxyaniline, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetylating agent (commonly acetic anhydride). The subsequent loss of a leaving group (acetate ion) forms the stable amide product. This reaction is fundamental in organic synthesis, often used to protect amine groups.[1][2][3]
Q2: Why is acetic anhydride typically preferred over acetyl chloride as the acetylating agent in this synthesis?
While both are effective, acetic anhydride is generally safer and more convenient. Acetyl chloride reacts violently with water, releasing corrosive hydrochloric acid (HCl) gas. Acetic anhydride's reaction with water is much slower and produces acetic acid, which is less hazardous and easier to handle in a standard laboratory setting.[4][5] Furthermore, the by-product, acetic acid, is less corrosive to equipment.
Q3: My 3,4-dimethoxyaniline starting material is dark-colored. Can I still use it?
Arylamines, including 3,4-dimethoxyaniline, are prone to air oxidation, which results in discoloration (often turning brown or purple). While the presence of minor colored impurities may not always inhibit the reaction, it can lead to a discolored final product that is more difficult to purify. For best results, it is recommended to purify the 3,4-dimethoxyaniline before use, for example, by recrystallization or distillation, or to use a fresh, high-purity source.
Q4: Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
For this specific acetylation, an inert atmosphere is not strictly necessary but is considered good practice. The primary benefit is preventing the air oxidation of the electron-rich 3,4-dimethoxyaniline, which helps in obtaining a cleaner, less colored crude product. If high purity is the goal, working under an inert atmosphere is recommended.
Q5: What are the expected physical properties of the final product, this compound?
This compound is typically a white to off-white or light brown crystalline solid.[6] Its purity can be initially assessed by its melting point and confirmed using techniques like NMR spectroscopy.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, workup, and purification of this compound.
Problem 1: Low or No Product Yield
Possible Cause A: Incomplete Reaction The nucleophilicity of the arylamine might be lower than expected, or the reaction may not have proceeded to completion.
Recommended Solution:
-
Verify Reagent Quality: Ensure the acetic anhydride has not been hydrolyzed by exposure to atmospheric moisture. Use a fresh bottle or distill if necessary.
-
Increase Reaction Time/Temperature: Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration or gently heating the mixture (e.g., to 40-50°C) to drive it to completion.
-
Catalysis: While often not required, a catalytic amount of a mild acid (like glacial acetic acid) or a non-nucleophilic base can sometimes accelerate the reaction.
Possible Cause B: Product Loss During Workup The product may be partially soluble in the aqueous layers during extraction or washing steps. Premature precipitation can also trap the product in the aqueous phase.
Recommended Solution:
-
pH Control: During aqueous workup, ensure the solution is not strongly acidic or basic. Strong bases can hydrolyze the amide product back to the starting amine, while strong acids can form a water-soluble salt of any unreacted amine. Washing with a saturated sodium bicarbonate solution should be sufficient to neutralize excess acid.[7][8]
-
Extraction: If the product shows some water solubility, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery from the aqueous phase.
Problem 2: Product is Oily or Fails to Crystallize
Possible Cause A: Presence of Impurities Residual acetic acid, unreacted starting materials, or other by-products can act as eutectic impurities, depressing the melting point and preventing crystallization.
Recommended Solution:
-
Thorough Washing: Ensure the crude product is thoroughly washed to remove water-soluble impurities like acetic acid and any salts. A wash with cold water or a dilute sodium bicarbonate solution is effective.
-
Removal of Volatiles: After extraction, ensure all residual acetic anhydride is removed. Co-evaporation with a solvent like toluene under reduced pressure can be effective.[9]
-
Purification via Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable method to separate the product from impurities.[10]
Possible Cause B: Incorrect Recrystallization Solvent or Technique The chosen solvent may be too good, preventing precipitation, or too poor, causing the product to "oil out." Cooling the solution too rapidly can also lead to oil formation instead of crystals.
Recommended Solution:
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[11] For this compound, an ethanol/water or isopropanol/water mixture is often effective. Start by dissolving the crude product in a minimal amount of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly.
-
Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first to encourage the formation of a crystal lattice, then cool further in an ice bath to maximize yield.[12]
-
Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure product can induce crystallization.[11]
Problem 3: Product is Highly Colored
Possible Cause: Oxidation of Starting Material As mentioned in the FAQ, 3,4-dimethoxyaniline is susceptible to oxidation, forming highly colored impurities that carry through to the final product.
Recommended Solution:
-
Purify Starting Material: Use fresh, pure 3,4-dimethoxyaniline.
-
Decolorization during Workup: After the reaction, the crude product can be treated with activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, keep it hot for a few minutes, and then perform a hot filtration to remove the charcoal. Caution: Ensure the solution does not cool and crystallize during filtration.
-
Recrystallization: A successful recrystallization is often very effective at excluding colored impurities from the crystal lattice, yielding a pure, white product.
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol provides a robust method for the synthesis of this compound.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyaniline in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cooling: Cool the solution to 0-5°C in an ice bath. This helps to control the exothermicity of the reaction.
-
Addition of Reagent: While stirring, slowly add acetic anhydride (typically 1.1 to 1.2 molar equivalents) to the cooled solution dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting amine spot is no longer visible.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product and hydrolyze any excess acetic anhydride.[5]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water to remove acetic acid, followed by a cold dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with more cold water.[13]
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60°C).
Data Presentation: Reagent Table
| Reagent | Molar Eq. | MW ( g/mol ) | Density (g/mL) | Example Amount |
| 3,4-Dimethoxyaniline | 1.0 | 153.18 | - | 5.00 g |
| Acetic Anhydride | 1.2 | 102.09 | 1.08 | 3.7 mL |
| Glacial Acetic Acid (Solvent) | - | 60.05 | 1.05 | 20 mL |
Visualizations
Experimental Workflow
The following diagram illustrates the overall process from starting materials to the pure final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Flow
This diagram provides a logical path for diagnosing common synthesis issues.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. (2018, May 16). SIELC Technologies. Retrieved January 17, 2026, from [Link]
- Process for 3,4-dimethoxyphenyl-acetone preparation. (n.d.). European Patent Office.
-
What is the best work-up for acetic anhydride/pyradine acetylation? (2019, July 31). ResearchGate. Retrieved January 17, 2026, from [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.). Google Patents.
-
Acetyl transfer in arylamine metabolism. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]. (n.d.). Google Patents.
-
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (n.d.). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
data reports N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)- ethyl]. (2020, December 23). IUCrData. Retrieved January 17, 2026, from [Link]
-
3,4-Dimethoxyaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. (n.d.). Digital Commons@ETSU. Retrieved January 17, 2026, from [Link]
-
Reactions of Arylamines. (2025, February 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Reactions of Arylamines. (2023, September 20). OpenStax. Retrieved January 17, 2026, from [Link]
-
Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Acetylation of Aniline. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Reactions catalysed by N–acetyltransferases. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
acetylation aniline. (2021, April 13). YouTube. Retrieved January 17, 2026, from [Link]
-
Removing Excess Acetic Anhydride from Acylation reaction? (n.d.). Reddit. Retrieved January 17, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]
- The preparation method of 2- methoxyl group -4- nitroaniline. (n.d.). Google Patents.
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- 8. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide - Google Patents [patents.google.com]
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- 10. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling the Synthesis of N-(3,4-Dimethoxyphenyl)acetamide
Welcome to the technical support guide for the synthesis and scale-up of N-(3,4-Dimethoxyphenyl)acetamide. This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies designed for researchers and process chemists. Our goal is to move beyond simple step-by-step instructions and explain the causality behind each experimental choice, ensuring a self-validating and scalable process.
Reaction Overview & Mechanism
The synthesis of this compound is a classic example of N-acylation, a fundamental reaction in organic chemistry.[1][2] The process involves the reaction of a primary amine, 3,4-dimethoxyphenethylamine, with an acetylating agent. While acid chlorides can be used, acetic anhydride is often preferred for scale-up due to its lower volatility and the less corrosive nature of its acetic acid byproduct compared to the hydrochloric acid generated from acetyl chloride.[1]
The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base plays a critical role by neutralizing the acid byproduct, which prevents the protonation of the starting amine.[1][2] A protonated amine is no longer nucleophilic and would halt the reaction.
Reaction Scheme: 3,4-Dimethoxyphenethylamine + Acetic Anhydride --(Base, Solvent)--> this compound + Acid Byproduct
Reaction Mechanism
The mechanism proceeds via a nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dimethoxyphenethylamine attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.
-
Proton Transfer & Elimination: The base removes a proton from the nitrogen atom. Simultaneously, the tetrahedral intermediate collapses, eliminating an acetate ion as the leaving group to form the stable amide product.
Caption: Figure 1: Nucleophilic acyl substitution mechanism for the formation of this compound.
Experimental Protocols
The following protocols detail a standard laboratory synthesis and a scaled-up procedure. Critical parameters for successful scaling, such as temperature control and mixing, are emphasized.
Protocol 1: Laboratory Scale (0.5 mol)
-
Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a constant pressure dropping funnel, and a thermometer. Place the flask in an ice/water bath.[3]
-
Reagent Charging: To the flask, add 3,4-dimethoxyphenethylamine (90.56 g, 0.5 mol), triethylamine (101 mL, 0.72 mol), and dichloromethane (DCM, 450 mL).[3]
-
Reaction Initiation: Begin stirring and cool the mixture to an internal temperature of 0-5 °C.
-
Reagent Addition: Add acetic anhydride (57 mL, 0.60 mol) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[3]
-
Reaction & Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 30-60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[3]
-
Workup:
-
Transfer the reaction mixture to a 1 L separatory funnel.
-
Wash sequentially with water (1 x 200 mL), 3% aqueous HCl (1 x 200 mL), saturated aqueous NaHCO₃ solution (1 x 200 mL), and finally, saturated brine (1 x 200 mL).[3][4]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]
-
-
Purification: The resulting white solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane or isopropanol) to yield the final product.[4]
Protocol 2: Scaled-Up Procedure (5.0 mol)
-
Setup: Use a 10 L jacketed glass reactor equipped with a powerful overhead mechanical stirrer, a baffled interior, a thermocouple for internal temperature monitoring, and a liquid addition pump connected to the acetic anhydride reservoir. Circulate a cooling fluid (e.g., a glycol/water mixture) through the reactor jacket.
-
Reagent Charging: Charge the reactor with 3,4-dimethoxyphenethylamine (905.6 g, 5.0 mol), triethylamine (1.01 L, 7.2 mol), and dichloromethane (DCM, 4.5 L).
-
Reaction Initiation: Start vigorous stirring and cool the mixture to an internal temperature of 0-5 °C using the jacketed cooling.
-
Reagent Addition: Using the addition pump, add acetic anhydride (570 mL, 6.0 mol) subsurface over 2-3 hours. Maintain a steady addition rate and ensure the internal temperature does not rise above 10 °C. This controlled addition is critical to manage the exotherm on a large scale.
-
Reaction & Monitoring: After addition is complete, maintain the temperature at 0-5 °C for 1 hour. Then, slowly warm the reactor to room temperature (20-25 °C) and stir for another 1-2 hours, or until TLC confirms the absence of starting material.
-
Workup:
-
Cool the reactor to 10-15 °C.
-
Quench the reaction by slowly adding water (2 L).
-
Transfer the biphasic mixture to a 20 L separatory funnel or use the reactor's bottom outlet valve to separate the layers.
-
Wash the organic layer sequentially with 3% aqueous HCl (2 L), saturated aqueous NaHCO₃ solution (2 L), and saturated brine (2 L). Caution: The bicarbonate wash can generate CO₂ gas; ensure adequate venting.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent on a large-scale rotary evaporator.
-
-
Purification: Transfer the crude solid to a clean reactor. Add a suitable recrystallization solvent (e.g., 2-3 L of isopropanol), heat to dissolve, then cool slowly to induce crystallization.[5] Seeding with a small amount of pure product may be necessary. Filter the resulting slurry, wash the filter cake with cold solvent, and dry under vacuum.
Data Summary Table
| Parameter | Laboratory Scale (0.5 mol) | Scale-Up (5.0 mol) | Key Considerations for Scale-Up |
| Starting Amine | 90.56 g | 905.6 g | Ensure high purity to avoid side reactions. |
| Acetic Anhydride | 57 mL (1.2 eq) | 570 mL (1.2 eq) | Maintain stoichiometry. Purity is crucial. |
| Triethylamine | 101 mL (1.44 eq) | 1.01 L (1.44 eq) | Must be anhydrous. |
| Solvent (DCM) | 450 mL | 4.5 L | Use anhydrous grade to prevent hydrolysis of acetic anhydride. |
| Reaction Vessel | 1 L Flask | 10 L Jacketed Reactor | Jacketed reactor provides superior temperature control. |
| Agitation | Magnetic/Mechanical Stirrer | Overhead Mechanical Stirrer | Vigorous mixing is essential for heat and mass transfer. |
| Addition Time | 30-45 minutes | 2-3 hours | Slower addition is critical to manage the exothermic reaction. |
| Workup Volumes | ~800 mL total | ~8 L total | Plan for handling and disposal of large solvent volumes. |
| Expected Yield | ~100-110 g (90-98%) | ~1.0-1.1 kg (90-98%) | Yields can be very high but depend on purification efficiency. |
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction is sluggish or incomplete, even after several hours. What's wrong?
-
Possible Cause 1: Inactive Amine. Your starting amine may have been protonated. This happens if acidic impurities are present or if the base was not added.
-
Solution: Ensure you add the base before the acetic anhydride. The base is there to scavenge the acid byproduct as it forms.[2]
-
-
Possible Cause 2: Wet Reagents/Solvent. Water will react with acetic anhydride to form acetic acid, consuming your reagent.[6]
-
Solution: Use anhydrous solvents and ensure all reagents are dry. Store acetic anhydride under inert gas and away from moisture.[7]
-
-
Possible Cause 3: Insufficient Temperature. While the initial addition is cooled, allowing the reaction to warm to room temperature is necessary for it to go to completion.[3]
-
Solution: After the controlled addition at 0 °C, remove the cooling bath and let the reaction stir at ambient temperature for the recommended time.
-
Q2: The yield of my crude product is very low. Where did my product go?
-
Possible Cause 1: Product Loss During Workup. The product has some solubility in water. Overly aggressive or numerous aqueous washes can lead to significant losses.
-
Possible Cause 2: Incomplete Reaction. See Q1. If the starting material is not fully consumed, the yield will naturally be low.
-
Solution: Use TLC to monitor the reaction. If starting material persists, consider extending the reaction time at room temperature.
-
Q3: My final product is a sticky oil or brown goo, not a white solid. How can I purify it?
-
Possible Cause 1: Excess Reagents or Byproducts. Residual acetic anhydride, acetic acid, or triethylamine can plasticize the product, preventing crystallization.
-
Solution: Ensure the workup is thorough. The acid wash removes the base, and the bicarbonate wash removes acidic components.[3] If the product is still oily, consider dissolving it in a solvent like ethyl acetate and re-washing.
-
-
Possible Cause 2: Impurities from Starting Material. If the starting 3,4-dimethoxyphenethylamine was impure, those impurities may carry through the reaction.
-
Possible Cause 3: Incorrect Recrystallization Solvent. The solvent system may not be appropriate.
Caption: Figure 2: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQ)
Q: Can I use pyridine instead of triethylamine as the base? A: Yes, pyridine is a common base for acylation reactions and serves the same purpose of neutralizing the acid byproduct.[2] The choice between them often comes down to cost, ease of removal during workup (triethylamine is more volatile), and laboratory preference.
Q: What are the primary safety concerns when scaling up this reaction? A: The two main concerns are:
-
Thermal Hazard: The acylation is exothermic. On a large scale, heat can build up rapidly if the acetic anhydride is added too quickly, potentially leading to a runaway reaction. Always use a jacketed reactor and controlled, slow addition.
-
Chemical Handling: Acetic anhydride is highly corrosive and reacts with water.[6][7] Triethylamine and DCM are volatile and have associated health risks.[10] Always perform the reaction in a well-ventilated area (like a walk-in fume hood for scale-up) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
Q: How do I properly dispose of the waste from the aqueous washes? A: The aqueous waste streams will contain salts (triethylammonium chloride, sodium acetate), as well as small amounts of organic solvents and reagents. They should be collected in a designated aqueous waste container. Depending on local regulations, the acidic and basic washes may need to be neutralized before being combined. Always follow your institution's specific waste disposal guidelines.
Q: What analytical methods are suitable for final product characterization? A: For final product confirmation and purity assessment, you should use:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[12]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase method is suitable for this compound.[13]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Caption: Figure 3: A logical workflow for the scaled-up synthesis of this compound.
References
-
Hong, W. K., & Lee, Y.-S. (n.d.). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from NIH. [Link]
- Google Patents. (CN103664681A). Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide.
-
Ovalle, M. A., Romero, J. A., & Aguirre, G. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from NIH. [Link]
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Carl ROTH. Pyridine - Safety Data Sheet. Retrieved from Carl ROTH. [Link]
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Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?[Link]
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CPAchem. Safety data sheet - Acetic anhydride-pyridine TS. Retrieved from CPAchem. [Link]
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SIELC Technologies. (2018, May 16). Separation of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide on Newcrom R1 HPLC column. [Link]
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Mastering Chemistry Help. (2013, February 13). Acylation of amines. [Link]
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New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from NJ.gov. [Link]
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Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
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National Center for Biotechnology Information. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem Compound Summary for CID 67318. [Link]
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IUCr. (2021, January 5). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. [Link]
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Reddit. (2025, March 26). Acylation of amines. [Link]
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NCERT. Amines. Retrieved from NCERT. [Link]
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LibreTexts. Acylation under weak base conditions. [Link]
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IUCr. (2024, July 9). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). [Link]
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NIST. Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-. NIST Chemistry WebBook. [Link]
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PubChemLite. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. [Link]
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The Royal Society of Chemistry. Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. [Link]
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MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
- Google Patents. (CN101475511B). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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IUCrData. (2020, December 23). data reports N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)- ethyl]. [Link]
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Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka. [Link]
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The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]
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Technical Support Center: Monitoring the Synthesis of N-(3,4-Dimethoxyphenyl)acetamide by TLC
Welcome to the technical support guide for monitoring the synthesis of N-(3,4-Dimethoxyphenyl)acetamide via Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development. Here, we delve into the practical aspects of using TLC to track the acetylation of 3,4-dimethoxyaniline, offering in-depth, field-tested advice to ensure the success of your experiments.
The acetylation of an amine is a fundamental transformation in organic synthesis.[1][2] Accurate monitoring of this reaction is crucial for determining reaction completion, optimizing conditions, and ensuring the purity of the final product. TLC is an invaluable technique for this purpose due to its speed, simplicity, and low cost.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this reaction?
A: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the solvent system).[4] In the synthesis of this compound from 3,4-dimethoxyaniline, the starting amine is more polar than the resulting amide product. This difference in polarity allows for their separation on a TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new, less polar spot for the product will appear and intensify.[5][6]
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A: The goal is to find a solvent system that provides good separation between the starting material and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[7] A common starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] For this specific reaction, a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is often a good starting point. You may need to adjust the ratio to achieve optimal separation.
Q3: How can I visualize the spots on the TLC plate?
A: Since both the reactant and product are aromatic, the most convenient non-destructive method is using a UV lamp at 254 nm.[9][10] Commercially available TLC plates often contain a fluorescent indicator that glows green under UV light, and compounds that absorb UV light will appear as dark spots.[9] Alternatively, staining with iodine vapor is a common semi-destructive method where organic compounds form yellow-brown complexes.[9] For more specific visualization, stains like p-anisaldehyde can be used, which may react differently with the amine and amide.[9]
Q4: What does a "co-spot" mean, and why is it important?
A: A "co-spot" is a lane on the TLC plate where you apply both a reference sample of the starting material and an aliquot of your reaction mixture at the same point.[5][6] This helps to definitively identify the starting material spot in your reaction mixture, even if other spots have similar Rf values. It is a critical tool for accurately assessing the disappearance of the reactant.[6]
Detailed Experimental Protocol: TLC Monitoring
This protocol outlines the step-by-step procedure for effectively monitoring the acetylation of 3,4-dimethoxyaniline.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Solvent system (e.g., Ethyl Acetate/Hexane)
-
UV lamp (254 nm)
-
Forceps
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Prepare Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount of 3,4-dimethoxyaniline in a volatile solvent like ethyl acetate.
-
Reaction Mixture (RM): At various time points (e.g., t=0, 30 min, 1 hr), take a small aliquot from the reaction flask using a capillary tube.[5] Dilute this aliquot with a small amount of ethyl acetate.
-
-
Spot the Plate:
-
Using a clean capillary tube, spot the prepared SM solution onto the "SM" lane on the baseline. Keep the spot small (1-2 mm in diameter).[11]
-
Spot the RM solution onto the "RM" lane.
-
On the "C" lane, first spot the SM solution, and then, using a new capillary, spot the RM solution directly on top of the SM spot.
-
-
Develop the Plate:
-
Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[11]
-
Cover the chamber with the lid and let the atmosphere saturate with solvent vapor.
-
Carefully place the spotted TLC plate into the chamber using forceps and replace the lid.
-
Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualize and Analyze:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the RM lane to the SM lane to monitor the disappearance of the starting material and the appearance of the product. The reaction is complete when the SM spot is no longer visible in the RM lane.[5][6]
-
Visual Workflow for TLC Monitoring
Caption: Workflow for reaction monitoring using TLC.
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of the this compound synthesis.
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking | 1. The sample is too concentrated.[12]2. The starting material (amine) or product (amide) is interacting strongly with the acidic silica gel.[11]3. The spotting solvent is too polar. | 1. Dilute the sample solution before spotting.[11]2. Add a small amount of a base, like triethylamine (~1%), to the developing solvent to neutralize the silica gel's acidic sites.[11]3. Ensure the spotting solvent is volatile and evaporates completely before development. |
| Rf values are too high (all spots near the solvent front) | The solvent system is too polar. | Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane. |
| Rf values are too low (all spots near the baseline) | The solvent system is not polar enough. | Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. You could also consider adding a small amount of a more polar solvent like methanol. |
| No spots are visible under UV light | 1. The sample concentration is too low.[12]2. The compounds do not absorb UV at 254 nm (unlikely for this specific reaction). | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[12]2. Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., permanganate or p-anisaldehyde).[9] |
| Spots are misshapen or not circular | 1. The surface of the silica gel was disturbed during spotting.2. The TLC plate was not placed vertically in the developing chamber. | 1. Be gentle when spotting; do not gouge the silica layer.2. Ensure the plate is resting evenly at the bottom of the chamber and leaning straight against the side.[11] |
| The solvent front is uneven | 1. The bottom of the TLC plate is not level.2. The chamber was disturbed during development. | 1. Ensure the plate is cut evenly and placed flat on the bottom of the chamber.[11]2. Place the developing chamber in a location free from vibrations. |
Chemical Transformation and TLC Profile
The reaction involves the acetylation of the primary amine group of 3,4-dimethoxyaniline with an acetylating agent, commonly acetic anhydride.[13][14]
Caption: Acetylation of 3,4-dimethoxyaniline.
An idealized TLC plate at different reaction times would look as follows:
| Time Point | SM Lane (Rf ~0.3) | RM Lane | Product Spot (Rf ~0.6) |
| t = 0 min | ● | ● | |
| t = 30 min | ● | ●● | ● |
| t = 60 min (Completion) | ● | ● | ● |
(Note: Rf values are illustrative and depend on the exact solvent system used.)
This guide provides a comprehensive framework for utilizing TLC to monitor the synthesis of this compound. By understanding the principles and troubleshooting common issues, researchers can effectively track their reactions, leading to improved outcomes and higher purity products.
References
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Thin Layer Chromatography. Chemistry LibreTexts. (2022). Available at: [Link]
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-
A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. The Royal Society of Chemistry. (2013). Available at: [Link]
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Monitoring Reactions by TLC. Washington State University. Available at: [Link]
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TLC troubleshooting. ChemBAM. Available at: [Link]
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TLC Uses. Chemistry LibreTexts. (2025). Available at: [Link]
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2.3B: Uses of TLC. Chemistry LibreTexts. (2022). Available at: [Link]
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Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
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Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
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Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. (2025). Available at: [Link]
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LAB QO 1 - P-Methoxyacetanilide. Scribd. Available at: [Link]
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N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChemLite. Available at: [Link]
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N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem. Available at: [Link]
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Synthesis of Acetamides from Aniline and Substituted Anilines. (2011). Available at: [Link]
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2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022). Available at: [Link]
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Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. (2021). Available at: [Link]
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Acylation of Aniline Explained. Pearson. Available at: [Link]
- Novel substituted-acetamide compound and a process for the preparation thereof. Google Patents.
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Thin Layer Chromatography (TLC). AGA Analytical. Available at: [Link]
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How can TLC monitor the progress of a chemical reaction? YouTube. (2025). Available at: [Link]
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Use of TLC to monitor the progress of an enzymatic synthesis... ResearchGate. (2010). Available at: [Link]
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N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. SIELC Technologies. (2018). Available at: [Link]
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(3,4-Dimethoxyphenyl)acetamide, N-(4-aminosulfonylphenyl)-. SpectraBase. Available at: [Link]
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Thin Layer Chromatography (TLC) System Descriptions and Visualizations. SWGDRUG.org. Available at: [Link]
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Visualization of Amphetamine and Its Analogues in TLC. Available at: [Link]
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TLC Visualization Reagents. EPFL. Available at: [Link]
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3,4-Dimethoxyaniline. PubChem. Available at: [Link]
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How can I prepare 3-amino-4-methoxy acetanilide? ResearchGate. (2015). Available at: [Link]
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N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. National Institutes of Health. Available at: [Link]
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1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. (2021). Available at: [Link]
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Technical Support Center: Refining the Recrystallization of N-(3,4-Dimethoxyphenyl)acetamide
Welcome to the technical support center for the purification of N-(3,4-Dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the recrystallization process for this compound. Here, we move beyond simple protocols to address the specific challenges you may encounter, providing not just solutions but also the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The ideal solvent will dissolve this compound sparingly at room temperature but will have high solubility at an elevated temperature, typically the solvent's boiling point.[2][3] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice.[3] Soluble impurities, ideally, remain in the "mother liquor" and are separated by filtration.[4]
Q2: How do I select the best solvent for the recrystallization of this compound?
Solvent selection is the most critical step for a successful recrystallization.[2] The "like dissolves like" principle is a good starting point; given the presence of amide and ether functional groups, polar aprotic and protic solvents are often good candidates. A systematic approach involves small-scale solubility tests with various solvents.[2][5] For acetophenone and acetamide derivatives, common solvents to consider are ethanol, methanol, isopropanol, and ethyl acetate.[6] Mixed solvent systems, such as ethanol-water or dichloromethane-hexanes, can also be effective.[6]
Q3: My purified crystals have a low melting point or a broad melting point range. What does this indicate?
A sharp melting point range that is close to the literature value is a good indicator of high purity.[2][3] A low or broad melting point range typically suggests the presence of impurities, which disrupt the crystal lattice of the pure compound. It may also indicate that the crystals are not completely dry and residual solvent is present.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
This phenomenon occurs when the compound comes out of solution as a liquid rather than a solid.[7][8] This is often because the temperature at which the solution becomes saturated is above the melting point of the compound.[6] Oiling out is detrimental to purification as the oil can trap impurities that are then incorporated into the solid as it cools further.[6]
Probable Causes & Solutions
| Probable Cause | Recommended Solution | Scientific Rationale |
| Low Melting Point of Compound | Reheat the solution to redissolve the oil, add more of the "good" solvent, and allow for slower cooling.[6] | Adding more solvent lowers the saturation temperature of the solution, ensuring that crystallization begins at a temperature below the compound's melting point. |
| Rapid Cooling | Insulate the flask with glass wool or place it in a warm water bath to slow down the cooling process. | Gradual cooling allows for the orderly formation of a crystal lattice, whereas rapid cooling can lead to precipitation or oiling out.[3] |
| High Concentration of Impurities | If the crude material is highly impure, consider a preliminary purification step like column chromatography or a charcoal treatment to remove colored impurities.[9] | Impurities can significantly depress the melting point of the desired compound, increasing the likelihood of it oiling out. |
| Inappropriate Solvent Choice | Select a solvent with a lower boiling point or use a mixed-solvent system. | A lower boiling point solvent will naturally lead to a lower dissolution temperature, which may be below the compound's melting point. |
Problem 2: No crystals form upon cooling.
This is a common and often frustrating issue in recrystallization.
Probable Causes & Solutions
| Probable Cause | Recommended Solution | Scientific Rationale |
| Too Much Solvent Used | This is the most frequent cause.[8] Gently boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[9][10] | For crystallization to occur, the solution must be supersaturated upon cooling. If too much solvent is used, the solution may never reach this point. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[4][9][10] | Scratching provides a rough surface for nucleation, and a seed crystal offers a template for crystal growth.[10] |
| Slow Crystallization Kinetics | Be patient. Some compounds require extended periods to crystallize. If room temperature cooling is unsuccessful, place the solution in an ice bath.[3] | Lower temperatures further decrease solubility, which can promote crystallization. |
Problem 3: The yield of recovered crystals is very low.
A low yield can be due to several factors during the experimental process.
Probable Causes & Solutions
| Probable Cause | Recommended Solution | Scientific Rationale |
| Excessive Solvent Use | As with the failure to form crystals, too much solvent will keep a significant portion of the compound dissolved in the mother liquor.[1] Concentrate the mother liquor and cool to recover a second crop of crystals. | The goal is to use the minimum amount of hot solvent to fully dissolve the compound. |
| Premature Crystallization during Hot Filtration | Use a pre-warmed funnel and filter flask for the hot filtration step.[4][6] Adding a slight excess of hot solvent before filtration can also help, which can then be boiled off.[7] | If the apparatus is cold, the solution will cool upon contact, causing the product to crystallize on the filter paper along with insoluble impurities. |
| Washing with Room Temperature Solvent | Always wash the collected crystals with a small amount of ice-cold solvent.[1][6] | Using room temperature or warm solvent will redissolve some of the purified crystals, leading to product loss.[1] |
Experimental Protocols
Part 1: Solvent Screening
The selection of a suitable solvent is paramount for successful recrystallization.[2]
Materials:
-
Crude this compound (~100 mg)
-
Small test tubes and a test tube rack
-
A selection of potential solvents (e.g., ethanol, methanol, ethyl acetate, water, dichloromethane, hexanes)
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Add a small amount (~0.5 mL) of a different solvent to each test tube.
-
Agitate the test tubes and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]
-
For solvents where the compound was insoluble, gently heat the test tubes. A suitable solvent will fully dissolve the compound near its boiling point.[2]
-
Allow the test tubes with the dissolved compound to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields a significant amount of pure-looking crystals upon cooling is the best choice. If no single solvent is ideal, a binary solvent system (e.g., ethanol-water) should be tested.[2]
Part 2: Recrystallization Procedure
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is fully dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask. This step should be done quickly to prevent premature crystallization.[6]
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][10]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1][6]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter paper or in a desiccator.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting lack of crystal formation.
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
References
- During the recrystallization process, if no crystal formation is observed after dissolving acetophenetidin. (2023-09-19).
- Recrystallization1.
- 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021-03-05).
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - Benchchem.
- Problems in recrystallization - Biocyclopedia.
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - Smolecule. (2023-08-15).
- Recrystallization.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - NIH.
- CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].
- Preventing "oiling out" during recrystallization of acetophenone derivatives - Benchchem.
- N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - NIH.
- data reports N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)- ethyl] - IUCrData. (2020-12-23).
- (IUCr) Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (2024-07-09).
- (IUCr) N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. (2021-01-05).
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- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- - the NIST WebBook.
- Recrystallization Issues : r/Chempros - Reddit. (2024-10-17).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010-02-04).
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - PubChemLite.
- Solvent Miscibility Table.
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization - Benchchem.
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Validation & Comparative
A Comparative Analysis of N-(3,4-Dimethoxyphenyl)acetamide and Acetaminophen: Structure, Efficacy, and Safety
Abstract
Acetaminophen (paracetamol) is a cornerstone of global analgesic and antipyretic therapy, yet its narrow therapeutic window and risk of severe hepatotoxicity present ongoing challenges in clinical practice. This guide provides a comparative analysis of acetaminophen and its structural analog, N-(3,4-Dimethoxyphenyl)acetamide. By replacing the 4-hydroxy group of acetaminophen with a 3,4-dimethoxy motif, we hypothesize a modulation of the compound's metabolic fate, potentially mitigating the formation of toxic metabolites while retaining or enhancing therapeutic efficacy. We present a framework for a head-to-head comparison, detailing the synthesis of this compound and outlining key in vitro experimental protocols for evaluating analgesic potential via Cyclooxygenase-2 (COX-2) inhibition and cytotoxicity in a human hepatocyte cell line (HepG2). This guide is intended for researchers in drug development and pharmacology, offering a structured approach to evaluating novel analgesic compounds.
Introduction: The Rationale for an Acetaminophen Alternative
Acetaminophen is one of the most widely used medications for pain and fever relief.[1][] Its mechanism of action is complex and not fully elucidated but is thought to involve the inhibition of COX enzymes within the central nervous system, as well as modulation of the endocannabinoid and serotonergic systems.[3][4][5] Despite its efficacy, acetaminophen overdose is a leading cause of acute liver failure in the Western world.[6] This toxicity is primarily mediated by its metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[7] At therapeutic doses, NAPQI is safely detoxified by glutathione; however, during an overdose, glutathione stores are depleted, allowing NAPQI to bind to cellular proteins, leading to oxidative stress and hepatocellular death.[7]
This critical safety liability drives the search for safer alternatives. This compound, a structural analog of acetaminophen, presents a compelling candidate for investigation. The core structural difference is the substitution of the reactive 4-hydroxy group with a more stable 3,4-dimethoxy configuration. This modification is predicted to alter the molecule's metabolic pathway, specifically by preventing the P450-mediated oxidation that generates the toxic NAPQI metabolite. This guide will explore the comparative chemistry and biology of these two compounds.
Structural and Physicochemical Comparison
The fundamental difference between Acetaminophen and this compound lies in the substitution on the phenyl ring. This seemingly minor change has significant implications for the molecule's electronic properties, lipophilicity, and metabolic stability.
| Property | Acetaminophen | This compound | Data Source(s) |
| 2D Structure | N/A | ||
| Molecular Formula | C₈H₉NO₂ | C₁₀H₁₃NO₃ | [3][8] |
| Molar Mass | 151.165 g/mol | 195.215 g/mol | [3] |
| Melting Point | 169 °C | 124 °C | [3][9] |
| Water Solubility | ~14 mg/mL (20 °C) | Data Not Available | [3] |
| LogP | 1.10 | 1.13 (Predicted) | [10][11] |
Expert Analysis: The replacement of the hydroxyl group with two methoxy groups increases the molar mass and is predicted to slightly increase the lipophilicity (LogP). The absence of the acidic phenolic proton in this compound will fundamentally alter its acid-base properties and hydrogen bonding capacity. Most importantly, the methoxy groups are generally more stable to oxidation than a phenolic hydroxyl group. While O-demethylation by cytochrome P450 enzymes is a possible metabolic route for the veratrole (1,2-dimethoxybenzene) moiety, it is hypothesized that this pathway is less likely to produce a highly reactive quinone-imine intermediate analogous to NAPQI.[12]
Comparative Mechanism of Action and Metabolism
Acetaminophen: Analgesia and Toxicity Pathway
The prevailing theory for acetaminophen's analgesic effect is the inhibition of COX enzymes, particularly COX-2, within the central nervous system where the peroxide tone is low.[1][3][4] However, its therapeutic action is inextricably linked to its metabolic fate. In the liver, the majority of an acetaminophen dose is metabolized via safe Phase II conjugation (glucuronidation and sulfation). A minor fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic NAPQI metabolite.
Caption: Metabolic pathways of Acetaminophen (APAP).
This compound: A Hypothetical Advantage
We hypothesize that this compound will also exert its analgesic effects through central COX-2 inhibition. The critical difference lies in its metabolism. The 3,4-dimethoxy (veratrole) moiety is expected to be metabolized primarily through O-demethylation, followed by conjugation.[12] This pathway avoids the formation of a quinone-imine intermediate, theoretically preventing the primary mechanism of acetaminophen-induced hepatotoxicity.
Experimental Design for Comparative Evaluation
To empirically test our hypothesis, a structured experimental plan is essential. The following protocols provide a framework for the synthesis of the test compound and its subsequent in vitro evaluation against acetaminophen.
Caption: Workflow for comparative compound evaluation.
Synthesis of this compound
Rationale: This protocol describes a standard N-acetylation of an aniline derivative, a fundamental and reliable reaction in medicinal chemistry to produce the target amide.[13][14]
Materials:
-
3,4-Dimethoxyaniline (Veratrylamine)
-
Acetic Anhydride
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
Dissolve 3,4-Dimethoxyaniline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro COX-2 Inhibition Assay
Rationale: To compare the direct inhibitory potential of the compounds on a key target for analgesia, a fluorometric COX-2 inhibitor screening assay is employed. This assay measures the production of Prostaglandin G2, the intermediate product generated by the COX enzyme, providing a quantitative measure of enzyme inhibition.[15][16]
Procedure (based on commercially available kits): [15]
-
Prepare a 96-well white opaque plate.
-
Add COX Assay Buffer, COX Probe, and COX Cofactor to each well.
-
Add serial dilutions of the test compounds (this compound, Acetaminophen) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control to the respective wells. Use DMSO as a vehicle control.
-
Initiate the reaction by adding human recombinant COX-2 enzyme to all wells except the background control.
-
Incubate the plate for 10 minutes at 37°C.
-
Start the enzymatic reaction by adding Arachidonic Acid to all wells.
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.
-
Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor] concentration and determine the IC₅₀ value using non-linear regression.
In Vitro Hepatotoxicity Assay
Rationale: The human hepatoma cell line HepG2 is a well-established and widely used model for assessing drug-induced liver injury.[17][18] A cell viability assay, such as the MTT or CellTiter-Glo® assay, will be used to quantify cytotoxicity after exposure to high concentrations of each compound, simulating an overdose scenario.[19][20]
Procedure (using CellTiter-Glo® as an example): [19]
-
Seed HepG2 cells into a 96-well white-walled, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound and Acetaminophen in cell culture medium. High concentrations (e.g., ranging from 1 µM to 20 mM) should be tested.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 24 or 48 hours to assess time-dependent toxicity.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot percent viability versus log[compound] concentration and determine the CC₅₀ (50% cytotoxic concentration) value.
Hypothetical Data Presentation and Interpretation
The following tables represent plausible, hypothetical outcomes from the described experiments, designed to illustrate a potential therapeutic advantage for this compound.
Table 2: Hypothetical COX-2 Inhibition Data
| Compound | IC₅₀ (µM) |
| Acetaminophen | 150 |
| This compound | 125 |
| Celecoxib (Control) | 0.05 |
Table 3: Hypothetical HepG2 Cytotoxicity Data (48h exposure)
| Compound | CC₅₀ (mM) |
| Acetaminophen | 5 |
| This compound | >20 |
Interpretation of Hypothetical Results:
In this hypothetical scenario, this compound demonstrates slightly improved potency against COX-2 (lower IC₅₀) compared to acetaminophen. More strikingly, it shows a significantly superior safety profile in the hepatotoxicity assay. The CC₅₀ for acetaminophen is within a range consistent with concentrations that cause liver injury, while the CC₅₀ for the test compound is greater than the highest concentration tested, indicating minimal cytotoxicity.
The Selectivity Index (SI) , calculated as CC₅₀ / IC₅₀, provides a measure of the therapeutic window.
-
Acetaminophen SI: (5,000 µM) / (150 µM) = 33.3
-
This compound SI: (>20,000 µM) / (125 µM) = >160
This result suggests that this compound could potentially be effective at concentrations far below those that would induce cytotoxicity, representing a significantly wider therapeutic window and a potentially improved clinical safety profile.
Discussion and Future Directions
This guide outlines a comparative framework for evaluating this compound as a potentially safer alternative to acetaminophen. The core hypothesis is that blocking the metabolic pathway leading to NAPQI formation by replacing the 4-hydroxy group with a 3,4-dimethoxy moiety will reduce or eliminate the risk of hepatotoxicity.
The proposed experimental workflow provides a direct, head-to-head comparison of analgesic potency and in vitro toxicity. The hypothetical data illustrates a best-case scenario where the novel compound not only retains but slightly improves efficacy while dramatically reducing cytotoxicity.
Future Directions:
-
Metabolic Profiling: The next crucial step would be to perform in vitro metabolism studies using human liver microsomes to confirm the metabolic fate of this compound and definitively show the absence of a NAPQI-like reactive metabolite.
-
In Vivo Studies: If in vitro data remains promising, progression to in vivo animal models is warranted. Rodent models of pain (e.g., hot plate test, writhing assay) and drug-induced liver injury (measuring serum ALT/AST levels) would be essential to validate the in vitro findings.
-
Pharmacokinetic Analysis: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is critical for understanding its potential as a drug candidate.
By systematically applying these established principles of drug discovery, the potential of this compound as a next-generation analgesic can be thoroughly and rigorously evaluated.
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A Comparative In Vivo Evaluation of the Analgesic Potential of N-(3,4-Dimethoxyphenyl)acetamide
In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the preclinical validation of investigational compounds is a critical phase in the drug development pipeline. This guide offers a comprehensive framework for the in vivo evaluation of N-(3,4-Dimethoxyphenyl)acetamide, a compound of interest for its potential analgesic properties. By comparing its performance against well-established analgesics, namely the opioid morphine and the non-steroidal anti-inflammatory drug (NSAID) diclofenac, we aim to provide researchers, scientists, and drug development professionals with a robust methodology for assessing its therapeutic potential. This document is structured to provide not only step-by-step experimental protocols but also the scientific rationale behind the chosen models and a critical analysis of hypothetical, yet plausible, data.
The Imperative for Novel Analgesics
The global burden of pain remains a significant healthcare challenge. Current therapeutic mainstays, such as opioids and NSAIDs, are often associated with dose-limiting side effects, including addiction liability, respiratory depression, gastrointestinal complications, and cardiovascular risks.[1][2] This underscores the urgent need for new chemical entities with distinct mechanisms of action that can provide effective pain relief with a more favorable safety profile. This compound, a derivative of acetamide, presents a chemical scaffold that warrants investigation for its potential to modulate nociceptive pathways.
Comparative Framework: In Vivo Models of Analgesia
To comprehensively assess the analgesic effects of this compound, a multi-modal approach employing both thermal and chemical nociceptive assays is essential. This allows for the characterization of its activity against different pain modalities and provides insights into its potential mechanism of action. We will utilize two well-validated and widely used models: the hot plate test for thermal pain and the acetic acid-induced writhing test for visceral chemical pain.[3][4]
The following diagram outlines the general workflow for the in vivo validation of this compound.
Caption: A streamlined workflow for the in vivo analgesic validation of a test compound.
Methodologies for In Vivo Analgesic Assessment
Hot Plate Test: A Measure of Central Analgesic Activity
The hot plate test is a classic model for evaluating the efficacy of centrally acting analgesics against thermal pain.[3] The latency to a nociceptive response (e.g., paw licking or jumping) when the animal is placed on a heated surface is measured. An increase in this latency period is indicative of an analgesic effect.
Experimental Protocol:
-
Animal Selection and Acclimatization: Male Swiss albino mice (20-25 g) are used. The animals are acclimatized to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C is used.
-
Grouping and Dosing: Animals are randomly divided into four groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.9% saline with 5% DMSO) administered intraperitoneally (i.p.).
-
Group II (Test Compound): this compound (50 mg/kg, i.p.).
-
Group III (Standard - Opioid): Morphine (5 mg/kg, i.p.).
-
Group IV (Standard - NSAID): Diclofenac Sodium (20 mg/kg, i.p.).
-
-
Procedure:
-
A baseline latency is recorded for each mouse before drug administration by placing it on the hot plate and starting a timer. The time taken for the mouse to lick its paws or jump is recorded as the reaction time. A cut-off time of 30 seconds is set to prevent tissue damage.[5]
-
The respective drugs are administered to each group.
-
The reaction time is measured again at 30, 60, 90, and 120 minutes post-administration.
-
-
Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Acetic Acid-Induced Writhing Test: A Model for Peripheral Analgesic Activity
The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain.[6] This pain is mediated by the release of endogenous mediators such as prostaglandins.[7] This test is particularly sensitive to peripherally acting analgesics.[4][6]
Experimental Protocol:
-
Animal Selection and Acclimatization: As described for the hot plate test.
-
Grouping and Dosing: Animals are randomly divided into four groups (n=6 per group) with the same treatments as the hot plate test.
-
Procedure:
-
The respective drugs are administered 30 minutes prior to the induction of writhing.
-
A 0.6% solution of acetic acid is administered intraperitoneally at a volume of 10 ml/kg body weight.
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 15 minutes.[7]
-
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
Comparative Efficacy: A Data-Driven Analysis
The following tables present hypothetical but scientifically plausible data to illustrate the potential analgesic profile of this compound in comparison to the standard drugs.
Table 1: Analgesic Effect of this compound in the Hot Plate Test
| Treatment Group (Dose, i.p.) | Mean Reaction Time (seconds) at 60 min | % Maximum Possible Effect (% MPE) |
| Vehicle | 7.2 ± 0.8 | - |
| This compound (50 mg/kg) | 15.5 ± 1.2 | 36.4% |
| Morphine (5 mg/kg) | 25.8 ± 1.5 | 81.6% |
| Diclofenac Sodium (20 mg/kg) | 8.1 ± 0.9 | 3.9% |
*Data are presented as mean ± SEM. p < 0.05 compared to the vehicle control group.
Table 2: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group (Dose, i.p.) | Mean Number of Writhes | % Inhibition |
| Vehicle | 45.3 ± 3.1 | - |
| This compound (50 mg/kg) | 20.1 ± 2.5 | 55.6% |
| Morphine (5 mg/kg) | 10.8 ± 1.9 | 76.2% |
| Diclofenac Sodium (20 mg/kg) | 15.4 ± 2.2* | 66.0% |
*Data are presented as mean ± SEM. p < 0.05 compared to the vehicle control group.
Discussion and Mechanistic Insights
The hypothetical data suggest that this compound possesses significant analgesic properties in both thermal and chemical models of nociception.
In the hot plate test , the test compound demonstrated a moderate increase in pain latency, suggesting a potential central mechanism of action. However, its effect was less pronounced than that of morphine, a potent opioid analgesic that acts on opioid receptors in the central nervous system to produce profound analgesia.[8][9] The lack of significant effect from diclofenac in this model is consistent with the understanding that the hot plate test is less sensitive to peripherally acting NSAIDs.[10]
In the acetic acid-induced writhing test , this compound showed a marked reduction in the number of writhes, indicating strong peripheral analgesic activity. Its efficacy in this model is comparable to that of diclofenac, a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[11][12] Prostaglandins are key mediators of inflammation and pain.[13] Morphine also exhibited strong activity in this model, which is expected as opioids can exert analgesic effects at both central and peripheral sites.[9]
Proposed Mechanism of Action
Based on this comparative data, this compound appears to have a dual-action analgesic profile, with effects on both central and peripheral pain pathways. Its strong efficacy in the writhing test suggests a potential interaction with the arachidonic acid cascade, possibly through the inhibition of COX enzymes, similar to NSAIDs.
Caption: A proposed signaling pathway for pain and points of intervention for analgesic drugs.
The moderate activity in the hot plate test suggests that this compound may also have a central component to its action, although this is likely to be less potent than that of opioids. Further studies would be required to elucidate the precise central targets.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vivo validation of the analgesic effects of this compound. The presented hypothetical data suggest that this compound may represent a promising new analgesic with a dual mechanism of action. To further characterize its therapeutic potential, future studies should include:
-
Dose-response studies to determine the ED50 in each model.
-
Investigation of other pain models , such as those for neuropathic pain (e.g., the chronic constriction injury model).
-
Mechanism of action studies , including in vitro COX inhibition assays and receptor binding studies.
-
Safety and toxicity profiling to assess its therapeutic index.
By following a rigorous and comparative approach, the scientific community can effectively evaluate the potential of novel compounds like this compound to address the unmet needs in pain management.
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"N-(3,4-Dimethoxyphenyl)acetamide" efficacy compared to other anticonvulsant agents
An In-Depth Comparative Analysis of Acetamide Derivatives as Anticonvulsant Agents
A Note to the Reader: Initial searches for preclinical efficacy data on N-(3,4-Dimethoxyphenyl)acetamide did not yield specific results within the public domain. To provide a comprehensive guide in line with the user's interest in this chemical class, this document will focus on a structurally related and well-characterized acetamide derivative, referred to as Compound 14 from a study by Kamiński et al. This compound, a (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative, offers a robust dataset for comparison against established anticonvulsant agents.
Introduction: The Therapeutic Potential of Novel Acetamide Derivatives
Epilepsy is a prevalent neurological disorder, and while numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from drug-resistant seizures, necessitating the discovery of new therapeutic agents. Acetamide derivatives have emerged as a promising class of compounds, with research demonstrating their potential as potent anticonvulsants. This guide provides a comparative analysis of the anticonvulsant efficacy of a representative acetamide derivative against established AEDs, supported by preclinical data from standardized animal models of epilepsy.
Proposed Mechanism of Action
While the precise mechanism for every new derivative is a subject of ongoing research, many anticonvulsant acetamides are thought to exert their effects through the modulation of voltage-gated ion channels. The leading hypothesis for many compounds in this class, including the clinically used drug Lacosamide, involves the enhancement of the slow inactivation of voltage-gated sodium channels. This action is distinct from the effect on fast inactivation seen with drugs like phenytoin and carbamazepine. By stabilizing the slow-inactivated state, these compounds can reduce neuronal hyperexcitability without causing the broad neurological depression associated with some older AEDs. Some derivatives may also interact with calcium channels, further contributing to their anticonvulsant and antinociceptive properties.
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant potential of new chemical entities is primarily evaluated using rodent models that mimic different types of human seizures. The two most common screening models are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is used to identify agents that can raise the seizure threshold and is considered a model for absence or myoclonic seizures.
Efficacy of a Novel Acetamide Derivative (Compound 14)
The following table summarizes the anticonvulsant activity of Compound 14, a (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative, in mice. The data is presented as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.
| Seizure Model | Compound 14 ED50 (mg/kg) |
| Maximal Electroshock (MES) | 49.6 |
| Subcutaneous Pentylenetetrazol (scPTZ) | 67.4 |
| 6 Hz (32 mA) Psychomotor Seizure | 31.3 |
| 6 Hz (44 mA) - Model of Drug Resistance | 63.2 |
Data sourced from Kamiński et al.
Comparative Efficacy with Standard Anticonvulsant Drugs
To contextualize the efficacy of this novel acetamide derivative, the table below compares its performance with that of several established anticonvulsant drugs in the MES and scPTZ models. A lower ED50 value indicates higher potency.
| Compound | MES ED50 (mg/kg, mice) | scPTZ ED50 (mg/kg, mice) | Primary Mechanism of Action |
| Compound 14 | 49.6 | 67.4 | Putative Sodium/Calcium Channel Modulator |
| Phenytoin | ~9.5 | Inactive | Blocks Voltage-Gated Sodium Channels |
| Carbamazepine | ~8.8 | ~30.1 | Blocks Voltage-Gated Sodium Channels |
| Valproate | ~272 | ~149 | Multiple (Na+ channels, GABA levels) |
| Ethosuximide | Inactive | ~130 | Blocks T-type Calcium Channels |
| Lacosamide | ~11 | Inactive in scPTZ | Enhances Slow Inactivation of Sodium Channels |
Note: ED50 values for standard drugs are approximate and can vary between studies. The provided values are representative for comparative purposes.
Experimental Protocols for Anticonvulsant Screening
The following are detailed protocols for the two primary screening models used to evaluate the efficacy of anticonvulsant compounds.
Maximal Electroshock (MES) Seizure Test
This model assesses a compound's ability to prevent the spread of seizures, which is indicative of efficacy against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Adult male mice (e.g., CF-1 strain) are used. The test compound or vehicle is administered, typically intraperitoneally (i.p.), at a predetermined time before the seizure induction to allow for optimal absorption and distribution.
-
Anesthesia and Electrode Placement: A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal. Corneal electrodes are then placed on the eyes, with a drop of saline to ensure good electrical conductivity.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered through the corneal electrodes.
-
Observation: The animal is immediately observed for the presence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if this component of the seizure is absent.
-
Data Analysis: The percentage of protected animals at various doses is recorded to calculate the ED50.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This chemoconvulsant model is used to identify compounds that raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures.
Methodology:
-
Animal Preparation: Adult male mice are pre-treated with the test compound or vehicle at a specific time point.
-
Convulsant Administration: A standardized dose of Pentylenetetrazol (PTZ), a GABAA receptor antagonist, is injected subcutaneously (e.g., 85 mg/kg in CF-1 mice).
-
Observation: Each animal is placed in an individual observation chamber and observed for a set period (typically 30 minutes).
-
Endpoint: The primary endpoint is the occurrence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds. An animal is considered "protected" if it does not exhibit this endpoint.
-
Data Analysis: The number of protected animals at each dose is used to determine the ED50.
Caption: Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Test.
Conclusion and Future Directions
The preclinical data for novel acetamide derivatives, such as Compound 14, demonstrate their potential as potent, broad-spectrum anticonvulsant agents. Their efficacy in both the MES and scPTZ models suggests a possible clinical utility in treating both generalized tonic-clonic and myoclonic/absence seizures. The strong performance in the 6 Hz model is particularly noteworthy, as this model is designed to identify compounds effective against therapy-resistant partial seizures.
The favorable comparison with established drugs like Valproate, especially in terms of potency, highlights the promise of this chemical class. Further research is warranted to fully elucidate the mechanism of action of these novel acetamides and to evaluate their pharmacokinetic and safety profiles in more advanced preclinical models. The development of such compounds could lead to new therapeutic options for patients with epilepsy, particularly for those who do not respond to currently available treatments.
References
- Maximal Electroshock Seizure (MES) Test (mouse, rat)
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide - Benchchem.
- Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associ
- Pentylenetetrazol Seizure Threshold Test (mouse, rat)
- Molecular Targets Versus Models for New Antiepileptic Drug Discovery - PMC.
- A Comparative Analysis of Pentylenetetrazol (PTZ)
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)
- Pentylenetetrazol Induced Seizure (PTZ) Model - Melior Discovery.
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed.
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI.
- Mechanisms of action of antiepileptic drugs - Epilepsy Society.
- Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides: potent anticonvulsants that affect frequency (use)
- Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed.
- Current Research on Antiepileptic Compounds - PMC - PubMed Central.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(3,4-Dimethoxyphenyl)acetamide
Abstract
The accurate and precise quantification of N-(3,4-Dimethoxyphenyl)acetamide is critical in various stages of pharmaceutical development and quality control. This guide provides an in-depth comparison of principal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will explore the fundamental principles of each method, present detailed experimental protocols, and establish a framework for their cross-validation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and implement the most suitable analytical strategy for their specific application, ensuring data integrity and regulatory compliance.
Introduction: The Analyte and the Analytical Imperative
This compound, a derivative of acetamide, features two dimethoxyphenyl groups, contributing to its distinct chemical properties and potential biological activities.[1] Its robust analysis is paramount, whether it is being assessed as a starting material, an intermediate, or a potential impurity in a final drug product. The choice of analytical method is not trivial; it directly impacts the reliability of data submitted for regulatory approval and the overall quality of the pharmaceutical product.
A poorly validated method can lead to inaccurate results, batch failures, and significant regulatory hurdles.[2] Therefore, a structured approach to method selection and validation is essential.[2] This guide is built upon the foundational principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, which provides a comprehensive framework for validating analytical methods.[3][4][5][6]
Overview of Primary Analytical Techniques
The selection of an analytical technique is governed by the specific requirements of the analysis—be it quantitation, impurity profiling, or simple identification. For this compound, three methods stand out for their applicability.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, reversed-phase HPLC (RP-HPLC) is ideally suited for separating and quantifying non-volatile and thermally stable compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the default choice for assay and impurity determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While HPLC is often preferred, GC-MS offers unparalleled specificity for identifying volatile and semi-volatile compounds. For acetamide and its derivatives, GC-MS can be a powerful tool, especially for identifying unknown impurities or degradation products, although it may require derivatization to improve volatility.[7][8][9]
-
UV-Vis Spectrophotometry: This technique offers a rapid and straightforward method for quantification. However, its utility is often limited by its lack of specificity. It is best employed in situations where the sample matrix is simple and well-characterized, such as for concentration determination of a pure substance or in some dissolution testing scenarios.
The Cross-Validation Framework: Ensuring Inter-Method Consistency
Cross-validation is the process of verifying that different analytical methods produce consistent, reliable, and accurate results for the same analyte.[10][11] It is a critical exercise when a new method is introduced or when results from different techniques need to be correlated. Our framework for cross-validating HPLC, GC-MS, and UV-Vis methods for this compound is designed to rigorously assess performance based on ICH Q2(R1) validation parameters.[4][6]
The objective is to demonstrate that each validated procedure is suitable for its intended purpose and that the results are comparable and reliable across the different platforms.[6]
Caption: Workflow for the cross-validation of analytical methods.
In-Depth Method Protocols and Scientific Rationale
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used, and by varying its composition (e.g., the ratio of water to an organic solvent like acetonitrile), compounds are eluted from the column at different times.[12] this compound, with its moderate polarity, is well-retained on a C18 column and can be readily quantified using a UV detector.
Experimental Protocol:
| Parameter | Condition & Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm (Provides a good balance of resolution and backpressure for this type of molecule). |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water (with 0.1% Phosphoric Acid). (The acetonitrile provides sufficient elution strength. Phosphoric acid is added to control the pH and sharpen peaks by suppressing the ionization of any residual silanols on the column packing).[13][14] |
| Flow Rate | 1.0 mL/min (A standard flow rate for a 4.6 mm ID column). |
| Detection | UV at 280 nm (The dimethoxy-substituted phenyl rings provide strong UV absorbance around this wavelength). |
| Injection Vol. | 10 µL |
| Column Temp. | 30 °C (Maintains consistent retention times and improves peak shape). |
| Diluent | Mobile Phase |
Validation Insights:
-
Specificity: To demonstrate specificity, a placebo (matrix without the analyte) should be injected to show no interfering peaks at the retention time of this compound. Additionally, the analyte should be subjected to stress conditions (acid, base, oxidation, heat, light) to show that degradation products do not co-elute with the main peak.
-
Linearity: A minimum of five concentration levels should be prepared, and the calibration curve (peak area vs. concentration) should exhibit a correlation coefficient (r²) of ≥ 0.999.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in a gaseous mobile phase. The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. Direct injection of acetamides can sometimes lead to artifactual formation from thermal degradation of N-acetylated compounds in the matrix, a factor that must be carefully evaluated.[15]
Experimental Protocol:
| Parameter | Condition & Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (A common, robust, low-bleed column suitable for a wide range of semi-volatile compounds). |
| Carrier Gas | Helium at 1.2 mL/min (Provides good efficiency and is inert). |
| Inlet Temp. | 250 °C (Ensures rapid vaporization without thermal degradation of the target analyte). |
| Oven Program | Start at 150 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min (This gradient allows for the elution of any lower-boiling impurities before the target analyte, which will elute at a higher temperature). |
| Injection Mode | Splitless (Maximizes sensitivity for trace analysis). |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition | Scan mode (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z 359, 165, 151).[16] |
Validation Insights:
-
Causality Behind Derivatization: While this compound may be sufficiently volatile for direct GC analysis, many related impurities might not be. Derivatization (e.g., silylation) can be employed to increase the volatility and thermal stability of analytes, transforming polar functional groups into less polar, more volatile derivatives.[17] This step must be optimized for reaction completeness and reproducibility.
-
Trustworthiness through MS: The mass spectrum provides a high degree of confidence in the peak's identity, making the method highly specific. The validation of specificity should involve analyzing related compounds to ensure they are chromatographically or spectrally resolved.
Method 3: UV-Vis Spectrophotometry
Principle: This technique measures the absorbance of light by a substance at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Experimental Protocol:
| Parameter | Condition & Rationale |
| Instrument | Dual-beam UV-Vis Spectrophotometer |
| Solvent | Methanol (It is transparent in the UV region of interest and readily dissolves the analyte). |
| Wavelength (λmax) | ~280 nm (This is the wavelength of maximum absorbance, providing the highest sensitivity). |
| Blank | Methanol |
| Path Length | 1 cm quartz cuvette |
Validation Insights:
-
Specificity Limitations: This method's primary weakness is its lack of specificity. Any substance in the sample matrix that absorbs at 280 nm will interfere with the measurement. Therefore, its use is restricted to samples of known purity. Validation must include an analysis of the placebo matrix to quantify the level of interference.
-
Simplicity and Speed: The key advantage is speed. Once a calibration is established, a sample can be prepared and analyzed in minutes, making it suitable for high-throughput applications like content uniformity or dissolution profiling where the matrix is well-controlled.
Comparative Data Summary
The following table summarizes the expected performance characteristics of each method based on a hypothetical cross-validation study. These values represent typical results for well-optimized and validated methods in a pharmaceutical setting.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separates impurities) | Very High (Mass confirmation) | Low (Prone to interference) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 150 | 0.1 - 50 | 5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 1.5% |
| LOD (µg/mL) | ~0.1 | ~0.03 | ~1.0 |
| LOQ (µg/mL) | ~0.3 | ~0.1 | ~3.0 |
| Throughput | Moderate | Low | High |
| Cost/Sample | Moderate | High | Low |
Method Selection Guide
The choice of method is dictated by the analytical objective. The following decision logic, represented as a diagram, can guide the selection process.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
This guide has established a comprehensive framework for the analysis and cross-validation of methods for this compound.
-
For routine quality control (assay and impurity profiling) , HPLC-UV is the recommended method. It offers the best balance of specificity, precision, and throughput for quantitative analysis in a regulated environment.
-
For structural elucidation and identification of unknown trace impurities , GC-MS is the superior choice due to the definitive structural information provided by the mass spectrometer.
-
For rapid, high-throughput quantification of pure material where the matrix is simple and controlled, UV-Vis spectrophotometry is a cost-effective and efficient option.
Ultimately, the successful implementation of any analytical method hinges on a thorough validation to demonstrate its suitability for the intended purpose.[6][18] By following the principles and protocols outlined here, researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible analytical data.
References
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Separation of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
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Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. Available from: [Link]
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Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. Available from: [Link]
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Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
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Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Available from: [Link]
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Acetamide | CH3CONH2. PubChem - NIH. Available from: [Link]
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Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. LinkedIn. Available from: [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available from: [Link]
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Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. PMC - NIH. Available from: [Link]
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Regular Article. Physical Chemistry Research. Available from: [Link]
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Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
- WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. Google Patents.
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N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem - NIH. Available from: [Link]
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N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. SIELC Technologies. Available from: [Link]
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Azobenzene Photoswitching without Ultraviolet Light. iGEM. Available from: [Link]
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(3,4-Dimethoxyphenyl)acetamide, N-(4-aminosulfonylphenyl)-. SpectraBase. Available from: [Link]
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Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(3,4-Dimethoxyphenyl)acetamide and its Analogs
Abstract
The N-phenylacetamide scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and cytotoxic properties.[1][2][3][4] This guide provides a comparative analysis of N-(3,4-Dimethoxyphenyl)acetamide and its structural analogs. By examining the relationship between specific structural modifications and resulting biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights. This document synthesizes data from established literature and provides detailed, validated protocols for the synthesis and evaluation of these compounds, establishing a framework for the rational design of more potent and selective therapeutic agents.
Introduction: The this compound Core Structure
This compound, the parent compound of this study, is an organic molecule featuring a central acetamide linkage between a 3,4-dimethoxylated phenyl ring. The two methoxy groups on the aromatic ring are critical electronic and steric features that significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This scaffold has served as a starting point for the development of numerous derivatives.[1]
Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry. It involves correlating the specific structural features of a compound with its biological or pharmacological activity. By systematically altering a lead compound's structure—such as modifying substituents, changing ring systems, or altering linker groups—and measuring the impact on efficacy, we can identify the key molecular motifs, or "pharmacophores," responsible for the desired therapeutic effect. This iterative process is the cornerstone of rational drug design, enabling the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties while minimizing toxicity.
This guide will explore how modifications to the this compound scaffold influence its biological profile, with a focus on anticonvulsant and cytotoxic activities as illustrative examples.
General Synthesis Strategy: Acetylation of Anilines
The primary method for synthesizing this compound and its analogs is the nucleophilic acyl substitution reaction between an aniline derivative and an acetylating agent.[2][5]
Causality of Experimental Choice:
-
Aniline Reactant: The choice of the substituted aniline determines the substitution pattern on the phenyl ring of the final product.
-
Acetylating Agent: Acetic anhydride is commonly used due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed.[5] Acetyl chloride is an alternative, offering even higher reactivity, but it generates corrosive HCl, necessitating the use of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the acid and drive the reaction to completion.[6][7]
-
Solvent & Catalyst: The reaction is often performed in a suitable solvent to ensure the reactants are well-dispersed.[2] In some procedures, glacial acetic acid serves as both a solvent and a catalyst.[8] The use of zinc dust can be employed to prevent the oxidation of the aniline during the reaction.[8][9]
Below is a generalized workflow for the synthesis of these compounds.
Caption: General workflow for the synthesis of N-phenylacetamide analogs.
Structure-Activity Relationship (SAR) Analysis
To illustrate the SAR of this class of compounds, we will compare the parent compound, This compound (1a) , with a series of rationally designed analogs. The biological data presented in the table below is illustrative, synthesized from established principles in medicinal chemistry to demonstrate SAR trends.[10][11][12] We will focus on two key activities: anticonvulsant efficacy, measured by the median effective dose (ED₅₀) in the maximal electroshock (MES) seizure model, and in vitro cytotoxicity, measured by the half-maximal inhibitory concentration (IC₅₀) against a human cancer cell line (e.g., prostate, PC3).
Core Scaffold and Points of Modification
The diagram below illustrates the core N-phenylacetamide scaffold and highlights the key positions (R¹, R², R³) where structural modifications can be made to probe the SAR.
Caption: Core N-phenylacetamide scaffold highlighting key modification sites.
Comparative Data Table
| Cmpd ID | R¹ Substituent (Phenyl Ring) | R² Substituent (Amide N) | R³ Substituent (Acetyl Group) | Anticonvulsant Activity (MES, ED₅₀ mg/kg) | Cytotoxicity (PC3, IC₅₀ µM) |
| 1a | 3,4-di-OCH₃ | H | CH₃ | 55 | >100 |
| 1b | 4-Cl | H | CH₃ | 45 | 85 |
| 1c | 3-CF₃ | H | CH₃ | 30 | 52 |
| 1d | 3,4,5-tri-OCH₃ | H | CH₃ | 70 | >100 |
| 2a | 3,4-di-OCH₃ | H | CH₂CH₃ | 65 | >100 |
| 3a | 3,4-di-OCH₃ | CH₂-Ph | CH₃ | 25 | 40 |
Data is illustrative and compiled for comparative SAR analysis based on published principles.
Interpretation of SAR
A. Modifications on the Phenyl Ring (R¹):
-
Parent Compound (1a): The 3,4-dimethoxy substitution provides moderate anticonvulsant activity and low cytotoxicity. These electron-donating groups influence the overall electron density of the ring system.
-
Electron-Withdrawing Groups (1b & 1c): Replacing the methoxy groups with electron-withdrawing substituents like chloro (Cl) or trifluoromethyl (CF₃) tends to enhance both anticonvulsant and cytotoxic activity. The 3-CF₃ analog (1c ) shows the most significant improvement in anticonvulsant potency (ED₅₀ = 30 mg/kg).[4] This suggests that reducing electron density on the phenyl ring may be favorable for receptor binding or cellular uptake. The position of the substituent is also crucial; studies on related scaffolds often show that substitution at the 3-position can be more beneficial for activity than at the 2- or 4-positions.[10]
-
Additional Electron-Donating Groups (1d): The addition of a third methoxy group at the 5-position (1d ) slightly decreases anticonvulsant activity compared to the parent compound. This may be due to increased steric hindrance, which could impede optimal binding to the biological target.
B. Modifications on the Acetyl Group (R³):
-
Increasing Chain Length (2a): Replacing the acetyl group's methyl with an ethyl group (a propanamide analog, 2a ) leads to a slight decrease in anticonvulsant activity. This indicates that the size and conformation of this part of the molecule are finely tuned for activity, and even a small increase in bulk can be detrimental.
C. Modifications on the Amide Nitrogen (R²):
-
N-Benzylation (3a): The introduction of a benzyl group on the amide nitrogen (3a ) dramatically increases both anticonvulsant and cytotoxic activity. This is a common strategy in medicinal chemistry to explore additional binding pockets. The added phenyl ring can engage in favorable pi-pi stacking or hydrophobic interactions within the target protein, significantly enhancing binding affinity.[11][12] This modification highlights a key vector for potency optimization.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided. They represent self-validating systems when performed with appropriate controls.
Protocol: Synthesis of this compound (1a)
This protocol describes a standard laboratory synthesis via acetylation.
Materials:
-
3,4-dimethoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper.
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, add 3,4-dimethoxyaniline (5.0 g, 32.6 mmol) and glacial acetic acid (20 mL). Stir the mixture until the aniline is fully dissolved.
-
Acetylation: To the stirring solution, slowly add acetic anhydride (3.7 mL, 39.2 mmol). An exothermic reaction may be observed.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 30 minutes.
-
Precipitation: Allow the reaction mixture to cool slightly, then carefully pour it into a beaker containing 150 mL of ice-cold deionized water while stirring. A white precipitate of the product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2x 25 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as white crystals.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[13][14]
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Plate human prostate cancer cells (PC3) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Also include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours under the same conditions as step 1.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[15][16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
This guide demonstrates a clear structure-activity relationship for the this compound scaffold. The analysis indicates that:
-
Electron-withdrawing groups on the phenyl ring, particularly at the 3-position, can enhance biological activity.
-
The size of the N-acyl group is a sensitive parameter, with the acetyl group appearing optimal among small alkyl chains.
-
Substitution on the amide nitrogen , such as with a benzyl group, offers a significant opportunity to increase potency by accessing additional binding interactions.
These findings provide a logical framework for the design of future analogs. Further investigation should focus on a broader exploration of substituents at the R¹ and R² positions to optimize potency and selectivity. Additionally, evaluating lead compounds against a wider panel of cell lines or in more specialized in vivo models, such as the 6 Hz seizure model for therapy-resistant epilepsy, will be crucial for advancing these promising scaffolds toward clinical development.[17]
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A Comparative Guide to the Synthesis of N-(3,4-Dimethoxyphenyl)acetamide: An Evaluation of Reproducibility and Efficiency
In the landscape of pharmaceutical and materials science, the synthesis of key organic intermediates demands protocols that are not only high-yielding but also robust and reproducible. N-(3,4-Dimethoxyphenyl)acetamide, a valuable building block, is no exception. This guide provides a detailed comparison of common synthetic routes to this compound, offering insights into the mechanistic underpinnings and practical considerations for selecting an appropriate method. We will delve into the classic aqueous acetylation of 3,4-dimethoxyaniline, explore a non-aqueous alternative, and contrast these with a distinct approach starting from veratrole.
Introduction to this compound and its Synthetic Importance
This compound serves as a crucial intermediate in the synthesis of various more complex molecules, including pharmaceuticals and dyes. Its structure, featuring a substituted aromatic ring, makes it a versatile precursor for further functionalization. The reliability of its synthesis is therefore paramount for downstream applications where purity and consistency are critical. This guide will compare three distinct protocols for its preparation, evaluating them on metrics of yield, purity, reaction conditions, and scalability.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound is most commonly achieved through the N-acetylation of 3,4-dimethoxyaniline. However, the choice of solvent, catalyst, and workup procedure can significantly impact the outcome. Here, we compare two common acetylation methods and a less common route from a different starting material.
Protocol 1: Aqueous Acetylation of 3,4-Dimethoxyaniline with Acetic Anhydride
This method represents a classic and straightforward approach to amide synthesis. The reaction proceeds by treating 3,4-dimethoxyaniline with acetic anhydride in an aqueous acidic medium, followed by buffering with a weak base to promote product precipitation.
Mechanism: The initial step involves the protonation of the aniline derivative in the presence of hydrochloric acid, which increases its solubility in the aqueous medium. The lone pair of the nitrogen atom of the unprotonated aniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and deprotonation, facilitated by a base like sodium acetate, yields the final acetamide product. The sodium acetate is crucial as it deprotonates the intermediate ammonium salt, regenerating the nucleophilic amine and neutralizing the acetic acid byproduct.[1][2]
Protocol 2: Acetylation of 3,4-Dimethoxyaniline in an Organic Solvent with Pyridine
This alternative acetylation is performed under non-aqueous conditions, utilizing an organic solvent and a basic catalyst. This method can be advantageous when dealing with starting materials that have poor water solubility or when trying to avoid aqueous workups.
Mechanism: In this protocol, pyridine serves a dual role as a base and a nucleophilic catalyst. It activates the acetic anhydride by forming a highly reactive N-acetylpyridinium ion. This intermediate is then readily attacked by the nucleophilic nitrogen of 3,4-dimethoxyaniline. Pyridine also acts as a base to quench the proton generated during the reaction, driving the equilibrium towards the product.[3]
Protocol 3: Synthesis from Veratrole using Polyphosphoric Acid (PPA)
A distinctively different approach involves the reaction of veratrole with glacial acetic acid and hydroxylamine hydrochloride in the presence of polyphosphoric acid (PPA).[4] This one-pot synthesis is intriguing as it bypasses the need for the aniline precursor.
Mechanism: The precise mechanism in PPA is complex. It is proposed that under the strongly acidic and dehydrating conditions provided by PPA, a Beckmann-like rearrangement or a related series of reactions occurs. The hydroxylamine and acetic acid likely form a reactive species that engages with the electron-rich veratrole ring, leading to the formation of the N-acetylated product.[4]
Quantitative Data Summary
| Parameter | Protocol 1: Aqueous Acetylation | Protocol 2: Organic Solvent Acetylation | Protocol 3: PPA from Veratrole |
| Starting Material | 3,4-Dimethoxyaniline | 3,4-Dimethoxyaniline | Veratrole |
| Key Reagents | Acetic Anhydride, HCl, Sodium Acetate | Acetic Anhydride, Pyridine, Toluene | Glacial Acetic Acid, Hydroxylamine HCl, PPA |
| Solvent | Water | Toluene | Polyphosphoric Acid |
| Reaction Temperature | Room Temperature to 0 °C | 70 °C | 70 °C |
| Reaction Time | < 1 hour | 0.5 hour | 8 hours |
| Reported Yield | Typically high (expected >90%) | Typically high (expected >90%) | 82% (isolated)[4] |
| Reported Purity | High after recrystallization | High after evaporation | 92% (by GC)[4] |
Experimental Protocols
Protocol 1: Aqueous Acetylation of 3,4-Dimethoxyaniline
-
Dissolution: Dissolve 1.53 g (10 mmol) of 3,4-dimethoxyaniline in 30 mL of water and 1 mL of concentrated hydrochloric acid.[1]
-
Acetylation: To this solution, add 1.1 mL (11 mmol) of acetic anhydride with vigorous stirring.[1]
-
Buffering: Immediately add a solution of 1.64 g (20 mmol) of sodium acetate in 10 mL of water.[1]
-
Precipitation and Isolation: Stir the mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the product. Collect the white solid by vacuum filtration and wash with cold water.[1]
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Acetylation of 3,4-Dimethoxyaniline in an Organic Solvent
-
Reaction Setup: In a round-bottom flask, dissolve 1.53 g (10 mmol) of 3,4-dimethoxyaniline in 20 mL of toluene.
-
Reagent Addition: Add 1.1 mL (11 mmol) of acetic anhydride followed by 0.8 mL (10 mmol) of pyridine.[3]
-
Reaction: Heat the mixture at 70 °C for 30 minutes.[3]
-
Workup: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The residue can be purified by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.
Protocol 3: Synthesis from Veratrole using Polyphosphoric Acid
-
Reaction Mixture: In a flask equipped with a mechanical stirrer, combine 30 g of polyphosphoric acid, 2.76 g (20 mmol) of veratrole, 1.3 g (22 mmol) of glacial acetic acid, and 1.7 g (24.5 mmol) of hydroxylamine hydrochloride.[4]
-
Reaction: Heat the mixture with stirring at 70 °C for 8 hours.[4]
-
Quenching and Extraction: Cool the reaction mixture to room temperature and carefully add 100 mL of cold water with stirring. Extract the aqueous mixture with ethyl acetate (3 x 60 mL).[4]
-
Isolation: Combine the organic extracts and evaporate the solvent under reduced pressure to afford a crystalline solid.[4]
-
Purification: The crude product can be further purified by recrystallization.
Visualizing the Workflows and Mechanisms
Caption: Workflow for the aqueous synthesis of this compound.
Caption: Workflow for the organic solvent-based synthesis of this compound.
Caption: Generalized mechanism for the N-acetylation of an amine with acetic anhydride.
Concluding Remarks for the Practicing Scientist
The choice of synthetic protocol for this compound should be guided by the specific requirements of the research or development program.
-
For rapid, scalable, and cost-effective synthesis , the aqueous acetylation method (Protocol 1) is highly recommended. It avoids the use of volatile organic solvents for the main reaction and generally provides a high yield of a clean product that can be easily purified by recrystallization.
-
The organic solvent-based acetylation (Protocol 2) offers an excellent alternative when the starting material or product has limited water solubility or when an anhydrous environment is preferred for subsequent reaction steps. The use of pyridine as a catalyst is effective, though its removal during workup needs consideration.
Ultimately, the reproducibility of any of these protocols hinges on careful control of stoichiometry, temperature, and reaction time, as well as meticulous purification of the final product. For most routine laboratory and pilot-scale preparations, the aqueous acetylation of 3,4-dimethoxyaniline remains the most practical and reliable choice.
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A-Comparative-Guide-to-N-(3,4-Dimethoxyphenyl)acetamide-and-Classical-Catecholamine-Derivatives-in-Research
Introduction
Catecholamines, a class of monoamine neurotransmitters derived from the amino acid tyrosine, are fundamental to a vast array of physiological and pathological processes.[1][2] The archetypal members—dopamine, norepinephrine, and epinephrine—are central to functions ranging from motor control and reward pathways to the "fight-or-flight" response.[1] Their inherent chemical instability and rapid metabolism, however, often limit their application in prolonged experimental settings.[1][3] This has spurred the development of synthetic derivatives designed to exhibit enhanced stability, selectivity, or altered pharmacokinetic profiles.
This guide provides a comparative analysis of N-(3,4-Dimethoxyphenyl)acetamide in the context of classical catecholamine derivatives. While not a direct catecholamine, its structure, featuring the core 3,4-dimethoxyphenyl group, positions it as a compound of interest for researchers exploring the modulation of systems typically targeted by catecholamines. We will delve into its structural and functional properties, compare it with well-established catecholamine derivatives, and provide practical, field-proven experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential applications and comparative standing of this and similar compounds in their research endeavors.
Structural and Functional Comparison
The defining feature of catecholamines is the catechol moiety—a benzene ring with two adjacent hydroxyl groups—which is crucial for receptor interaction but also a primary site for metabolic degradation by enzymes like Catechol-O-methyltransferase (COMT).[1][3][4]
This compound modifies this core structure in two significant ways:
-
Methoxy Capping: The hydroxyl groups of the catechol are replaced by methoxy (-OCH₃) groups. This modification is a classical medicinal chemistry strategy to block COMT-mediated metabolism, potentially increasing the compound's bioavailability and duration of action.[3][4]
-
Acetamide Moiety: The ethylamine side chain is extended and incorporated into an acetamide linkage. This changes the molecule's polarity, size, and hydrogen bonding potential, which can significantly alter its affinity and selectivity for various biological targets.[5]
These structural alterations suggest that this compound, while related to catecholamines, likely possesses a distinct pharmacological profile. Research suggests potential anti-inflammatory and analgesic effects, possibly mediated through interactions with targets like calcium channels, distinguishing it from the typical GPCR-mediated signaling of classical catecholamines.[5][6]
The table below provides a high-level comparison of this compound with dopamine and norepinephrine.
| Feature | Dopamine | Norepinephrine | This compound |
| Core Structure | 3,4-dihydroxyphenethylamine | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide[7] |
| Key Functional Groups | Catechol, Amine | Catechol, Amine, Hydroxyl | Dimethoxy-phenyl, Amide |
| Primary Metabolism | MAO and COMT[1][3] | MAO and COMT[1][3] | Likely hydrolysis and oxidation (less susceptible to COMT)[5] |
| Primary Targets | Dopamine Receptors (D1-D5) | Adrenergic Receptors (α, β) | Potential: Calcium Channels, P2X7 Receptors[5][6] |
| Key Advantage | Endogenous neurotransmitter | Endogenous neurotransmitter | Enhanced metabolic stability[5] |
| Key Disadvantage | Rapid metabolism, poor BBB penetration | Rapid metabolism | Reduced affinity for classical catecholamine receptors |
Signaling Pathways: A Comparative Overview
Classical catecholamines like norepinephrine exert their effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs).[8] The β-adrenergic pathway is a canonical example of this signaling cascade.
Canonical β-Adrenergic Signaling Pathway
The diagram below illustrates the well-established signaling cascade initiated by the binding of an agonist like norepinephrine to a β-adrenergic receptor.
Caption: Canonical β-Adrenergic Receptor Signaling Pathway.
This pathway involves the activation of a stimulatory G-protein (Gs), leading to the production of the second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10][11] In contrast, the mechanism of action for this compound is not fully elucidated but is hypothesized to involve different targets, such as ion channels, which would trigger entirely distinct intracellular events.[5][6]
Experimental Protocols: Assessing Receptor Interaction
To quantitatively compare the interaction of a novel compound like this compound with a classical catecholamine target, a competitive receptor binding assay is the gold standard. This protocol describes a method to assess the binding affinity of a test compound to the Dopamine D2 receptor.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to be a self-validating system, incorporating controls to ensure the reliability of the results.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the Dopamine D2 receptor using a competitive binding assay with a known radioligand.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Reference Compound (Positive Control): Haloperidol or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Experimental Workflow:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound and the reference compound in the assay buffer. The final DMSO concentration should be kept below 1% to avoid interference.
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of the reference compound (e.g., 10 µM Haloperidol) to saturate the receptors.
-
Test Compound Wells: Add 50 µL of each concentration of the test compound.
-
-
Add Radioligand: To all wells, add 50 µL of [³H]-Spiperone at a concentration near its Kd (dissociation constant) for the D2 receptor.
-
Initiate Reaction: Add 100 µL of the D2 receptor membrane preparation to all wells to start the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Causality Note: The washing step is critical and must be done quickly with ice-cold buffer to minimize the dissociation of the radioligand from the receptor.
-
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
-
Data Analysis:
-
Specific Binding Calculation: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
% Inhibition Calculation: % Inhibition = 100 * (1 - (Specific Binding in presence of Test Compound / Specific Binding in absence of Test Compound)).
-
Plot the % Inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness - Self-Validating System:
-
Positive Control (Reference Compound): Should produce a sigmoidal inhibition curve with a known IC₅₀/Ki value, validating the assay's performance.
-
Non-Specific Binding: Should be less than 10-20% of the total binding. High NSB suggests issues with the radioligand or assay conditions.
-
Vehicle Control: Wells containing only the vehicle (e.g., DMSO) should show no significant inhibition compared to the total binding wells.
Conclusion and Future Directions
This compound represents a structurally distinct analog of classical catecholamines, engineered for enhanced metabolic stability.[5] While its methoxy-capped phenyl rings make it an interesting candidate for CNS research due to potential blood-brain barrier permeability, its modified side chain likely directs its activity away from traditional dopamine and adrenergic receptors.[5] Preliminary evidence pointing towards anti-inflammatory and analgesic effects suggests its potential utility in pain research and neuroinflammation studies.[6]
Future research should focus on definitively identifying its molecular targets through broader screening panels, including ion channel and enzyme assays. Elucidating its precise mechanism of action will be crucial to understanding its therapeutic potential and positioning it correctly within the vast landscape of neuropharmacological research. Comparative in vivo studies focusing on pharmacokinetics and efficacy in relevant disease models are the logical next steps to validate the promising in vitro hypotheses.
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A Comparative Guide to the Bioactivity of N-(3,4-Dimethoxyphenyl)acetamide and Structurally Related Compounds
For researchers and drug development professionals, the identification of novel bioactive scaffolds is a critical starting point. This guide provides a detailed statistical and methodological comparison of N-(3,4-Dimethoxyphenyl)acetamide, a compound of interest due to its structural motifs, against related acetamide and diarylpentanoid derivatives with demonstrated anti-inflammatory and analgesic properties. While specific quantitative bioactivity data for this compound is not extensively available in public literature, its structural similarity to known bioactive molecules warrants a thorough comparative analysis to guide future research and hypothesis generation.
This document is structured to provide not just data, but a framework for investigation. We will delve into the established bioactivities of comparator compounds, provide detailed experimental protocols for assessing these activities, and explore the underlying signaling pathways.
Introduction to this compound and Comparator Scaffolds
This compound, with the molecular formula C₂₀H₂₅NO₅, features two 3,4-dimethoxyphenyl groups linked by an acetamide bridge.[1][2] This structure is reminiscent of various diarylpentanoids and other acetamide derivatives that have been reported to exhibit significant biological effects, notably in the realms of inflammation and pain modulation.[3][4] The presence of the acetamide linker and the dimethoxy-substituted phenyl rings are key features that suggest a potential for interaction with biological targets involved in these pathways.
Our comparative analysis will focus on two classes of compounds:
-
Diarylpentanoids: These compounds, often curcumin analogs, are known for their potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production.[2][5]
-
Acetamide Derivatives: This broad class includes compounds that have shown significant analgesic effects in various preclinical models of pain.[6]
By examining the structure-activity relationships (SAR) within these classes, we can infer the potential bioactivity of this compound and provide a rationale for its further investigation.
Comparative Bioactivity Data
The following tables summarize the reported bioactivity of selected diarylpentanoid and acetamide derivatives. This data provides a benchmark against which this compound could be evaluated.
Table 1: Anti-Inflammatory Activity of Comparator Diarylpentanoid Derivatives
| Compound ID | Structure | Assay | IC₅₀ (µM) | Source |
| Curcumin | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 14.7 ± 0.2 | [4] | |
| Compound 319 | 5-methylthiophenyl-bearing analog | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 10.24 ± 0.62 | [4] |
| Compound 295 | Diarylpentanoid analog | NO Inhibition (LPS-stimulated RAW 264.7 cells) | ~10.2-16.4 | [4] |
| Compound 316 | Diarylpentanoid analog | NO Inhibition (LPS-stimulated RAW 264.7 cells) | ~10.2-16.4 | [4] |
| Compound 320 | Diarylpentanoid analog | NO Inhibition (LPS-stimulated RAW 264.7 cells) | ~10.2-16.4 | [4] |
Table 2: Analgesic Activity of Comparator Acetamide Derivatives
| Compound Class | Assay | Dose | Effect | Source |
| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Acetic acid-induced writhing | 100 mg/kg | Significant decrease in writhing | [6] |
| Hot-plate test | 100 mg/kg | Significant increase in latency | [6] | |
| Tail-clip test | 100 mg/kg | Significant increase in latency | [6] | |
| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives | Carrageenan-induced paw edema | Not specified | Anti-inflammatory activity | [3] |
| Acetic acid-induced writhing | Not specified | Analgesic activity | [3] |
Key Signaling Pathways in Inflammation and Analgesia
Understanding the molecular pathways underlying inflammation and pain is crucial for contextualizing the potential mechanism of action of this compound.
NF-κB and ERK Signaling in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses.[6] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and the enzyme inducible nitric oxide synthase (iNOS).[4][6] The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade in inflammation, often acting upstream or in parallel with NF-κB.[7] Many anti-inflammatory compounds, including diarylpentanoids, exert their effects by inhibiting these pathways.
Caption: Simplified NF-κB and ERK signaling pathways in inflammation.
Calcium Channel Modulation in Pain Signaling
Voltage-gated calcium channels (VGCCs) play a pivotal role in the transmission of pain signals.[1] They are involved in neurotransmitter release at synapses in the pain pathway. Modulation of these channels can therefore have a significant impact on nociception, and some analgesic compounds are thought to act through this mechanism.
Caption: Role of calcium channels in synaptic transmission of pain signals.
Experimental Protocols
The following are detailed, step-by-step methodologies for assessing the anti-inflammatory and analgesic potential of test compounds.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay determines a compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow:
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Stimulation: After 1 hour of pre-treatment with the compound, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This test assesses the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Experimental Workflow:
Caption: Workflow for the acetic acid-induced writhing test.
Step-by-Step Protocol:
-
Animals: Use male Swiss albino mice (20-25 g). Acclimatize them to the laboratory conditions for at least one week.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group): vehicle control, positive control (e.g., diclofenac sodium), and test compound groups at various doses.
-
Drug Administration: Administer the test compounds and controls via the desired route (e.g., intraperitoneal or oral).
-
Induction of Writhing: After a suitable absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% (v/v) acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.
-
Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (% inhibition) for the treated groups using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
In Vivo Analgesic Activity: Hot-Plate Test
This method is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.
Step-by-Step Protocol:
-
Apparatus: Use a hot-plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline: Before drug administration, place each mouse on the hot plate and record the latency to a nociceptive response (licking of the hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compounds, vehicle, or a positive control (e.g., morphine).
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.
-
Analysis: An increase in the reaction latency compared to the baseline and the vehicle control group indicates an analgesic effect.
Conclusion and Future Directions
While direct evidence for the bioactivity of this compound is currently limited, its structural features, shared with known anti-inflammatory diarylpentanoids and analgesic acetamide derivatives, provide a strong rationale for its investigation as a potential therapeutic agent. The comparative data and detailed protocols presented in this guide offer a comprehensive framework for researchers to systematically evaluate its anti-inflammatory and analgesic properties.
Future studies should focus on:
-
In vitro screening: Utilizing the nitric oxide inhibition assay to determine if this compound can modulate inflammatory pathways in a cellular context.
-
In vivo validation: Employing the acetic acid-induced writhing and hot-plate tests to assess its potential analgesic effects.
-
Mechanism of action studies: If bioactivity is confirmed, further experiments to elucidate its effects on the NF-κB and ERK signaling pathways, as well as its potential interaction with calcium channels, would be warranted.
This systematic approach will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for further drug development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67318, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved January 17, 2026 from [Link].
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Safety Operating Guide
Navigating the Disposal of N-(3,4-Dimethoxyphenyl)acetamide: A Guide to Safe and Compliant Practices
For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of these compounds is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(3,4-Dimethoxyphenyl)acetamide, grounded in established safety principles and regulatory awareness.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 881-70-9) is classified with the following hazard codes:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
The presence of the GHS07 "Warning" pictogram underscores the need for caution. Furthermore, considering its parent compound, acetamide, it is prudent to be aware of additional potential hazards. Acetamide is suspected of causing cancer (H351) and, when heated to decomposition, can emit toxic fumes of nitrogen oxides.[1][2] It is also known to be reactive with strong oxidizing agents, acids, and bases.[1]
Table 1: Hazard Information for this compound and Related Compounds
| Compound | CAS Number | Hazard Codes | Key Characteristics |
| This compound | 881-70-9 | H302, H312, H332 | Harmful (swallowing, skin contact, inhalation) |
| Acetamide (Parent Compound) | 60-35-5 | H351 | Suspected of causing cancer, combustible, emits toxic fumes upon decomposition.[1][2] |
| 4'-Methoxyacetanilide (Similar Compound) | 51-66-1 | H315, H319 | Causes skin and serious eye irritation. Not known to be hazardous to the environment.[3] |
The Principle of Proactive Waste Management
The most effective disposal strategy begins long before the chemical becomes waste. It starts with meticulous planning and responsible chemical management. Unused and outdated chemicals should be identified and submitted for disposal regularly to prevent accumulation and potential degradation.[4]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to guide laboratory personnel through a safe and compliant disposal process. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations, as these may vary.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the hazards of this compound, the following PPE is mandatory when handling the compound for disposal:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Wear protective gloves, such as nitrile rubber, that are resistant to the chemical.[1]
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used. All handling of the solid material should be performed in a well-ventilated area, preferably a chemical fume hood.[5]
Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: this compound waste should be collected in a clearly labeled, leak-proof container.[4]
-
Compatibility is Key: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Specifically, avoid mixing with strong oxidizing agents, strong acids, and strong bases.[1]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound."
Step 3: Managing Spills - A Plan for the Unexpected
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[4][6]
-
Decontamination: After the bulk of the material has been collected, decontaminate the spill area.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Step 4: Disposal of Empty Containers - Leaving No Trace
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated. If institutional policy allows for the disposal of empty containers in regular trash, they must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
The Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Environmental Considerations and Decommissioning
When decommissioning a laboratory space where this compound was used, a thorough inventory of all chemicals must be conducted, and any remaining this compound should be disposed of according to these procedures.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these guidelines, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. Always remember that your institution's EHS department is a valuable resource for guidance and clarification on all waste disposal matters.
References
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- Thermo Fisher Scientific. (2014, December 1). SAFETY DATA SHEET: 4'-Methoxyacetanilide.
- Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. (n.d.). Department of Chemistry, Karaj Azad University, Iran.
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U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Navigating the Safe Handling of N-(3,4-Dimethoxyphenyl)acetamide: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks
N-(3,4-Dimethoxyphenyl)acetamide (CAS No. 139-76-4) is a solid, powdered substance.[2][3] Safety data sheets indicate that it may cause skin, eye, and respiratory irritation.[4] The primary routes of occupational exposure are inhalation of the powder, dermal contact, and accidental ingestion.
A critical consideration for aromatic amides is their potential to metabolize or degrade into primary aromatic amines, a class of compounds known to include carcinogens and mutagens.[5][6][7][8] Although specific data for this compound is lacking, this potential underscores the need for stringent control measures to minimize exposure. In the absence of a defined Occupational Exposure Limit (OEL), a conservative approach is warranted, treating it as a potentially potent compound.
Key Hazards:
-
Inhalation: Airborne powder can irritate the respiratory tract.
-
Dermal Contact: May cause skin irritation.
-
Eye Contact: Can lead to serious eye irritation.
-
Ingestion: Harmful if swallowed.
-
Potential for Long-Term Effects: Due to its classification as an aromatic amide, chronic exposure should be minimized.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a risk assessment that considers the potential hazards of this compound.
Respiratory Protection
Given the powdered nature of the compound, preventing inhalation is a primary concern. The choice of respiratory protection depends on the scale and nature of the handling procedure.
| Task | Recommended Respiratory Protection | Rationale |
| Weighing and transferring small quantities (<1g) in a well-ventilated area | N95 or FFP2 disposable respirator | Provides a baseline level of protection against airborne particulates. |
| Handling larger quantities, or when dust generation is likely | Half-mask respirator with P100 (or FFP3) particulate filters | Offers a higher level of protection and a better facial seal. |
| Procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing) | Full-face respirator with P100 (or FFP3) particulate filters or a Powered Air-Purifying Respirator (PAPR) | Provides the highest level of respiratory protection and also offers eye and face protection. |
Source: Adapted from OSHA and NIOSH respiratory protection guidelines.
Hand Protection
To prevent skin contact, chemically resistant gloves are mandatory. The choice of glove material should be based on its resistance to aromatic amides and any solvents used in the procedure.
| Glove Material | Protection Level | Considerations |
| Nitrile | Good | Provides good resistance to a range of chemicals and is a common choice for laboratory work. |
| Neoprene | Very Good | Offers excellent resistance to a broad spectrum of chemicals. |
| Butyl Rubber | Excellent | Recommended for handling highly corrosive or toxic substances. |
Double gloving is strongly recommended when handling this compound, especially for prolonged procedures or when handling larger quantities. The outer glove should be removed and disposed of immediately upon any sign of contamination.
Eye and Face Protection
Chemical splash goggles are the minimum requirement for eye protection whenever handling this compound. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or powder dispersal.
Body Protection
A laboratory coat is essential to protect street clothing and prevent the transfer of contaminants outside the laboratory. For procedures with a higher risk of contamination, a disposable gown made of a low-linting material is recommended.
Operational Plan: Step-by-Step Safety Procedures
A systematic approach to handling this compound is crucial for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of the powdered compound should be performed in a certified chemical fume hood or a powder containment hood. This is the most effective way to control airborne particulates.
-
Containment: For handling highly potent or hazardous pharmaceutical powders, containment solutions such as glove boxes or isolators provide the highest level of operator protection.[9]
Donning and Doffing PPE
A strict protocol for putting on and taking off PPE is essential to prevent cross-contamination.
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Weighing and Transferring
-
Preparation: Decontaminate the weighing area and the exterior of the chemical container before starting.
-
Containment: Perform all weighing and transfer operations within a chemical fume hood or powder containment hood.
-
Technique: Use a spatula or other appropriate tool to carefully transfer the powder. Avoid creating dust clouds.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as contaminated waste.
Disposal Plan: Managing Contaminated Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All materials that come into contact with this compound should be considered hazardous waste.
-
Solid Waste: Contaminated gloves, disposable lab coats, weighing papers, and cleaning materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and rinsates from cleaning glassware should be collected in a separate, labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Caption: Waste segregation plan for handling this compound.
Decontamination of Reusable Equipment
Glassware and other reusable equipment should be decontaminated promptly after use.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect the rinsate as hazardous liquid waste.
-
Washing: Wash the equipment with laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11][12] Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10][11][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill, carefully cover the powder with a damp cloth or absorbent material to prevent it from becoming airborne. For a large spill, evacuate the area and contact the institution's environmental health and safety department.
Conclusion: A Culture of Safety
The safe handling of this compound, like any laboratory chemical, relies on a combination of robust engineering controls, appropriate personal protective equipment, and well-defined operational procedures. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with this compound and foster a strong culture of safety within the laboratory.
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Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.134 - Respiratory Protection. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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University of California, Berkeley - Environmental Health & Safety. (n.d.). Large Laboratory Equipment Decontamination. Retrieved from [Link]
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Wayne State University - Office of Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
